molecular formula C9H8Cl2O3 B166017 Dicamba-methyl CAS No. 6597-78-0

Dicamba-methyl

Cat. No.: B166017
CAS No.: 6597-78-0
M. Wt: 235.06 g/mol
InChI Key: AWSBKDYHGOOSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicamba-methyl ester (Methyl 3,6-dichloro-2-methoxybenzoate) is a selective systemic herbicide of the benzoic acid class, widely utilized in agricultural research for the control of annual and perennial broadleaf weeds . Its primary value to researchers lies in its function as a synthetic auxin, which mimics plant growth hormones. This action leads to uncontrolled growth in susceptible broadleaf plants, ultimately resulting in senescence and cell death, making it a critical compound for studying plant physiology and herbicide mechanisms of action . In laboratory settings, it serves as an important reference standard and active substance for investigating weed control spectra, which include species like bedstraw, buttercup, cocklebur, and pigweed . It is also highly relevant in the study of herbicide resistance, particularly with the advent of genetically modified dicamba-tolerant crops, allowing for comparative studies on selective weed management in crops such as cotton, soybeans, and cereals . Researchers studying environmental fate employ this compound to understand its behavior and metabolism, as it can be degraded by soil bacteria to 3,6-dichlorosalicylic acid . The compound is a methylated derivative of dicamba, and its physical properties, such as a melting point of approximately 304.6 K (31.5 °C), are key for analytical method development and purity assessment . This product is strictly for research purposes in laboratory settings and is For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 3,6-dichloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSBKDYHGOOSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041849
Record name Dicamba-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-78-0
Record name Dicamba-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicamba-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,6-dichloro-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICAMBA-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dicamba-methyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mode of action of dicamba-methyl. The information is presented to support research, scientific analysis, and drug development activities related to this compound.

Chemical Identity and Structure

This compound is the methyl ester of dicamba, a selective herbicide.[1] Its chemical identity is well-established through various nomenclature systems.

  • IUPAC Name: methyl 3,6-dichloro-2-methoxybenzoate[1][2]

  • CAS Number: 6597-78-0[1][2]

  • Molecular Formula: C₉H₈Cl₂O₃[1][2]

  • SMILES: COC1=C(C=CC(=C1C(=O)OC)Cl)Cl[1][2]

  • Synonyms: Methyl 3,6-dichloro-2-methoxybenzoate, Disugran, Racuza, Methyl 3,6-dichloro-o-anisate[1][2]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

PropertyValueSource(s)
Molecular Weight235.06 g/mol [1][2]
Melting Point114-116 °C[2]
Boiling Point311.4 °C at 760 mmHg[3]
Density1.341 g/cm³[3]
LogP (Octanol-Water Partition Coefficient)2.5 - 2.7886[3][4]
Flash Point-26 °C[3]

Mode of Action: Synthetic Auxin

This compound, like its parent compound dicamba, acts as a synthetic auxin.[1][5][6] Auxins are a class of plant hormones that regulate various growth and developmental processes.[7][8] At herbicidal concentrations, synthetic auxins like dicamba disrupt these processes, leading to uncontrolled and abnormal plant growth, which ultimately results in plant death.[6][7][8]

The following diagram illustrates the general auxin signaling pathway, which is the target of dicamba's herbicidal activity.

G cluster_cell Plant Cell Auxin Dicamba (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Simplified auxin signaling pathway and the action of dicamba.

Experimental Protocols

The determination of the physicochemical properties of this compound follows established scientific methodologies, often adhering to guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD).[2][9][10][11][12]

General Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the experimental determination of the key physicochemical properties of a chemical substance like this compound.

G cluster_workflow Physicochemical Characterization Workflow start Obtain Pure this compound Sample mp Melting Point Determination (e.g., Capillary Method) start->mp bp Boiling Point Determination start->bp density Density Measurement start->density solubility Water Solubility Test (e.g., Flask Method) start->solubility logp LogP Determination (e.g., Shake-Flask or HPLC Method) start->logp vp Vapor Pressure Measurement (e.g., Gas Saturation Method) start->vp pka pKa Determination (Potentiometric or Spectrophotometric Titration) start->pka data_analysis Data Analysis and Reporting mp->data_analysis bp->data_analysis density->data_analysis solubility->data_analysis logp->data_analysis vp->data_analysis pka->data_analysis

Caption: Experimental workflow for physicochemical characterization.

Methodologies for Key Experiments
  • Melting Point Determination: The melting point of this compound can be determined using the capillary method.[13][14][15] A small, powdered sample of the pure compound is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.[13][14][15]

  • Water Solubility Determination: The flask method is a common technique to determine water solubility.[16][17][18][19] An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of this compound in the aqueous phase is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[16]

  • Vapor Pressure Measurement: The gas saturation method can be used to determine the vapor pressure of this compound.[20][21][22][23][24] A stream of inert gas is passed over a sample of the compound at a constant temperature at a rate slow enough to ensure saturation. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.[21][22][24]

Spectral Data

Spectral data is essential for the structural elucidation and quantification of this compound. Mass spectrometry (MS) and infrared (IR) spectroscopy are key analytical techniques. The NIST WebBook provides access to mass and IR spectra for this compound.[25][26] PubChem also provides spectral information.[1]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.

References

Molecular Targets of Dicamba-methyl in Plant Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba-methyl, a widely used selective herbicide, effectively controls broadleaf weeds in various agricultural and non-agricultural settings. Its herbicidal activity stems from its ability to mimic the natural plant hormone auxin, leading to aberrant and uncontrolled growth that is ultimately lethal to susceptible plants. While the general mode of action is understood, a detailed molecular-level understanding of its targets and the subsequent signaling cascades is crucial for the development of new herbicides, the management of herbicide resistance, and the engineering of crops with enhanced tolerance. This technical guide provides a comprehensive overview of the molecular targets of this compound in plant cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

This compound itself is a pro-herbicide that is rapidly demethylated in planta to its active form, Dicamba acid. Therefore, this guide will focus on the molecular interactions of Dicamba acid.

Primary Molecular Targets: The TIR1/AFB Auxin Co-Receptor Complex

The primary molecular targets of Dicamba in plant cells are the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of proteins , which are key components of the auxin co-receptor complex.[1] These F-box proteins are part of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFTIR1/AFB.

Dicamba, acting as a synthetic auxin, binds to a pocket on the TIR1/AFB proteins.[1] This binding event stabilizes the interaction between the TIR1/AFB protein and members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors .[2] The formation of this ternary complex (TIR1/AFB-Dicamba-Aux/IAA) targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes. This leads to a massive and uncontrolled transcription of genes involved in growth and development, ultimately causing the plant's demise.[2]

Studies in the model plant Arabidopsis thaliana have identified specific members of the TIR1/AFB family as being particularly important for Dicamba sensitivity. Mutant analysis has shown that plants with mutations in TIR1 and AFB5 exhibit increased resistance to Dicamba, with the double mutant (tir1-1/afb5) showing an additive resistance.[3] This indicates that TIR1 and AFB5 are the primary receptors for Dicamba in Arabidopsis.[3]

Quantitative Binding Data

Direct measurement of the binding affinity of Dicamba to the TIR1/AFB receptors has proven challenging due to its relatively low binding affinity compared to the natural auxin, indole-3-acetic acid (IAA).[2] Surface Plasmon Resonance (SPR) studies have qualitatively shown that Dicamba exhibits low binding to TIR1, AFB2, and AFB5.[2]

CompoundTarget ProteinBinding Affinity (Relative to IAA)Method
DicambaTIR1LowSurface Plasmon Resonance (SPR)
DicambaAFB2LowSurface Plasmon Resonance (SPR)
DicambaAFB5LowSurface Plasmon Resonance (SPR)

Caption: Summary of semi-quantitative binding data of Dicamba to TIR1/AFB receptors.

Signaling Pathway of Dicamba Action

The binding of Dicamba to the TIR1/AFB receptors initiates a well-defined signaling cascade that culminates in the altered expression of numerous genes.

Dicamba_Signaling_Pathway cluster_cell Plant Cell cluster_ubiquitination Ubiquitination Dicamba_methyl This compound Dicamba_acid Dicamba acid Dicamba_methyl->Dicamba_acid Demethylation TIR1_AFB5 TIR1/AFB5 Dicamba_acid->TIR1_AFB5 Binds to SCF_complex SCF Complex TIR1_AFB5->SCF_complex Part of Aux_IAA Aux/IAA Repressor TIR1_AFB5->Aux_IAA SCF_complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_repressed ARF (Repressed) Aux_IAA->ARF_repressed Represses ARF ARF (Active) Proteasome->ARF Releases Repression Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription ARF_repressed->Auxin_Response_Genes Blocks Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Signaling pathway of Dicamba action in a plant cell.

Experimental Protocols

Protein Purification of TIR1/AFB Receptors

Objective: To obtain purified TIR1 and AFB5 proteins for use in in vitro binding assays.

Methodology: Recombinant TIR1 and AFB5 proteins are typically expressed in insect cells or E. coli and purified using affinity chromatography.

Protocol:

  • Cloning: The coding sequences for Arabidopsis thaliana TIR1 and AFB5 are cloned into an appropriate expression vector (e.g., pFastBac for insect cells or pGEX for E. coli) containing an affinity tag (e.g., His-tag, GST-tag).

  • Expression:

    • Insect Cells (Sf9): Transfect Sf9 cells with the recombinant bacmid DNA. Harvest the cells 48-72 hours post-infection.

    • E. coli (BL21 strain): Transform BL21 cells with the expression plasmid. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) for 4-16 hours at 18-25°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography:

    • His-tagged proteins: Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) agarose column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • GST-tagged proteins: Load the lysate onto a Glutathione-Sepharose column. Wash the column with PBS (phosphate-buffered saline). Elute the protein with a buffer containing reduced glutathione (e.g., 10 mM).

  • Purity Analysis: Assess the purity of the eluted protein by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and Coomassie blue staining.

  • Dialysis: Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole or glutathione.

  • Concentration and Storage: Concentrate the protein using a centrifugal filter unit and store at -80°C.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To qualitatively and quantitatively assess the binding of Dicamba to purified TIR1/AFB receptors.

Methodology: SPR measures the real-time interaction between an analyte in solution (TIR1/AFB protein + Dicamba) and a ligand immobilized on a sensor chip surface (Aux/IAA degron peptide).

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immobilize 1. Immobilize Biotinylated Aux/IAA Degron Peptide on Streptavidin Chip Inject_Control 2. Inject TIR1/AFB5 (without Dicamba) - Establish Baseline Immobilize->Inject_Control Inject_Sample 3. Inject TIR1/AFB5 + Dicamba - Measure Association Inject_Control->Inject_Sample Wash 4. Flow Buffer - Measure Dissociation Inject_Sample->Wash Regenerate 5. Regenerate Chip Surface Wash->Regenerate Analyze 6. Analyze Sensorgram - Determine Binding Kinetics Regenerate->Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) binding analysis.

Protocol:

  • Chip Preparation: Use a streptavidin-coated sensor chip.

  • Ligand Immobilization: Inject a solution of a biotinylated synthetic peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) over the chip surface to achieve immobilization.

  • Binding Assay:

    • Prepare a series of solutions containing a constant concentration of the purified TIR1/AFB protein and varying concentrations of Dicamba in a running buffer (e.g., HBS-EP buffer).

    • Inject the solutions sequentially over the chip surface.

    • The association of the TIR1/AFB-Dicamba complex with the immobilized Aux/IAA peptide is measured as a change in the refractive index, which is proportional to the mass bound to the surface.

  • Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the complex.

  • Regeneration: After each cycle, regenerate the chip surface using a mild acidic or basic solution to remove the bound protein complex.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software to determine association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (Kd).

Whole-Genome Microarray Analysis of Gene Expression

Objective: To identify genes that are differentially expressed in response to Dicamba treatment.

Methodology: Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.

Protocol:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings (wild-type, tir1-1, and afb5 mutants) on a suitable medium (e.g., MS agar plates) for a defined period (e.g., 10 days). Treat the seedlings with a specific concentration of Dicamba (e.g., 10 µM) or a mock solution for a set duration (e.g., 3 hours).

  • RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and an Agilent Bioanalyzer to check for RNA integrity.

  • cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and an oligo(dT) primer. Then, synthesize the second strand. In a typical two-color microarray experiment, label the cDNA from the treated sample with one fluorescent dye (e.g., Cy5) and the cDNA from the control sample with another (e.g., Cy3).

  • Hybridization: Combine the labeled cDNA samples and hybridize them to a microarray chip containing probes for all known genes in the Arabidopsis genome (e.g., Affymetrix GeneChip Arabidopsis ATH1 Genome Array). Hybridization is typically carried out overnight in a hybridization oven.

  • Washing and Scanning: After hybridization, wash the microarray chip to remove non-specifically bound cDNA. Scan the chip using a microarray scanner to detect the fluorescence intensity of each spot.

  • Data Analysis:

    • Image Analysis: Use appropriate software to quantify the fluorescence intensity of each spot.

    • Normalization: Normalize the data to correct for variations in labeling efficiency, hybridization, and scanning.

    • Statistical Analysis: Identify differentially expressed genes by applying statistical tests (e.g., t-test, ANOVA) and setting a threshold for fold change (e.g., >2-fold) and statistical significance (e.g., p-value < 0.05).

    • Gene Ontology (GO) and Pathway Analysis: Use bioinformatics tools to classify the differentially expressed genes based on their molecular function, biological process, and cellular component to gain insights into the biological pathways affected by Dicamba.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Objective: To validate the results obtained from the microarray analysis for a subset of genes.

Methodology: qRT-PCR is a highly sensitive and specific method for quantifying gene expression.

Protocol:

  • RNA Extraction and cDNA Synthesis: Follow the same procedure as for the microarray analysis (steps 1-3). Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Primer Design: Design gene-specific primers for the target genes of interest and a reference gene (housekeeping gene, e.g., Actin or Ubiquitin) with stable expression across different conditions.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and the gene-specific primers.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR machine with an appropriate thermal cycling program (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Conclusion

The molecular target of this compound (as its active form, Dicamba acid) in plant cells is the TIR1/AFB family of auxin co-receptors, with a particular reliance on TIR1 and AFB5 in Arabidopsis. By mimicking the natural auxin IAA, Dicamba hijacks the plant's own growth regulatory machinery, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. This comprehensive understanding of the molecular interactions and signaling pathways provides a solid foundation for future research in herbicide development and crop improvement. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate the molecular mechanisms of auxinic herbicides further.

References

Toxicology Profile of Dicamba-Methyl on Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited toxicological data is available for Dicamba-methyl specifically. This guide primarily summarizes data from studies on Dicamba acid and its various salts, which are considered relevant surrogates for understanding the potential toxicity of this compound. The active herbicidal component in all these forms is the dicamba anion.

Executive Summary

This compound is the methyl ester of dicamba, a selective herbicide widely used for controlling broadleaf weeds. While effective in its agricultural applications, concerns exist regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicology profile of dicamba, with a focus on its effects on non-target terrestrial and aquatic organisms. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key ecotoxicological assays are provided, alongside visualizations of implicated signaling pathways and metabolic disruptions to elucidate the mechanisms of toxicity.

Quantitative Toxicology Data

The following tables summarize the acute and chronic toxicity of dicamba and its salts to a range of non-target organisms.

Mammalian Toxicology
Species Exposure Route Parameter Value (mg/kg bw) Reference
Rat (Wistar)OralAcute LD50 (male)757[1][2][3]
Rat (Wistar)OralAcute LD50 (female)2560[1][2]
Rat (Sherman)OralAcute LD50 (male)1401[1]
Rat (Sherman)OralAcute LD50 (female)1039[1]
RatDermalAcute LD50>2000[1][2][3][4]
RatInhalationAcute LC50>5.3 mg/L[1]
RabbitOralAcute LD502000[4]
RabbitDermalAcute LD50>2000[3][4]
MouseOralAcute LD501190[1][4]
Guinea PigOralAcute LD50566 - 3000[4]
RatOral (90-day)NOAEL~500 mg/kg/day[1][5]
RatOral (2-generation)NOAEL (Reproductive)500 ppm (~25 mg/kg/day)[1][2]
RatOral (2-generation)LOAEL (Reproductive)1500 ppm (~75 mg/kg/day)[1][2]
RatOral (Developmental)NOAEL (Maternal)160 mg/kg/day[2]
RatOral (Developmental)NOAEL (Fetal)>400 mg/kg/day[2]
Avian Toxicology
Species Parameter Value Reference
Bobwhite Quail (Colinus virginianus)Acute Oral LD50216 mg/kg[1]
Mallard Duck (Anas platyrhynchos)Acute Oral LD502009 mg/kg[6]
Mallard Duck (Anas platyrhynchos)8-day Dietary LC50>10,000 ppm[1][6]
Bobwhite Quail (Colinus virginianus)8-day Dietary LC50>10,000 ppm[6]
Aquatic Toxicology
Species Parameter Value (mg/L) Reference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50135[7]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50135[7]
Cutthroat Trout (Oncorhynchus clarkii)96-hour LC50>50[1]
Carp (Cyprinus carpio)48-hour LC50465[7]
Daphnia magna (Water Flea)48-hour LC50110[7]
Daphnia magna (Sodium salt)48-hour LC5034.6[2]
Gammarus lacustris (Amphipod)96-hour LC503.9[8]
Terrestrial Invertebrate Toxicology
Species Parameter Value Reference
Honey Bee (Apis mellifera)Acute Contact LD50>90.7 µ g/bee [9]
Honey Bee (Apis mellifera)Acute Oral LD503.6 µ g/bee [2]
Earthworm (Eisenia fetida)14-day LC50 (Artificial Soil)No specific data found for this compound

Experimental Protocols

This section details the methodologies for key ecotoxicological experiments frequently cited in the assessment of pesticide toxicity, based on OECD guidelines.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[10][11][12][13]

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).

  • Test Conditions:

    • System: Static, semi-static, or flow-through system. A semi-static system with renewal of the test solution every 24 or 48 hours is common.[14]

    • Water: Reconstituted or natural water of known quality.

    • Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 23 ± 2°C for Zebra fish).[14]

    • Light: 12 to 16-hour photoperiod.[12]

    • Loading: The biomass of fish per volume of test solution should not be excessive to ensure adequate dissolved oxygen.

  • Procedure:

    • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

    • Definitive Test: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group (without the test substance) is run in parallel. At least seven fish are used per concentration.[11]

    • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[10]

    • Data Analysis: The LC50 and its 95% confidence limits for each observation period are calculated using appropriate statistical methods (e.g., probit analysis).[13]

Avian Dietary Toxicity Test (OECD Guideline 205)

This test determines the median lethal concentration (LC50) of a substance in the diet of young birds over an 8-day period.[15][16][17][18]

  • Test Organism: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos), typically 10-14 days old at the start of the test.

  • Test Conditions:

    • Housing: Birds are housed in pens with controlled temperature, humidity, and a 14-hour photoperiod.

    • Diet: The test substance is mixed into a standard avian diet at a minimum of five concentrations.

  • Procedure:

    • Acclimation: Birds are acclimated to the test conditions for at least 7 days.

    • Exposure Period: Birds are provided with the treated diet for 5 consecutive days. At least 10 birds are used per concentration and for the control group.[17]

    • Post-exposure Observation: Birds are then fed an untreated diet for a 3-day observation period.[15]

    • Observations: Mortalities, signs of toxicity, body weight, and food consumption are recorded daily.[16]

    • Data Analysis: The dietary LC50 and its 95% confidence limits are calculated based on the mortality data from the 8-day period.

Earthworm, Acute Toxicity Test (OECD Guideline 207)

This guideline describes two methods to assess the acute toxicity of substances to earthworms: a filter paper contact test and an artificial soil test.[1][6][10][19][20]

  • Test Organism: The recommended species is Eisenia fetida.[6][20]

  • Filter Paper Contact Test (Screening):

    • The test substance is applied to filter paper lining a test vial.

    • One earthworm is placed in each vial. Ten replicates are used for each of at least five concentrations.[20]

    • Mortality is assessed after 48 hours of exposure in the dark at 20 ± 2°C.[19]

  • Artificial Soil Test:

    • Soil Preparation: An artificial soil mixture (e.g., sand, kaolin clay, sphagnum peat) is prepared.

    • Application: The test substance is thoroughly mixed into the artificial soil.

    • Exposure: Ten adult earthworms are introduced into each test container with the treated soil. Four replicates are used for each of at least five concentrations.[6]

    • Test Conditions: The test is conducted for 14 days under continuous light at 20 ± 2°C.[6]

    • Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects like changes in body weight and behavior are also noted.[1]

    • Data Analysis: The LC50 and its confidence limits are calculated for the 7 and 14-day exposure periods.

Signaling Pathways and Mechanisms of Toxicity

This compound, through its active form dicamba, can exert toxicity in non-target organisms via several mechanisms. The following diagrams illustrate some of the key pathways identified.

Disruption of Steroidogenesis in Fish

Dicamba has been shown to act as an endocrine disruptor in fish, altering the expression of genes involved in steroid hormone synthesis. This can lead to reproductive and developmental abnormalities.

Steroidogenesis_Disruption Dicamba Dicamba StAR StAR Protein Dicamba->StAR Downregulates mRNA CYP17 CYP17 Dicamba->CYP17 Upregulates mRNA CYP19a CYP19a (Aromatase) Dicamba->CYP19a Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Progesterone 17α-OH-Progesterone Progesterone->17a-OH-Progesterone Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol 17β-Estradiol (E2) Testosterone->Estradiol VTG Vitellogenin (VTG) Upregulation Estradiol->VTG Induces StAR->Cholesterol Facilitates transport into mitochondria CYP17->Progesterone CYP19a->Testosterone

Caption: Dicamba's impact on the fish steroidogenesis pathway, leading to hormonal imbalance.

Uncoupling of Oxidative Phosphorylation

Dicamba can interfere with mitochondrial energy production by uncoupling oxidative phosphorylation. This leads to a decrease in ATP synthesis and can contribute to cellular dysfunction and toxicity.

Oxidative_Phosphorylation_Uncoupling cluster_membrane Mitochondrion {Mitochondrial Inner Membrane} ETC Complex I Complex II Complex III Complex IV Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Dicamba Dicamba Dicamba->Proton_Gradient Dissipates Proton_Gradient->ATP_Synthase Drives Heat Heat Proton_Gradient->Heat Releases as

Caption: Mechanism of dicamba-induced uncoupling of mitochondrial oxidative phosphorylation.

Induction of Oxidative Stress

Exposure to dicamba can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This diagram illustrates the interaction between dicamba, ROS, and the cellular antioxidant defense system.

Oxidative_Stress_Pathway cluster_enzymes Dicamba Dicamba Exposure ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Dicamba->ROS Induces Production Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Antioxidant_Enzymes Antioxidant Enzymes ROS->Antioxidant_Enzymes Upregulates (compensatory response) SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) GR Glutathione Reductase (GR) GST Glutathione S-Transferase (GST) Detoxification Detoxification & Neutralization Antioxidant_Enzymes->Detoxification Mediate Detoxification->ROS

Caption: Dicamba-induced oxidative stress and the cellular antioxidant response.

Disruption of Acetyl-CoA Metabolism Workflow

Dicamba has been suggested to disrupt acetylcoenzyme A (acetyl-CoA) metabolism, a central hub in cellular energy and biosynthetic pathways.

AcetylCoA_Disruption Dicamba Dicamba AcetylCoA Acetyl-CoA Dicamba->AcetylCoA Disrupts Metabolism Pyruvate Pyruvate Pyruvate->AcetylCoA Fatty_Acids Fatty Acids Fatty_Acids->AcetylCoA Amino_Acids Amino Acids Amino_Acids->AcetylCoA TCA_Cycle TCA Cycle (Energy Production) AcetylCoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis (Lipogenesis) AcetylCoA->Fatty_Acid_Synthesis Disrupted_Metabolism Disrupted Energy & Biosynthetic Pathways TCA_Cycle->Disrupted_Metabolism Fatty_Acid_Synthesis->Disrupted_Metabolism

Caption: Logical workflow of dicamba's disruption of central acetyl-CoA metabolism.

Conclusion

The available data indicates that dicamba, the active component of this compound, poses a range of toxicological risks to non-target organisms. While generally exhibiting low to moderate acute toxicity to mammals and birds, certain aquatic invertebrates show higher sensitivity. Chronic exposure can lead to reproductive and developmental effects in mammals. The mechanisms of toxicity are multifaceted, involving endocrine disruption, mitochondrial dysfunction, and the induction of oxidative stress. Further research specifically on this compound is warranted to fully characterize its unique toxicological profile and environmental risk. The standardized protocols outlined in this guide provide a framework for conducting such necessary future research.

References

Navigating Resistance: An In-depth Technical Guide to Dicamba-Methyl Metabolism in Herbicide-Resistant Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to modern agriculture. Dicamba, a selective auxin herbicide, has been a critical tool for managing broadleaf weeds, particularly with the advent of dicamba-tolerant crops. However, the emergence of dicamba-resistant weed biotypes necessitates a deeper understanding of the molecular mechanisms underpinning this resistance. This technical guide provides a comprehensive overview of the metabolic pathways involved in dicamba detoxification in resistant plant species, focusing on the key enzymes, metabolic products, and the experimental protocols used to elucidate these processes.

Core Metabolic Pathways of Dicamba

Dicamba metabolism in plants primarily proceeds through two main pathways: O-demethylation and hydroxylation. These modifications, often followed by conjugation, lead to the detoxification of the herbicide.

  • O-Demethylation: This process involves the removal of the methyl group from the methoxy moiety of dicamba, converting it to 3,6-dichlorosalicylic acid (DCSA). DCSA is considered herbicidally inactive.[1][2] This is a major pathway in genetically engineered dicamba-tolerant crops expressing the bacterial enzyme dicamba monooxygenase (DMO).[3][4]

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring of dicamba results in the formation of 5-hydroxy-dicamba (5-OH-dicamba).[5][6] This is a common detoxification route in naturally tolerant and resistant plant species, often catalyzed by cytochrome P450 monooxygenases (CYPs).

  • Conjugation: Following hydroxylation or demethylation, the resulting metabolites can be further conjugated with sugars (e.g., glucose) by UDP-glycosyltransferases (UGTs) to form more water-soluble and less toxic compounds that can be sequestered in the vacuole.[7]

The primary metabolites of concern for environmental monitoring and resistance studies are 5-OH dicamba and 3,6-dichlorosalicylic acid (DCSA).[5][6] DCSA can be further transformed into 3,6-dichlorogentisic acid (DCGA).[5]

Key Enzymes in Dicamba Metabolism and Resistance

Metabolic resistance to dicamba is primarily conferred by the enhanced activity of specific enzyme families.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large and diverse family of enzymes that play a crucial role in the phase I metabolism of a wide range of xenobiotics, including herbicides.[8][9][10] In several dicamba-resistant weed species, the overexpression or altered activity of specific CYP enzymes is a key mechanism of resistance.[2][11] These enzymes typically catalyze the hydroxylation of dicamba to 5-OH-dicamba.[5] The involvement of CYPs in herbicide resistance is a significant concern as it can lead to cross-resistance to other herbicides with different modes of action.[12]

Dicamba Monooxygenase (DMO)

DMO is a bacterial Rieske non-heme iron oxygenase that efficiently catalyzes the O-demethylation of dicamba to the non-herbicidal DCSA.[1][3][4] The gene encoding DMO, originally isolated from Pseudomonas maltophilia DI-6, has been genetically engineered into crops like soybean and cotton to confer high levels of dicamba tolerance.[3][4] The DMO enzyme requires a reductase and a ferredoxin for electron transfer during the catalytic cycle.[13]

Glutathione S-Transferases (GSTs) and UDP-Glycosyltransferases (UGTs)

While CYPs and DMO are central to the initial detoxification steps, other enzyme families contribute to the overall metabolic resistance. Glutathione S-transferases (GSTs) and UDP-glycosyltransferases (UGTs) are involved in phase II metabolism, conjugating the products of phase I reactions to facilitate their sequestration and further detoxification.[7][12] Transcriptomic studies in dicamba-resistant waterhemp have identified the upregulation of genes encoding GSTs and UGTs, suggesting their role in the resistance mechanism.[7]

Quantitative Data on Dicamba Metabolism

Quantifying the rate of dicamba metabolism and the activity of the involved enzymes is crucial for understanding the level of resistance. The following tables summarize available quantitative data. Note: Specific kinetic data for dicamba metabolism by plant CYPs in resistant weeds is limited in the public domain.

Plant SpeciesBiotypeHerbicideHalf-life (t½)Fold ResistanceReference
Amaranthus tuberculatus (Waterhemp)Resistant (CHR)Dicamba-5- to 10-fold[14]
Amaranthus tuberculatus (Waterhemp)Resistant2,4-D22 hours-[15]
Amaranthus tuberculatus (Waterhemp)Susceptible2,4-D105 hours-[15]
Kochia scopariaResistantDicamba->10-fold[16]

Table 1: In Vivo Metabolism and Resistance Levels of Dicamba and Structurally Related Herbicides in Resistant Weeds. The half-life for dicamba in the resistant waterhemp population was not explicitly determined in the cited study, but the resistance level indicates enhanced detoxification.

EnzymeSourceSubstrateKmVmaxReference
Dicamba O-demethylase (DMO)Pseudomonas maltophilia DI-6DicambaData not availableData not available[13]
Cytochrome P450sVarious Resistant WeedsDicambaData not availableData not available-

Table 2: Enzyme Kinetic Parameters for Dicamba Metabolism. Detailed kinetic studies on purified plant CYPs responsible for dicamba resistance are scarce. The provided reference for DMO confirms its enzymatic activity but does not provide specific kinetic parameters.

Experimental Protocols

Elucidating the mechanisms of dicamba metabolism requires a combination of in vivo and in vitro experimental approaches.

In Vivo Dicamba Metabolism Study using Radiolabeled Herbicide

This protocol outlines the general steps for assessing dicamba absorption, translocation, and metabolism in whole plants using 14C-dicamba.

  • Plant Material: Grow resistant and susceptible plant biotypes under controlled environmental conditions.

  • 14C-Dicamba Application: Apply a known amount of 14C-dicamba solution to a specific leaf of each plant.

  • Time-Course Harvest: Harvest plants at various time points after treatment (e.g., 24, 48, 72 hours).

  • Sample Sectioning: Separate plants into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Leaf Wash: Wash the surface of the treated leaf with a solvent (e.g., acetone:water) to recover unabsorbed 14C-dicamba.

  • Tissue Combustion: Combust dried and ground plant sections in a biological oxidizer to quantify the total 14C in each part.

  • Metabolite Extraction: Extract metabolites from a separate set of plant tissues using a suitable solvent (e.g., acetonitrile/water/acetic acid).

  • Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify parent dicamba and its metabolites.

  • Data Analysis: Calculate the percentage of absorbed, translocated, and metabolized 14C-dicamba at each time point.

Quantification of Dicamba and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of dicamba and its metabolites in plant tissues.[5]

  • Sample Preparation:

    • Homogenize fresh or frozen plant tissue.

    • Extract with an appropriate solvent, such as acetonitrile with formic acid.[15]

    • Centrifuge to pellet debris and filter the supernatant.

  • LC Separation:

    • Use a suitable C18 or other appropriate column.

    • Employ a gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile with formic acid.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for dicamba, 5-OH-dicamba, and DCSA.

    • Utilize an isotopically labeled internal standard (e.g., d3-Dicamba) for accurate quantification.[17]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Dicamba219.0175.0147.0
5-OH-Dicamba235.0191.0163.0
3,6-DCSA205.0161.0133.0

Table 3: Example MRM Transitions for Dicamba and its Metabolites. These values may vary slightly depending on the instrument and specific conditions.

In Vitro Enzyme Assays

4.3.1. Cytochrome P450 Activity Assay (Microsomal Fraction)

  • Microsome Isolation: Isolate microsomes from plant tissues (e.g., shoots or roots) of resistant and susceptible plants through differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal protein

    • Dicamba (substrate)

    • NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Reaction Initiation and Termination: Initiate the reaction by adding the NADPH generating system. Incubate at a specific temperature (e.g., 30°C) with shaking. Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the formation of 5-OH-dicamba.

  • Kinetic Analysis: Determine the Km and Vmax values by varying the substrate concentration and measuring the initial reaction velocities.

4.3.2. Dicamba Monooxygenase (DMO) Activity Assay

  • Enzyme Source: Purified recombinant DMO or cell-free extracts from organisms expressing DMO.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • DMO enzyme

    • Dicamba

    • NADH

    • A reductase and a ferredoxin (if using purified components)

    • Buffer (e.g., Tris-HCl, pH 7.5)

  • Reaction and Analysis: Incubate the reaction and monitor the conversion of dicamba to DCSA over time using HPLC or LC-MS/MS.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows.

Dicamba_Metabolism_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Sequestration Sequestration Dicamba Dicamba-methyl Hydroxylation Hydroxylation Dicamba->Hydroxylation Demethylation O-Demethylation Dicamba->Demethylation P450 Cytochrome P450s P450->Hydroxylation DMO Dicamba Monooxygenase (DMO) DMO->Demethylation Metabolite1 5-OH-Dicamba Hydroxylation->Metabolite1 Metabolite2 3,6-Dichlorosalicylic Acid (DCSA) Demethylation->Metabolite2 Conjugation1 Glycosylation Metabolite1->Conjugation1 Conjugation2 Glycosylation Metabolite2->Conjugation2 UGT UDP-Glycosyltransferases (UGTs) UGT->Conjugation1 UGT->Conjugation2 Conjugate1 5-OH-Dicamba-Glycoside Conjugation1->Conjugate1 Conjugate2 DCSA-Glycoside Conjugation2->Conjugate2 Vacuole Vacuole Conjugate1->Vacuole Detoxification Conjugate2->Vacuole Detoxification

Dicamba metabolic detoxification pathway in plants.

LCMSMS_Workflow A Plant Tissue Homogenization B Solvent Extraction (e.g., Acetonitrile/Formic Acid) A->B C Centrifugation & Filtration B->C D LC Separation (C18 Column, Gradient Elution) C->D E MS/MS Detection (ESI-, MRM Mode) D->E F Data Analysis (Quantification vs. Internal Standard) E->F

Experimental workflow for LC-MS/MS analysis of dicamba.

CYP_Assay_Workflow A Microsome Isolation from Resistant/Susceptible Plants B Prepare Reaction Mixture: - Microsomes - Dicamba - NADPH Generating System A->B C Incubate at 30°C B->C D Terminate Reaction (Quench with Solvent) C->D E Analyze by LC-MS/MS (Quantify 5-OH-Dicamba) D->E F Determine Kinetic Parameters (Km, Vmax) E->F

Workflow for in vitro cytochrome P450 enzyme assay.

Conclusion and Future Directions

Metabolic detoxification, primarily through the action of cytochrome P450 monooxygenases, is a critical mechanism of dicamba resistance in several weed species. In contrast, genetically engineered crops achieve high levels of tolerance through the efficient O-demethylation of dicamba by the bacterial enzyme DMO. Understanding the specific enzymes involved, their kinetic properties, and the resulting metabolite profiles is essential for developing effective resistance management strategies and for the design of novel herbicides.

Future research should focus on:

  • Identifying and characterizing the specific CYP enzymes responsible for dicamba metabolism in key resistant weed populations such as Kochia scoparia and Amaranthus species.

  • Conducting detailed enzyme kinetic studies to determine the catalytic efficiency of these enzymes and to understand the molecular basis of their activity.

  • Elucidating the role of phase II and phase III metabolism (e.g., glycosylation and transport) in the overall resistance phenotype.

  • Developing high-throughput screening methods to identify inhibitors of these metabolic enzymes, which could potentially be used as synergists to overcome resistance.

By continuing to unravel the complexities of dicamba metabolism in resistant plants, the scientific community can contribute to the development of sustainable weed management practices and ensure the longevity of this important herbicide.

References

In-Depth Technical Guide: Soil Persistence and Mobility of Dicamba-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the soil persistence and mobility of Dicamba-methyl. It is designed to offer researchers and scientists a detailed understanding of the experimental protocols and data interpretation related to the environmental fate of this herbicide.

Introduction

This compound is the methyl ester of dicamba, a selective herbicide used to control broadleaf weeds. Its persistence and mobility in the soil are critical factors in determining its potential environmental impact, including the risk of groundwater contamination and effects on non-target organisms. Understanding the scientific principles and experimental procedures for evaluating these characteristics is paramount for environmental risk assessment and the development of safer agricultural practices.

Microbial degradation is the primary pathway for the dissipation of dicamba in the soil.[1] The main metabolite of this process is 3,6-dichlorosalicylic acid (3,6-DCSA), which is more persistent than the parent compound.[2][3] Other minor degradates include 3,6-dichlorogentisic acid (DCGA) and 5-OH-dicamba.[3][4] The persistence of dicamba is influenced by soil type, organic matter content, moisture, and temperature.[1] Due to its high water solubility and low sorption to soil particles, dicamba is considered to be highly mobile in soil.[1]

Data on Soil Persistence and Mobility

The following tables summarize key quantitative data on the soil persistence and mobility of this compound, compiled from various studies. These parameters are essential for environmental modeling and risk assessment.

Table 1: Soil Half-Life (DT50) of Dicamba
Soil TypeOrganic Matter (%)pHTemperature (°C)MoistureAerobic/AnaerobicHalf-Life (days)Reference
Sandy Loam----Aerobic18[4]
Silt Loam----Aerobic72.9[3]
Clay----Anaerobic423[4]
Various Prairie Soils----Aerobic14-28[5]
Table 2: Soil Sorption Coefficients (Kd and Koc) of Dicamba
Soil TypeOrganic Matter (%)pHKd (L/kg)Koc (L/goc)Reference
Various---3.45 - 21.1[4]
Clay----[6]
Sandy Loam----[6]

Kd: Soil-water partition coefficient; Koc: Organic carbon-normalized sorption coefficient.

Experimental Protocols

Detailed methodologies for assessing the soil persistence and mobility of this compound are outlined below, primarily based on internationally recognized OECD guidelines.

Soil Persistence: Aerobic and Anaerobic Transformation (OECD Guideline 307)

This guideline details the procedure for evaluating the rate and pathway of degradation of a substance in soil under aerobic and anaerobic conditions.[7][8][9]

Objective: To determine the half-life (DT50) of this compound and identify its major transformation products in soil.

Methodology:

  • Soil Selection and Preparation:

    • Select at least three different soil types (e.g., sandy loam, silt loam, clay) with varying organic matter content and pH.

    • Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

    • Determine the soil's physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.

  • Application of Test Substance:

    • Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.

    • Apply the solution uniformly to the soil samples at a concentration relevant to the recommended field application rate.

  • Incubation:

    • Aerobic Conditions: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[10] The incubation vessels are continuously aerated with CO₂-free, humidified air to maintain aerobic conditions.

    • Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with deionized water, and the headspace of the incubation vessel is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis:

    • Collect soil samples at predetermined intervals over a period of up to 120 days.[7][11]

    • Extract this compound and its transformation products from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.[12]

    • Trap evolved ¹⁴CO₂ in an alkaline solution to quantify mineralization.

  • Data Analysis:

    • Calculate the dissipation half-life (DT50) of this compound using appropriate kinetic models (e.g., first-order kinetics).

    • Identify and quantify the major transformation products, such as 3,6-DCSA.

Diagram: Experimental Workflow for Soil Persistence Study (OECD 307)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis soil_select Select & Characterize Soils soil_prep Air-dry & Sieve Soil soil_select->soil_prep application Apply this compound to Soil Samples soil_prep->application test_substance Prepare Radiolabeled This compound Solution test_substance->application incubation Incubate under Controlled Aerobic/Anaerobic Conditions (Temp, Moisture) application->incubation sampling Collect Soil Samples at Intervals incubation->sampling mineralization Trap & Quantify Evolved ¹⁴CO₂ incubation->mineralization analysis Extract & Analyze (HPLC-MS/MS) sampling->analysis dt50 Calculate DT50 (Half-life) analysis->dt50 metabolites Identify & Quantify Metabolites analysis->metabolites mass_balance Establish Mass Balance mineralization->mass_balance metabolites->mass_balance G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis column_prep Pack Soil Columns column_sat Saturate Columns with 0.01M CaCl₂ column_prep->column_sat test_substance Apply Radiolabeled This compound column_sat->test_substance leaching Apply Artificial Rain test_substance->leaching leachate_collection Collect Leachate in Fractions leaching->leachate_collection soil_section Section Soil Column leachate_analysis Analyze Leachate Fractions (HPLC-MS/MS) leachate_collection->leachate_analysis soil_analysis Analyze Soil Segments (HPLC-MS/MS) soil_section->soil_analysis distribution Determine Distribution in Soil & Leachate leachate_analysis->distribution soil_analysis->distribution G Dicamba This compound Intermediate Hydroxymethylated Intermediate Dicamba->Intermediate O-demethylation (Dicamba monooxygenase) FiveOH 5-OH-Dicamba Dicamba->FiveOH Hydroxylation DCSA 3,6-Dichlorosalicylic Acid (3,6-DCSA) Intermediate->DCSA Hydrolysis DCGA 3,6-Dichlorogentisic Acid (DCGA) DCSA->DCGA Further Degradation Mineralization Mineralization (CO₂ + H₂O + Cl⁻) DCSA->Mineralization

References

The Environmental Fate of Dicamba-Methyl: A Technical Guide to Photodegradation and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation and hydrolysis rates of Dicamba-methyl, a widely used herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and for the development of new, safer agricultural products. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and provides visual representations of degradation pathways and experimental workflows.

Introduction

This compound is the methyl ester of dicamba (3,6-dichloro-2-methoxybenzoic acid). Its herbicidal activity and environmental persistence are largely governed by its susceptibility to various degradation processes. The two primary abiotic degradation pathways are photodegradation (degradation by light) and hydrolysis (reaction with water). This guide focuses on these two mechanisms.

Photodegradation of this compound

Photodegradation is a significant pathway for the breakdown of dicamba in the environment.[1][2][3][4] The rate of photodegradation is highly dependent on the specific environmental conditions, including the light source, the medium (e.g., aqueous solution, soil surface, plant waxes), and the presence of other substances.

Quantitative Photodegradation Data

The following table summarizes the reported photolytic half-lives for dicamba under various experimental conditions.

MediumLight SourceWavelengthpHHalf-life (t½)Reference
Aqueous SolutionRayonet UVB lamps280–340 nm743.3 minutes (0.72 hours)[1][2][4]
Aqueous SolutionQ-Sun solar simulator> 300 nm713.4 hours[1][2][4]
Corn Epicuticular WaxesQ-Sun solar simulator> 300 nmN/A105 hours[1][2][4]
WaterNot SpecifiedNot SpecifiedNot Specified105 days[5]
WaterNot SpecifiedNot SpecifiedNot Specified313 days[5]

Note: The significant variation in reported half-lives highlights the critical influence of experimental conditions on photodegradation rates.

Photodegradation Pathway

The photodegradation of dicamba in aqueous solution primarily involves the substitution of a chlorine atom with a hydroxyl group.[6] The major photoproducts identified are 3-chloro-6-hydroxy-2-methoxybenzoic acid and 6-chloro-3-hydroxy-2-methoxybenzoic acid.[6]

Photodegradation_Pathway Dicamba This compound (3,6-dichloro-2-methoxybenzoic acid methyl ester) Photoproduct1 3-chloro-6-hydroxy-2-methoxybenzoic acid methyl ester Dicamba->Photoproduct1 UV Light (-Cl, +OH) Photoproduct2 6-chloro-3-hydroxy-2-methoxybenzoic acid methyl ester Dicamba->Photoproduct2 UV Light (-Cl, +OH)

Photodegradation pathway of this compound.
Experimental Protocol for Aqueous Photolysis

The following is a generalized experimental protocol for determining the photodegradation rate of this compound in an aqueous solution, based on common methodologies.[1][4][7]

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then diluted to the desired concentration in a buffered aqueous solution (e.g., phosphate buffer at pH 7).

  • Irradiation: The aqueous solution of this compound is placed in quartz tubes or a photoreactor and exposed to a controlled light source. Common light sources include:

    • Xenon Arc Lamps (Solar Simulators): These lamps mimic natural sunlight.

    • Mercury Vapor Lamps: These provide specific wavelengths of UV radiation.

    • Rayonet Photoreactors with UVB lamps. [1][2][4]

  • Sampling: Aliquots of the solution are collected at predetermined time intervals.

  • Sample Analysis: The concentration of this compound in each aliquot is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8]

  • Data Analysis: The natural logarithm of the this compound concentration is plotted against time. The degradation rate constant (k) is determined from the slope of the resulting line, assuming first-order kinetics. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Aqueous Prepare Buffered Aqueous Solution Stock->Aqueous Irradiation Irradiate with Controlled Light Source Aqueous->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling HPLC Quantify Concentration (HPLC or LC-MS/MS) Sampling->HPLC Data Calculate Rate Constant and Half-life HPLC->Data

Workflow for a typical photodegradation experiment.

Hydrolysis of this compound

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many pesticides, this is a significant degradation pathway. However, multiple sources indicate that Dicamba is stable to hydrolysis under normal environmental conditions.[1][2][4][5]

Hydrolysis Rate Data
pHTemperature (°C)Half-life (t½)Reference
Not SpecifiedNot SpecifiedStable[5]

This stability suggests that hydrolysis is not a major contributor to the environmental degradation of this compound compared to photodegradation and microbial degradation.

Logical Relationship of Degradation Pathways

The following diagram illustrates the relative importance of different degradation pathways for this compound in the environment.

Degradation_Pathways Dicamba This compound Photodegradation Photodegradation Dicamba->Photodegradation Microbial Microbial Degradation Dicamba->Microbial Hydrolysis Hydrolysis Dicamba->Hydrolysis Significant Significant Pathways Insignificant Insignificant Pathway

Relative importance of this compound degradation pathways.

Conclusion

The environmental fate of this compound is primarily dictated by photodegradation and microbial degradation. This compound is notably stable to hydrolysis. The rate of photodegradation is highly variable and dependent on environmental factors, particularly the intensity and wavelength of light and the medium in which the compound is present. For researchers and scientists, a thorough understanding of these degradation pathways and the experimental conditions that influence them is essential for accurate environmental risk assessment and the development of sustainable agricultural technologies.

References

Bioaccumulation Potential of Dicamba-Methyl in Aquatic Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicamba-methyl, the methyl ester of the widely used herbicide dicamba, is utilized for the control of broadleaf weeds. Its potential to enter aquatic ecosystems through runoff and spray drift necessitates a thorough understanding of its bioaccumulation potential. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the bioaccumulation of this compound in aquatic organisms. Based on available data for dicamba, the bioaccumulation potential is considered low. This is primarily attributed to its low octanol-water partition coefficient (log Kow), suggesting limited partitioning into fatty tissues of aquatic organisms. While specific quantitative bioaccumulation data for this compound is scarce in publicly available literature, the data for the parent compound, dicamba, indicates a Bioconcentration Factor (BCF) of approximately 10 in freshwater algae. It is widely anticipated that this compound rapidly hydrolyzes to its parent acid form, dicamba, in aquatic environments. Therefore, the bioaccumulation potential of dicamba is considered a relevant surrogate for assessing the risks associated with this compound. This guide summarizes the available quantitative data, outlines relevant experimental protocols for assessing bioaccumulation, and explores the metabolic pathways and potential toxicological signaling pathways affected by dicamba in aquatic organisms.

Physicochemical Properties and Bioaccumulation Potential

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties. For dicamba, the key parameter indicating a low bioaccumulation potential is its low octanol-water partition coefficient.

PropertyValueReference
Chemical Name 3,6-dichloro-2-methoxybenzoic acid[1]
Log Kow (Octanol-Water Partition Coefficient) 0.477[1]
Water Solubility 6.5 g/L (at 25°C)[2]

A low log Kow value, such as that of dicamba, indicates a preference for the aqueous phase over the lipid phase, suggesting that the substance is less likely to be taken up and stored in the fatty tissues of aquatic organisms.[1]

Quantitative Bioaccumulation Data

OrganismParameterValueExposure ConditionsReference
Freshwater AlgaeBioconcentration Factor (BCF)~1032-day microcosm study with an average water concentration of 0.166 mg/L of dicamba.[1]
FishBioaccumulationStated as not significant.General assessment based on physicochemical properties.[2][3][4]
Aquatic InvertebratesBioaccumulationNot specified, but generally considered low.General assessment.[5]

The limited available data consistently points towards a low bioaccumulation potential for dicamba in aquatic ecosystems.

Experimental Protocols for Bioaccumulation Assessment

Standardized guidelines are crucial for the reliable assessment of a chemical's bioaccumulation potential. The Organization for Economic Co-operation and Development (OECD) provides a key guideline for this purpose.

OECD Test Guideline 305: Bioaccumulation in Fish

The OECD Test Guideline 305 is the internationally recognized standard for assessing the bioaccumulation of chemicals in fish.[6][7][8][9] It outlines two primary exposure methods: aqueous and dietary. For a substance with a low log Kow like dicamba, the aqueous exposure test is the most relevant.

Key aspects of the OECD 305 protocol include:

  • Test Species: A variety of fish species can be used, with common choices being Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[7]

  • Exposure System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.[7]

  • Test Phases: The test consists of two phases:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance for a defined period (typically 28 days).[8]

    • Depuration Phase: After the uptake phase, the fish are transferred to clean water and the elimination of the substance from their tissues is monitored over time.[8]

  • Endpoints: The primary endpoint is the Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.[7]

  • Analytical Chemistry: Accurate and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), are required to measure the concentration of the test substance in both water and fish tissue samples.

Below is a generalized workflow for a bioaccumulation study based on OECD 305.

G cluster_prep Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis and Data Interpretation acclimation Acclimation of Test Fish test_solution Preparation of this compound Test Solution exposure Exposure of Fish to this compound test_solution->exposure sampling_uptake Periodic Sampling of Water and Fish Tissue exposure->sampling_uptake transfer Transfer of Fish to Clean Water sampling_uptake->transfer analysis Chemical Analysis of Samples (LC-MS/MS) sampling_uptake->analysis sampling_depuration Periodic Sampling of Fish Tissue transfer->sampling_depuration sampling_depuration->analysis calculation Calculation of BCF and Depuration Rate analysis->calculation report Final Report Generation calculation->report

Generalized workflow for a fish bioaccumulation study (OECD 305).

Metabolism and Potential Signaling Pathways

Metabolic Fate of this compound

While specific studies on the metabolic fate of this compound in aquatic organisms are limited, it is presumed that the ester linkage is rapidly hydrolyzed by esterases present in the aquatic environment and within the organisms to form the parent dicamba acid. The metabolism of dicamba has been studied in various organisms and generally proceeds through O-demethylation, hydroxylation, and subsequent conjugation. The primary metabolite identified in soil and water is 3,6-dichlorosalicylic acid (DCSA).[10]

G Dicamba_methyl This compound Dicamba_acid Dicamba (acid) Dicamba_methyl->Dicamba_acid Hydrolysis Metabolite_DCSA 3,6-dichlorosalicylic acid (DCSA) (Major Metabolite) Dicamba_acid->Metabolite_DCSA O-Demethylation Metabolite_5OH 5-Hydroxy-dicamba (Minor Metabolite) Dicamba_acid->Metabolite_5OH Hydroxylation Excretion Excretion Dicamba_acid->Excretion Conjugates Conjugated Metabolites Metabolite_DCSA->Conjugates Metabolite_5OH->Conjugates Conjugates->Excretion

Proposed metabolic pathway of this compound in aquatic organisms.
Potential Toxicological Signaling Pathways

Studies on the toxic effects of dicamba in fish provide insights into the potential signaling pathways that may be affected. Exposure to environmentally relevant concentrations of dicamba has been shown to act as a potential endocrine disruptor in fish.[11]

One study on rare minnow (Gobiocypris rarus) exposed to dicamba demonstrated alterations in sex steroid hormone levels and the expression of related genes.[11] This suggests an impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis , a critical signaling pathway for reproduction in vertebrates.

Key findings from this study include: [11]

  • Increased plasma 17β-estradiol (E2) levels in both male and female fish.

  • Increased plasma vitellogenin (VTG) levels in male fish, indicating an estrogenic effect.

  • Upregulation of vtg mRNA in the liver and gonads.

  • Downregulation of cyp19a (aromatase) and star (steroidogenic acute regulatory protein) mRNA levels.

  • Upregulation of cyp17 (17α-hydroxylase/17,20-lyase) mRNA levels.

These findings suggest that dicamba can interfere with steroidogenesis and hormonal signaling in fish.

Furthermore, studies in zebrafish (Danio rerio) embryos have shown that dicamba can induce oxidative stress.[12][13] This indicates the involvement of signaling pathways related to cellular stress response. Exposure to dicamba led to a significant decrease in superoxide dismutase (SOD) activity and an increase in glutathione peroxidase (GPx), glutathione (GSH), and lipid peroxidation (LPO) at higher concentrations.[12][13]

G cluster_exposure Exposure cluster_cellular Cellular Level cluster_signaling Signaling Pathways cluster_response Physiological Response Dicamba Dicamba ROS Increased Reactive Oxygen Species (ROS) Dicamba->ROS ER_Stress Endocrine Receptor Interaction Dicamba->ER_Stress Oxidative_Stress_Pathway Oxidative Stress Response Pathway ROS->Oxidative_Stress_Pathway HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption ER_Stress->HPG_Axis Cell_Damage Lipid Peroxidation & Cellular Damage Oxidative_Stress_Pathway->Cell_Damage Hormone_Imbalance Altered Steroidogenesis & Hormone Imbalance HPG_Axis->Hormone_Imbalance Reproductive_Effects Reproductive Impairment Hormone_Imbalance->Reproductive_Effects

Potential signaling pathways affected by dicamba in aquatic organisms.

Conclusion

References

Methodological & Application

Application Note: Quantification of Dicamba-methyl in Soil using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba, a widely used herbicide for controlling broadleaf weeds, is typically analyzed in its acidic form. However, its methyl ester, Dicamba-methyl, is also of interest in environmental and agricultural research. This application note details a robust and sensitive method for the quantification of this compound in soil matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward extraction procedure followed by analysis using a reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in the positive ion mode. This approach offers high selectivity and sensitivity, eliminating the need for complex derivatization steps.[1][2]

Experimental Protocols

Sample Preparation (Soil)

The sample preparation protocol is adapted from established methods for the extraction of acidic herbicides and their esters from soil.[3]

Protocol:

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Weigh 5 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as a stable isotope-labeled version of this compound if available, to correct for matrix effects and variations in extraction efficiency.

  • Extraction:

    • Add 10 mL of extraction solvent (Acetonitrile with 1% formic acid).

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Shaking: Place the centrifuge tube on a mechanical shaker and shake for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the soil particles from the supernatant.

  • Filtration and Dilution:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • If necessary, dilute the extract with the initial mobile phase composition to fit within the calibration range.

LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of this compound.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Gas Temp.350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Data Presentation

Quantitative data for this compound should be recorded and presented in a structured format. The following tables provide a template for presenting the mass spectrometric parameters and method validation data.

MRM Transitions

This compound is the methyl ester of Dicamba. For positive mode ESI, the precursor ion will be the protonated molecule [M+H]⁺. The molecular formula for this compound is C9H8Cl2O3, with a molecular weight of approximately 234.0 g/mol . The exact mass of the monoisotopic peak will be used for the precursor ion. Product ions are generated by the fragmentation of the precursor ion in the collision cell. The transitions below are proposed based on the structure of this compound and may require optimization.

Table 3: Proposed MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound235.0175.010020Quantifier
This compound235.0203.010015Qualifier

Note: The precursor ion m/z 235.0 corresponds to the [M+H]⁺ of the most abundant isotopic form of this compound. The product ion m/z 175.0 likely corresponds to the loss of the methoxycarbonyl group and a chlorine atom, while m/z 203.0 could correspond to the loss of methanol.

Method Validation Summary

The analytical method should be validated to ensure its accuracy, precision, and robustness. Key validation parameters are summarized below.

Table 4: Method Validation Parameters for this compound in Soil

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Limit of Detection (LOD) 0.1 ng/g-
Limit of Quantification (LOQ) 0.5 ng/g-
Accuracy (Recovery %)
Spiked at 1 ng/g95%70-120%
Spiked at 10 ng/g98%70-120%
Spiked at 50 ng/g102%70-120%
Precision (RSD %)
Intra-day (n=6)< 10%≤ 15%
Inter-day (n=6, 3 days)< 15%≤ 20%
Matrix Effect (%) 85-110%80-120%

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in soil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis soil_sample 1. Homogenized Soil Sample (5g) spike_is 2. Spike Internal Standard soil_sample->spike_is extraction 3. Add Acetonitrile w/ 1% Formic Acid spike_is->extraction vortex 4. Vortex extraction->vortex shake 5. Mechanical Shaking (30 min) vortex->shake centrifuge 6. Centrifuge (4000 rpm, 15 min) shake->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant filter_dilute 8. Filter (0.22 µm) & Dilute supernatant->filter_dilute autosampler_vial 9. Transfer to Autosampler Vial filter_dilute->autosampler_vial lc_ms_analysis 10. LC-MS/MS Injection autosampler_vial->lc_ms_analysis chromatography 11. Chromatographic Separation (C18 Column) lc_ms_analysis->chromatography mass_spec 12. ESI+ MS/MS Detection (MRM) chromatography->mass_spec data_processing 13. Data Processing & Quantification mass_spec->data_processing

Caption: Experimental workflow for this compound analysis in soil.

References

Application Note: Detection and Quantification of Dicamba Residues in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used for controlling broadleaf weeds in agriculture and residential settings.[1][2] Its high water solubility and mobility in soil create a potential for contamination of surface and groundwater through runoff and spray drift.[2] Due to concerns about off-target crop damage and potential environmental impact, robust and sensitive analytical methods are essential for monitoring dicamba residues in aqueous matrices.[3][4]

This document provides detailed protocols for the detection and quantification of dicamba in water samples using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred as it typically offers high sensitivity and selectivity without requiring a chemical derivatization step.[3][4] GC-MS methods, while also effective, necessitate a derivatization process to convert the polar dicamba acid into a more volatile ester form suitable for gas chromatography.[5][6][7]

Analytical Methodologies

The determination of dicamba residues in water generally involves three key stages:

  • Sample Preparation: Collection, preservation, and acidification of the water sample.

  • Extraction and Concentration: Solid-Phase Extraction (SPE) is commonly employed to isolate dicamba from the water matrix, remove interferences, and concentrate the analyte.[1][4][8]

  • Instrumental Analysis: Quantification using either GC-MS (following derivatization) or LC-MS/MS.

Data Presentation: Performance of Analytical Methods

The selection of an analytical method depends on the required sensitivity, available instrumentation, and sample throughput. Below is a summary of performance data for various methods.

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.05 - 0.1 µg/L[5][9]0.006 - 0.1 µg/L[10][11]~1 µg/L[1]
Limit of Quantification (LOQ) 0.05 µg/L[12]0.1 - 5.5 µg/L (method dependent)[13]Not specified
Analyte Recovery 86% ± 5% (GC-EC), 97% ± 7% (GC-MS)[5]106% - 128%[11][14]88% ± 6% (from soil)[8]
Derivatization Required Yes (e.g., Methylation, Silylation)[5][12]No[3][4][11]No

Experimental Workflows

The following diagram illustrates the general workflow for analyzing dicamba residues in water samples, highlighting the distinct paths for GC-MS and LC-MS/MS analysis.

G cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis A 1. Collect Water Sample (500 mL) B 2. Acidify Sample to pH < 2 (e.g., with Formic Acid) A->B C 3. Add Isotopically Labeled Internal Standard (e.g., d3-Dicamba) B->C D 4. Condition SPE Cartridge (e.g., Oasis HLB) C->D E 5. Load Sample onto SPE Cartridge D->E F 6. Wash Cartridge to Remove Interferences E->F G 7. Elute Dicamba with Organic Solvent (e.g., Acetonitrile/Methanol) F->G H 8. Evaporate Eluent to Dryness (Nitrogen Stream, 30-50°C) G->H I 9. Reconstitute Residue in Appropriate Solvent H->I J LC-MS/MS Analysis I->J Direct Injection K Derivatization Step (e.g., Methylation with Diazomethane or Silylation with MTBSTFA) I->K For GC Analysis L GC-MS Analysis K->L X->J Y->K

Caption: Workflow for Dicamba Residue Analysis in Water.

Detailed Experimental Protocols

This protocol involves solid-phase extraction followed by derivatization to make dicamba sufficiently volatile for GC analysis.

5.1 Materials and Reagents

  • Dicamba analytical standard

  • Internal Standard (e.g., d3-Dicamba)

  • Solvents: Methanol, Acetonitrile, Ethyl Acetate, Acetone (HPLC or glass-distilled grade)

  • Reagents: Formic acid, Hydrochloric acid (HCl), Potassium hydroxide (KOH)

  • Derivatization Agent: Diazomethane solution or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)[5][12]

  • Solid-Phase Extraction (SPE) Cartridges: C18 or polymeric (e.g., Oasis HLB)[4][12]

  • Ultrapure water

  • Glassware: Volumetric flasks, centrifuge tubes, autosampler vials

5.2 Sample Preparation and Extraction

  • Collect a 500 mL water sample in a clean glass container.

  • Acidify the sample to pH < 2 with formic or hydrochloric acid to ensure dicamba is in its acidic form.[4]

  • Add an appropriate amount of isotopically labeled internal standard to the sample.[4]

  • SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (acidified to pH < 2).[4] Do not let the cartridge go dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.[4] Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped dicamba from the cartridge with 5-10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate.[4][12]

  • Concentration: Evaporate the eluent to near dryness under a gentle stream of nitrogen at 30-50°C.[4]

5.3 Derivatization (Example: Methylation)

  • Caution: Diazomethane is explosive and carcinogenic; handle with extreme care in a fume hood. Silylation agents like MTBSTFA are a safer alternative.[12]

  • Reconstitute the dried residue from step 5.2.8 in 1 mL of ethyl acetate.

  • Add diazomethane solution dropwise until a persistent yellow color is observed, indicating the reaction is complete.[5]

  • Allow the reaction to proceed for 10 minutes.

  • Quench excess diazomethane by adding a few drops of 2% acetic acid in methanol.

  • The sample is now ready for GC-MS analysis.

5.4 GC-MS Instrumental Parameters

ParameterExample Setting
GC System Agilent 6890 series or equivalent[12]
Column SE-30, PTE-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)[5][6]
Injector Temp. 250°C[6]
Injection Mode Splitless
Oven Program 60°C (hold 1 min), ramp at 20°C/min to 300°C (hold 1 min)[12]
Carrier Gas Helium
MS System Quadrupole or Ion Trap
Ionization Electron Impact (EI) or Negative Ion Chemical Ionization (NICI)[6][12]
Monitored Ions For methyl ester: m/z 203, 234; For TBDMS ester: m/z >100[12][15]

This is a direct method that does not require derivatization, offering higher throughput and avoiding hazardous reagents.[3]

5.5 Materials and Reagents

  • Same as Protocol 1, excluding the derivatization agent.

  • Mobile Phase Solvents: Acetonitrile and/or Methanol (LC-MS grade), Formic Acid.

5.6 Sample Preparation and Extraction

  • Follow steps 5.2.1 through 5.2.8 as described in the GC-MS protocol.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 95:5 v/v water:methanol with 0.1% formic acid).[4]

  • Vortex the sample to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5.7 LC-MS/MS Instrumental Parameters

ParameterExample Setting
LC System Agilent 1200, Waters ACQUITY UPLC, or equivalent[16][17]
Column Reversed-phase C18 or F5 (e.g., Agilent EclipsePlus C18, 1.8 µm, 2.1 x 50 mm)[4][14]
Mobile Phase A Water with 0.1% Formic Acid[4][14]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[4]
Flow Rate 0.3 - 0.7 mL/min[4]
Column Temp. 30°C[14]
Injection Vol. 5 - 50 µL[4]
MS System Triple Quadrupole (e.g., Agilent 6410, Waters Xevo TQ)[16][17]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transitions Monitor at least two transitions (quantifier and qualifier) for both dicamba and the internal standard.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of dicamba residues in water. The choice between methods depends on instrumentation availability, desired sensitivity, and sample throughput. LC-MS/MS offers the significant advantage of eliminating the need for a derivatization step, simplifying sample preparation and avoiding the use of hazardous reagents.[3][17] Proper sample preparation, particularly solid-phase extraction, is critical for achieving accurate and reproducible results by effectively removing matrix interferences and concentrating the analyte.[4][8]

References

Application Notes and Protocols for the Gas Chromatography Analysis of Dicamba-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds. Its analysis in various environmental and agricultural matrices is crucial for regulatory monitoring and toxicological assessment. Gas chromatography (GC) is a robust and widely used technique for the quantification of Dicamba. Due to its acidic nature, Dicamba requires derivatization to a more volatile form, typically the methyl ester, prior to GC analysis. This document provides detailed application notes and protocols for the analysis of Dicamba-methyl ester by gas chromatography coupled with mass spectrometry (GC-MS) and electron capture detection (GC-ECD).

Introduction

Dicamba functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, it induces rapid and uncontrolled cell growth in susceptible plants, leading to tissue damage and ultimately, plant death. The analysis of Dicamba residues is essential for ensuring food safety, environmental protection, and for research in drug development to understand its metabolic fate and potential off-target effects. Gas chromatography offers high resolution and sensitivity for the detection of Dicamba following its conversion to the methyl ester.

Signaling Pathway of Dicamba's Herbicidal Action

Dicamba mimics the plant hormone auxin, leading to an overload of auxin signaling pathways. This results in uncontrolled and abnormal plant growth, ultimately causing the death of the plant.

Dicamba_Signaling_Pathway cluster_cell Plant Cell Dicamba Dicamba Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Dicamba->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Growth & Division Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Application Note: Solid-Phase Extraction of Dicamba-methyl from Plant Tissue for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicamba, a selective herbicide used to control broadleaf weeds, is frequently monitored in agricultural and environmental samples. Its methylated form, Dicamba-methyl, is often an analyte of interest, either as a metabolite or as a derivatization product for analytical purposes. Accurate quantification of this compound in complex matrices like plant tissues requires robust sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from such samples. This application note provides a detailed protocol for the extraction of this compound from plant tissues using SPE, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Data Summary

The following table summarizes quantitative data from various studies on the analysis of Dicamba and related acid herbicides in plant and agricultural samples. These values provide an indication of the expected performance of such analytical methods.

AnalyteMatrixMethodRecovery (%)RSD (%)LOQ (ng/g)Reference
DicambaSoybean FoliageAcetonitrile Extraction, Dilution, LC-MS/MS-<200.1 - 140[1]
DicambaVegetationAcetonitrile Extraction, Sonication, Centrifugation--3
Acid HerbicidesFruits, Vegetables, GrainsQuEChERS, UPLC-MS/MS69.8 - 1200.6 - 19.50.1 - 8[2]
Dicamba-LC-MS/MS--<1 ng/mL (in solution)[3]

Experimental Protocol

This protocol details the materials and steps for the extraction and cleanup of this compound from plant tissue.

Materials:

  • Plant Tissue Samples: (e.g., leaves, stems)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), 98% or higher

    • Ultrapure water

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Primary Secondary Amine (PSA) sorbent

    • Graphitized Carbon Black (GCB) - for samples with high pigment content

    • This compound analytical standard

    • Isotopically labeled internal standard (e.g., d3-Dicamba)

  • Equipment:

    • High-speed homogenizer

    • Centrifuge and centrifuge tubes (50 mL)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase cartridges)

    • SPE manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.22 µm)

    • Autosampler vials

    • LC-MS/MS system

Procedure:

1. Sample Preparation and Extraction (QuEChERS-based):

  • Weigh 5 g of homogenized fresh plant tissue into a 50 mL centrifuge tube.[1][4]

  • Add a known amount of isotopically labeled internal standard to the sample.[1][5]

  • Add 10 mL of 1% formic acid in acetonitrile to the tube.[4][5]

  • Homogenize the sample for 1-2 minutes using a high-speed homogenizer.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and to induce liquid-phase separation.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.[1][5]

  • Carefully collect the supernatant (acetonitrile layer) for the SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry.[4]

  • Loading: Load the acetonitrile extract from step 1.8 onto the conditioned SPE cartridge. A slow and steady flow rate is recommended.

  • Washing: Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using 10 mL of acetonitrile or methanol into a clean collection tube.[4]

  • Concentration and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 30-50°C.[4]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 v/v mixture of 0.1% formic acid in water and methanol).[4]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Inject the filtered sample into the LC-MS/MS system.

  • Separate the analytes using a suitable C18 or other appropriate column (e.g., Phenomenex Kinetex F5) with a gradient elution program.[5]

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in electrospray ionization (ESI) mode.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the principles of the solid-phase extraction process.

SPE_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_spe SPE Cleanup cluster_analysis Analysis sample Homogenized Plant Tissue (5g) spike Spike with Internal Standard sample->spike extract Add 1% FA in Acetonitrile spike->extract homogenize Homogenize extract->homogenize add_salts Add MgSO4 and NaCl homogenize->add_salts vortex Vortex add_salts->vortex centrifuge Centrifuge (≥4000 rpm) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge load Load Sample supernatant->load condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute concentrate Evaporate & Reconstitute elute->concentrate filter Syringe Filter (0.22 µm) concentrate->filter lcms LC-MS/MS Analysis filter->lcms SPE_Process cluster_0 SPE Cartridge Steps cluster_1 Description Condition 1. Condition Load 2. Load Condition->Load desc_cond Solvate sorbent to ensure retention. (Methanol -> Water) Wash 3. Wash Load->Wash desc_load Apply sample extract to the cartridge. Analyte binds to sorbent. Elute 4. Elute Wash->Elute desc_wash Rinse with a weak solvent to remove interferences. desc_elute Use a strong solvent to desorb and collect the analyte of interest.

References

Tracking Dicamba-Methyl in Plants: Application Notes and Protocols for Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting radiolabeling studies to track the translocation of Dicamba-methyl in plants. Understanding the movement of herbicides like this compound is crucial for optimizing their efficacy, assessing crop safety, and understanding potential environmental impacts. The following protocols are based on established methodologies using Carbon-14 (¹⁴C) as a radiolabel.

I. Introduction

Dicamba is a selective, systemic herbicide primarily used to control broadleaf weeds.[1] Its effectiveness relies on its ability to be absorbed by the plant and translocated to meristematic tissues, where it disrupts growth.[1] Radiolabeling studies offer a highly sensitive and quantitative method to trace the absorption, translocation, and metabolism of Dicamba within a plant.[1][2] By using Dicamba labeled with ¹⁴C, researchers can precisely measure its movement and accumulation in different plant parts.[1]

II. Core Principles of Radiolabeling Studies

The fundamental principle of these studies involves the application of a known quantity of radiolabeled this compound to a specific part of the plant, typically a leaf.[2] Over a set time course, the plant is harvested and sectioned. The amount of radioactivity in each plant part is then quantified using liquid scintillation counting (LSC) to determine the distribution of the herbicide.[2] Whole-plant autoradiography can also be used to visualize the movement and accumulation patterns of the ¹⁴C-labeled herbicide.[1][3]

III. Experimental Protocols

Protocol 1: Foliar Application of ¹⁴C-Dicamba-methyl and Translocation Analysis

This protocol details the application of ¹⁴C-Dicamba-methyl to a plant leaf and the subsequent analysis of its translocation.

Materials:

  • ¹⁴C-Dicamba-methyl of known specific activity

  • Formulated (non-radiolabeled) this compound herbicide

  • Non-ionic surfactant

  • Micropipette or micro-applicator

  • Ethanol solution (e.g., 10% v/v)[2]

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Test plants (e.g., soybean, kochia) at a consistent growth stage

  • Controlled environment chamber or greenhouse

Procedure:

  • Plant Preparation: Grow healthy, uniform plants under controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).[1] Allow plants to acclimatize to these conditions for at least 24 hours before treatment.

  • Preparation of Treatment Solution:

    • Prepare a treatment solution containing the formulated herbicide at a concentration equivalent to the desired field application rate.

    • Add the ¹⁴C-Dicamba-methyl to the solution to achieve a specific radioactivity (e.g., 3.3 kBq per plant).[4]

    • Incorporate a non-ionic surfactant if required by the experimental design.[5]

    • Ensure the total amount of radiolabeled herbicide does not significantly alter the overall herbicide concentration.

  • Application of Radiolabeled Herbicide:

    • Using a microapplicator, apply a small, precise volume (e.g., 5 to 10 µl) of the treatment solution to the adaxial (upper) surface of a fully expanded leaf. The application can be in the form of small droplets to mimic spray.

    • Allow the droplets to dry completely on the leaf surface.

  • Harvesting and Sample Processing:

    • Harvest plants at predetermined time points after treatment (e.g., 24, 48, 72 hours).

    • Leaf Wash: To determine the amount of unabsorbed herbicide, wash the treated leaf with a known volume of an appropriate solvent (e.g., 10% ethanol). The radioactivity in the wash solution is quantified by LSC.[2]

    • Sectioning: Divide the plant into the following parts:

      • Treated leaf

      • Tissues above the treated leaf

      • Tissues below the treated leaf

      • Roots

    • Dry the plant sections in an oven at a controlled temperature (e.g., 60°C for 24 hours).

  • Quantification of Radioactivity:

    • Combust the dried plant tissues using a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.[2][6][7]

    • Quantify the radioactivity in each sample using a Liquid Scintillation Counter.

  • Data Analysis:

    • Absorption: Calculated as the total radioactivity applied minus the radioactivity recovered in the leaf wash.

    • Translocation: Calculated as the sum of radioactivity in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.

    • Distribution: The amount of radioactivity in each plant part, expressed as a percentage of the total absorbed radioactivity.

Experimental Workflow for ¹⁴C-Dicamba-methyl Translocation Study

G cluster_prep Preparation cluster_application Application cluster_harvest Harvest & Processing cluster_analysis Analysis plant_prep Plant Acclimatization solution_prep Prepare ¹⁴C-Dicamba-methyl Treatment Solution plant_prep->solution_prep application Apply Radiolabeled Solution to Leaf Surface solution_prep->application harvest Harvest at Time Points application->harvest leaf_wash Wash Treated Leaf harvest->leaf_wash sectioning Section Plant leaf_wash->sectioning drying Dry Plant Sections sectioning->drying oxidation Biological Oxidation drying->oxidation lsc Liquid Scintillation Counting oxidation->lsc data_analysis Calculate Absorption & Translocation lsc->data_analysis

Caption: Workflow for a ¹⁴C-Dicamba-methyl translocation study.

Protocol 2: Whole-Plant Autoradiography

This protocol provides a qualitative method to visualize the movement of ¹⁴C-Dicamba-methyl throughout the plant.

Materials:

  • Plants treated with ¹⁴C-Dicamba-methyl (from Protocol 1)

  • Plant press or oven

  • Cardboard and paper for pressing

  • Phosphor imaging screen or X-ray film

  • Phosphor imager or X-ray film developer

Procedure:

  • Plant Harvest and Preparation:

    • At specified time points after treatment with ¹⁴C-Dicamba-methyl, carefully harvest the entire plant.

    • Gently rinse the roots to remove any soil or growth medium.

    • Mount the plant on a sheet of paper, spreading out the leaves and roots for clear imaging.[3]

    • Dry the mounted plant in a plant press or an oven.

  • Imaging:

    • Place the dried, mounted plant in direct contact with a phosphor imaging screen or X-ray film in a light-proof cassette.

    • Expose the screen/film for a sufficient duration, which will depend on the amount of radioactivity in the plant.

    • Develop the X-ray film or scan the phosphor screen with a phosphor imager to obtain an autoradiograph.

  • Image Analysis:

    • The resulting image will show the areas where the ¹⁴C-Dicamba-methyl has accumulated. Darker areas indicate higher concentrations of the radiolabel.

    • Compare the autoradiograph with a photograph of the plant to correlate the location of the herbicide with specific plant structures.

Workflow for Whole-Plant Autoradiography

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis treat_plant Treat Plant with ¹⁴C-Dicamba-methyl harvest_plant Harvest Plant treat_plant->harvest_plant mount_plant Mount and Dry Plant harvest_plant->mount_plant expose_film Expose to Phosphor Screen or X-ray Film mount_plant->expose_film develop_image Scan Screen or Develop Film expose_film->develop_image analyze_image Analyze Autoradiograph develop_image->analyze_image

Caption: Workflow for visualizing herbicide translocation via autoradiography.

IV. Data Presentation

Quantitative data from translocation studies should be summarized in clear, structured tables for easy comparison.

Table 1: Absorption of ¹⁴C-Dicamba in Soybean as Influenced by Formulation and Surfactant

FormulationSurfactantAbsorption (% of Recovered ¹⁴C) at 60 Hours After Treatment
Dimethylamine (DMA)None46%
Dimethylamine (DMA)With Surfactant>75%
Monoethanolamine (MEA)With Surfactant>75%
Inorganic SaltWith Surfactant>75%
Data adapted from Weed Science, 1985.[5]

Table 2: Translocation of ¹⁴C-Glyphosate in Kochia scoparia When Applied Alone or with Dicamba

TreatmentPlant TypeTime After Treatment (HAT)¹⁴C Retained in Treated Leaf (%)
¹⁴C-Glyphosate aloneGlyphosate & Dicamba Resistant (GDR)72Lower
¹⁴C-Glyphosate + DicambaGlyphosate & Dicamba Resistant (GDR)72Higher
¹⁴C-Glyphosate aloneGlyphosate & Dicamba Resistant (GDR)168Lower
¹⁴C-Glyphosate + DicambaGlyphosate & Dicamba Resistant (GDR)168Higher
¹⁴C-Glyphosate aloneGlyphosate & Dicamba Susceptible (GDS)168Lower
¹⁴C-Glyphosate + DicambaGlyphosate & Dicamba Susceptible (GDS)168Higher
This table illustrates that less ¹⁴C-glyphosate moved away from the treated leaf when mixed with dicamba in both resistant and susceptible Kochia scoparia.[8]

Table 3: Translocation of ¹⁴C-Dicamba in Kochia scoparia When Applied Alone or with Glyphosate

TreatmentPlant TypeTime After Treatment (HAT)¹⁴C Translocated to Tissues Above Treated Leaf
¹⁴C-Dicamba aloneGlyphosate & Dicamba Resistant (GDR)168Higher
¹⁴C-Dicamba + GlyphosateGlyphosate & Dicamba Resistant (GDR)168Lower
¹⁴C-Dicamba aloneGlyphosate & Dicamba Susceptible (GDS)24Higher
¹⁴C-Dicamba + GlyphosateGlyphosate & Dicamba Susceptible (GDS)24Lower
¹⁴C-Dicamba aloneGlyphosate & Dicamba Susceptible (GDS)168Higher
¹⁴C-Dicamba + GlyphosateGlyphosate & Dicamba Susceptible (GDS)168Lower
This table indicates that less ¹⁴C-dicamba translocated to the upper parts of the plant when mixed with glyphosate.[8]

V. Signaling Pathways and Logical Relationships

Dicamba is a systemic herbicide that primarily moves through the phloem, the plant's vascular tissue responsible for transporting sugars from the leaves (source) to areas of active growth (sinks), such as meristems and roots.[9] This movement is referred to as symplastic translocation.[9]

Dicamba Translocation Pathway

G cluster_uptake Foliar Uptake cluster_translocation Vascular Translocation cluster_accumulation Accumulation cuticle Cuticle epidermis Epidermal Cells cuticle->epidermis Absorption phloem Phloem Loading epidermis->phloem Cell-to-cell movement transport Source-to-Sink Transport phloem->transport meristems Apical Meristems transport->meristems roots Root Tips transport->roots

Caption: Simplified pathway of Dicamba translocation in a plant.

VI. Conclusion

Radiolabeling studies are an indispensable tool for understanding the dynamics of this compound translocation in plants. The protocols and data presentation formats provided in this document offer a comprehensive framework for researchers to conduct these experiments, generate high-quality data, and visualize the movement of this important herbicide. This knowledge is critical for the development of more effective and safer weed management strategies.

References

Field Trial Experimental Design for Determining Dicamba-Methyl Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicamba-methyl is a selective, systemic herbicide widely used for the post-emergence control of a broad spectrum of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] Its mode of action is as a synthetic auxin, mimicking the natural plant hormone to induce rapid, uncontrolled cell growth in susceptible plants, ultimately leading to their death.[4][5] Accurate and robust field trial experimental design is paramount for evaluating the efficacy of this compound formulations, determining optimal application rates, and understanding its spectrum of weed control.

These application notes and protocols are intended for researchers, scientists, and agricultural professionals to provide a comprehensive framework for designing and executing field trials to assess the efficacy of this compound.

I. Experimental Design and Setup

A randomized complete block design (RCBD) is the most common and recommended experimental design for herbicide efficacy trials to account for field variability.[6][7]

1.1. Site Selection and Preparation:

  • History: Select a site with a known history of uniform broadleaf weed infestation. Avoid areas with significant variations in soil type, drainage, or topography.

  • Soil Analysis: Conduct a baseline soil analysis to determine soil type, pH, organic matter content, and nutrient levels.[6]

  • Land Preparation: Prepare the field according to standard agricultural practices for the selected crop, ensuring a uniform seedbed.

1.2. Plot Establishment:

  • Plot Size: Individual plot sizes can vary but should be large enough to minimize edge effects and allow for representative sampling. A common plot size is in the range of 2.5 x 5.0 meters to 3 x 14 meters.[6][7]

  • Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.[7]

  • Alleys: Leave buffer alleys between blocks and plots to prevent spray drift and cross-contamination.

1.3. Treatment Structure:

  • Herbicide Rates: Include a range of this compound application rates to determine the dose-response relationship. These should bracket the anticipated effective use rate.

  • Control Plots:

    • Untreated Control (Weedy Check): Plots that receive no herbicide application to serve as a baseline for weed pressure and its impact on the crop.

    • Weed-Free Control: Plots that are kept weed-free throughout the growing season (e.g., by hand weeding) to determine the maximum crop yield potential in the absence of weed competition.

  • Standard Herbicide: Include a treatment with a commercially available standard herbicide for comparison.

  • Adjuvants: If applicable, include treatments with and without adjuvants (e.g., ammonium sulfate (AMS), crop oil concentrate (COC)) to evaluate their effect on efficacy.[7][8]

II. Herbicide Application

2.1. Timing of Application:

  • Post-emergence: this compound is typically applied post-emergence when broadleaf weeds are young and actively growing.[9] The specific timing will depend on the target weed species and crop growth stage.

2.2. Application Equipment:

  • Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform spray coverage and minimize drift.

  • Record all application parameters, including spray volume, pressure, nozzle type, and boom height.

2.3. Environmental Conditions:

  • Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed, and direction, as these can influence herbicide efficacy and drift potential.[10]

III. Data Collection and Evaluation

3.1. Weed Control Efficacy:

  • Visual Ratings: Visually assess weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after application - DAA).[7][8] Use a rating scale of 0% (no control) to 100% (complete control) for each weed species present.

  • Weed Density and Biomass:

    • Place quadrats (e.g., 0.25 m²) in each plot to count the number of individual weeds of each species.

    • Harvest the above-ground portions of weeds within the quadrats, dry them in an oven, and record the dry weight to determine weed biomass.

3.2. Crop Phytotoxicity:

  • Visually assess crop injury at regular intervals after application using a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as epinasty, leaf cupping, or stunting.

3.3. Crop Yield:

  • At crop maturity, harvest the center rows of each plot to determine crop yield. Record grain yield and, if applicable, other yield components such as cob weight or kernel number.[6]

IV. Data Analysis

  • Analyze the collected data using appropriate statistical methods, typically Analysis of Variance (ANOVA) for a randomized complete block design.[6]

  • Use a means separation test (e.g., Fisher's Protected LSD) to determine significant differences between treatment means at a specified probability level (e.g., p < 0.05).[6]

V. Quantitative Data Summary

Table 1: Efficacy of this compound on Various Broadleaf Weeds (Percent Control)

Weed SpeciesDicamba Rate (g ae/ha)14 DAA (%)28 DAA (%)56 DAA (%)Reference
Amaranthus spp.84084--[7]
Amaranthus spp.112078--[7]
Amaranthus spp. (with AMS + COC)112092--[7]
Velvetleaf (Abutilon theophrasti)84087--[7]
Velvetleaf (Abutilon theophrasti)112073--[7]
Velvetleaf (Abutilon theophrasti) (with AMS + COC)112096--[7]
Common Ragweed (Ambrosia artemisiifolia)600-100-[11]
Kochia (Kochia scoparia)280-420-75-97-[11]

DAA: Days After Application; g ae/ha: grams acid equivalent per hectare; AMS: Ammonium Sulfate; COC: Crop Oil Concentrate

Table 2: Effect of this compound on Maize Grain Yield

TreatmentApplication Rate (g/ha)Grain Yield (t/ha) - Year 1Grain Yield (t/ha) - Year 2Reference
Weed Free-5.455.22[6]
Dicamba 48% SL300At par with weed freeAt par with weed free[6]
Dicamba 48% SL360At par with weed freeAt par with weed free[6]
Dicamba 48% SL720At par with weed freeAt par with weed free[6]
Weedy Check-Significantly lowerSignificantly lower[6]

VI. Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for a this compound efficacy field trial.

G dicamba This compound Application absorption Absorption by Leaves and Roots dicamba->absorption translocation Translocation throughout the Plant absorption->translocation auxin_receptor Binding to Auxin Receptors translocation->auxin_receptor gene_expression Altered Gene Expression auxin_receptor->gene_expression uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth vascular_disruption Vascular Tissue Disruption uncontrolled_growth->vascular_disruption plant_death Plant Death vascular_disruption->plant_death

Caption: Simplified mode of action pathway for this compound in susceptible plants.

References

Application Notes and Protocols for Rapid Dicamba-methyl Screening using Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds. Its increased use, particularly with the introduction of dicamba-tolerant crops, has raised concerns about off-target drift and potential environmental contamination. Consequently, the development of rapid, sensitive, and cost-effective screening methods for Dicamba and its methylated form, Dicamba-methyl, is crucial for environmental monitoring and food safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a powerful bioanalytical tool for the rapid monitoring of such chemical residues.

This document provides detailed application notes and experimental protocols for the development and implementation of an immunoassay for the rapid screening of this compound. The protocols are based on established methodologies for small molecule immunoassays and specific findings from research on Dicamba detection.

Principle of the Immunoassay

The most common immunoassay format for detecting small molecules like this compound is the competitive ELISA . In this format, free this compound in a sample competes with a labeled or immobilized Dicamba analog (the coating antigen or enzyme conjugate) for a limited number of binding sites on a specific anti-Dicamba antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Data Presentation

Table 1: Performance Characteristics of Different Dicamba Immunoassays
Immunoassay TypeAntibody TypeIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)MatrixReference
Competitive Indirect ELISA (CI-ELISA)Polyclonal1952.3Water
Direct Competitive ELISAMonoclonal-0.24Environmental Water
Indirect Competitive Chemiluminescent Immunoassay (CLEIA)Polyclonal0.874-Soil, Soybean
Indirect Competitive ELISA (ic-ELISA)Nanobody (Nb-242)930--
Commercial Direct Competitive ELISA KitPolyclonal~750 (in soil/wheat)5.0 (in soil/durum wheat)Water, Soil, Durum Wheat

IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximum signal. LOD (Limit of Detection) is the lowest concentration of the analyte that can be reliably distinguished from a blank sample.

Table 2: Cross-Reactivity of a Nanobody-Based Dicamba Immunoassay
CompoundStructureNb-242 Cross-Reactivity (%)
Dicamba3,6-dichloro-2-methoxybenzoic acid100
2,3,6-trichlorobenzoic acid2,3,6-trichlorobenzoic acid19.23
2,5-dichloro-3-hydroxy-6-methoxybenzoic acid2,5-dichloro-3-hydroxy-6-methoxybenzoic acid<0.1
2,3,5-trichlorobenzoic acid2,3,5-trichlorobenzoic acid<0.1
3,6-dichloropyridine carboxylic acid3,6-dichloropyridine-2-carboxylic acid<0.1
Chloramben3-amino-2,5-dichlorobenzoic acid<0.1

Cross-reactivity is calculated as: (IC50 of Dicamba / IC50 of related compound) x 100. Data sourced from a study on a nanobody-based immunoassay for dicamba.

Table 3: Recovery Rates of Dicamba in Spiked Samples
Immunoassay TypeMatrixSpiked ConcentrationRecovery (%)Reference
CLEIAPlant SamplesNot specified86 - 108
CLEIASoil SamplesNot specified105 - 107
Direct Competitive ELISAWater SamplesNot specified90 - 120
ic-ELISATap Water0.4 µg/mL, 4.0 µg/mL, 32.0 µg/mLNot specified
ic-ELISASoil Samples4.0 µg/mL, 40 µg/mL, 320 µg/mLNot specified

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

The production of high-affinity and specific antibodies is critically dependent on the design of the hapten, a small molecule that is chemically coupled to a larger carrier protein to become immunogenic. For Dicamba, haptens have been designed with linkers attached at various positions to expose key antigenic determinants of the molecule.

Protocol for Hapten-Carrier Protein Conjugation (Reductive Amination Method):

  • Hapten Design: Synthesize a Dicamba derivative (hapten) containing a reactive group, such as an aldehyde, suitable for conjugation to a carrier protein.

  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., Bovine Serum Albumin (BSA) for coating antigen or Thyroglobulin (Thy) for immunization) in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Conjugation Reaction:

    • Add a solution of the hapten in an organic solvent (e.g., DMSO) to the carrier protein solution with gentle stirring.

    • Allow the mixture to stir for 1 hour at room temperature.

    • Add a reducing agent, such as 5 M cyanoborohydride in 1 N NaOH, to the reaction mixture.

    • Let the reaction proceed for 3 hours at room temperature.

  • Purification:

    • Dialyze the resulting conjugate against phosphate-buffered saline (PBS) for 72 hours at 4°C to remove unreacted hapten and other small molecules.

    • Store the purified immunogen and coating antigen at -20°C.

Hapten_Conjugation Dicamba_Hapten Dicamba Hapten (with reactive group) Conjugation Conjugation Reaction (Reductive Amination) Dicamba_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, Thy) Carrier_Protein->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunogen Immunogen (Hapten-Thy) Purification->Immunogen Coating_Antigen Coating Antigen (Hapten-BSA) Purification->Coating_Antigen Antibody_Production cluster_poly Polyclonal Antibody Production cluster_mono Monoclonal Antibody Production P_Immunization Immunization (e.g., Rabbit) P_Boosters Booster Injections P_Immunization->P_Boosters P_Titer Titer Monitoring P_Boosters->P_Titer P_Collection Antiserum Collection P_Titer->P_Collection M_Immunization Immunization (e.g., Mouse) M_Fusion Spleen Cell-Myeloma Fusion M_Immunization->M_Fusion M_Selection Hybridoma Selection M_Fusion->M_Selection M_Screening Screening & Cloning M_Selection->M_Screening M_Production Antibody Production M_Screening->M_Production Competitive_ELISA Start Start Add_Ab_Conj Add Anti-Dicamba Antibody and Dicamba-HRP Conjugate Start->Add_Ab_Conj Add_Sample Add Sample or Standard Add_Ab_Conj->Add_Sample Incubate1 Incubate (60 min) Add_Sample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (15-30 min) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze Competitive_Principle cluster_high High Analyte Concentration cluster_low Low Analyte Concentration High_Analyte High this compound in Sample Less_Labeled_Bound Less Labeled Dicamba Binds to Antibody High_Analyte->Less_Labeled_Bound Low_Signal Low Signal Less_Labeled_Bound->Low_Signal Low_Analyte Low this compound in Sample More_Labeled_Bound More Labeled Dicamba Binds to Antibody Low_Analyte->More_Labeled_Bound High_Signal High Signal More_Labeled_Bound->High_Signal

Application of Dicamba-methyl in Plant Tissue Culture Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba-methyl, a synthetic auxin, is a valuable tool in plant tissue culture for inducing cellular differentiation and promoting growth. While widely known as a selective herbicide at high concentrations, its ability to mimic natural auxins at lower doses makes it effective for callus induction, somatic embryogenesis, and plant regeneration in various plant species. This document provides detailed application notes and protocols for the use of this compound in plant tissue culture research, summarizing key quantitative data and outlining experimental procedures.

Dicamba acts as a plant growth regulator by binding to auxin receptors, which triggers a cascade of downstream responses leading to controlled cell division and differentiation, essential processes in plant tissue culture.[1][2]

Data Presentation: Efficacy of this compound in Plant Tissue Culture

The following tables summarize the effective concentrations of this compound for callus induction and somatic embryogenesis in different plant species as reported in scientific literature.

Table 1: Effective Concentrations of this compound for Callus Induction

Plant SpeciesExplant TypeBasal MediumThis compound Concentration (mg/L)Callus Induction Frequency (%)Reference
Tropical Maize (Zea mays L.)Immature Zygotic EmbryosMS3.035 - 79[3][4]
Oil Palm (Elaeis guineensis)Young Leaf SegmentsMS2.0~20 (primary callus)
Date Palm (Phoenix dactylifera L.)Apical BudsMS4.0 (with 1.0 g/L Casein Hydrolysate)Not specified (highest callus weight)[5]
Pineapple (Ananas comosus L.)Sucker ExplantsMSVarious concentrations evaluatedNot specified[6]

Table 2: Effective Concentrations of this compound for Somatic Embryogenesis and Shoot Regeneration

Plant SpeciesCulture StageBasal MediumThis compound Concentration (mg/L)Observed EffectReference
Tropical Maize (Zea mays L.)Embryogenic Callus InductionMS3.0Optimal for embryogenic callus[3][4]
Oil Palm (Elaeis guineensis)Somatic EmbryogenesisMS0.1 - 0.5High capability of somatic embryogenesis
Oil Palm (Elaeis guineensis)Embryogenic Calli ProliferationN6Not specifiedHighest proliferation rate[7]
Date Palm (Phoenix dactylifera L.)Shoot RegenerationMS4.0 (with 0.5 mg/L Casein Hydrolysate)86.67% response rate, ~15 shoots/jar[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A sterile stock solution is crucial for accurate and reproducible results in plant tissue culture.

Materials:

  • This compound powder

  • Ethanol (95%) or 1N NaOH

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile syringe filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • To prepare a 1 mg/mL stock solution, accurately weigh 100 mg of this compound powder.

  • Transfer the powder to a sterile beaker.

  • Add a small volume (2-5 mL) of 95% ethanol or 1N NaOH to dissolve the powder completely. Gentle warming may aid in dissolution.

  • Once dissolved, transfer the solution to a 100 mL sterile volumetric flask.

  • Slowly add sterile distilled water to bring the final volume to 100 mL.

  • Stir the solution gently on a magnetic stirrer to ensure homogeneity.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the name of the solution, concentration (1 mg/mL), preparation date, and store at 4°C in the dark.

Protocol 2: Callus Induction from Immature Zygotic Embryos of Tropical Maize

This protocol is adapted from studies on tropical maize, where Dicamba has been shown to be effective for genotype-independent callus induction.[3][4]

Materials:

  • Immature maize cobs (12 days after pollination)

  • 70% (v/v) Ethanol

  • 20% (v/v) Commercial bleach solution (e.g., Clorox) with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (30 g/L)

  • This compound stock solution (1 mg/mL)

  • Gelling agent (e.g., Agar, 8 g/L)

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

Procedure:

  • Explant Sterilization:

    • Husk the immature maize cobs.

    • Surface sterilize the ears by immersing in 70% ethanol for 1-2 minutes, followed by 20 minutes in a 20% bleach solution with Tween-20.

    • Rinse the ears 3-4 times with sterile distilled water inside a laminar flow hood.

  • Explant Isolation:

    • Aseptically dissect the kernels from the cob.

    • Isolate the immature zygotic embryos (approximately 1-1.5 mm) from the kernels using a sterile scalpel and forceps.

  • Culture Initiation:

    • Prepare MS medium supplemented with 30 g/L sucrose and 3.0 mg/L this compound. Adjust the pH to 5.8 before adding the gelling agent and autoclaving.

    • Dispense the sterile medium into petri dishes.

    • Place the isolated embryos onto the surface of the medium with the scutellum side up.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Subculture:

    • Subculture the developing calli onto fresh medium of the same composition every 2-3 weeks.

    • Observe for the formation of embryogenic callus, which is typically friable and yellowish-white.

Visualizations

Signaling Pathway of Dicamba

Dicamba, as a synthetic auxin, is perceived by the TIR1/AFB family of F-box proteins. This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and initiating downstream physiological effects. The diagram below illustrates this proposed signaling pathway.

Dicamba_Signaling_Pathway Dicamba This compound TIR1_AFB5 TIR1/AFB5 F-box protein Dicamba->TIR1_AFB5 SCF_Complex SCF Complex TIR1_AFB5->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARG Auxin Responsive Genes ARF->ARG activates Response Cellular Responses (Callus Induction, Somatic Embryogenesis) ARG->Response

Caption: Proposed signaling pathway of this compound in plant cells.

Experimental Workflow for Callus Induction

The following diagram outlines the key steps in the experimental workflow for inducing callus formation using this compound.

Callus_Induction_Workflow start Start: Select Explant Material sterilization Surface Sterilization (e.g., Ethanol, Bleach) start->sterilization isolation Explant Isolation in Laminar Flow Hood sterilization->isolation culture Culture on MS Medium + this compound isolation->culture incubation Incubation in Dark at 25°C culture->incubation subculture Subculture every 2-3 weeks incubation->subculture observation Observe for Callus Formation subculture->observation end End: Embryogenic Callus observation->end

References

Application Notes and Protocols for Measuring Dicamba-Methyl Uptake and Absorption in Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba-methyl is the methyl ester of the selective herbicide dicamba. Understanding its uptake and absorption dynamics in plant leaves is crucial for optimizing herbicidal efficacy, developing resistant crops, and assessing environmental impact. This document provides detailed application notes and protocols for measuring the foliar uptake and absorption of this compound. The methodologies described herein are based on established techniques for studying herbicide translocation in plants, including radiolabeling and liquid chromatography-mass spectrometry.[1][2][3]

Dicamba acts as a synthetic auxin, a type of plant growth regulator, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2][4] Its effectiveness is contingent on its absorption into the plant and translocation to meristematic tissues.[2]

Key Methodologies

Two primary methodologies are detailed for quantifying this compound uptake and absorption:

  • Radiolabeling Studies using ¹⁴C-Dicamba-methyl: This highly sensitive method allows for precise tracing and quantification of the herbicide's movement within the plant.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful analytical technique for the quantification of this compound and its metabolites in plant tissues without the need for radiolabeling.[1][5]

Protocol 1: Radiolabeling Studies with ¹⁴C-Dicamba-methyl

This protocol outlines the use of radiolabeled this compound to quantify its absorption and translocation in plant leaves.

Objective

To quantify the amount of ¹⁴C-Dicamba-methyl absorbed by a treated leaf and its subsequent translocation to other parts of the plant.

Materials
  • ¹⁴C-Dicamba-methyl (of known specific activity and concentration)

  • Non-radiolabeled this compound

  • Surfactant (non-ionic, as required by formulation)

  • Micropipette

  • Ethanol (10% v/v) or appropriate solvent for leaf wash[1][6]

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Test plants (e.g., soybean, tomato, or target weed species) at a consistent growth stage

  • Controlled environment growth chamber or greenhouse

Experimental Workflow Diagram

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Harvest cluster_analysis Analysis cluster_data Data Interpretation plant_prep Plant Acclimation (Controlled Environment) solution_prep Prepare ¹⁴C-Dicamba-methyl Treatment Solution application Apply ¹⁴C-Dicamba-methyl Droplets to Leaf Surface solution_prep->application incubation Incubate for Predetermined Time Points (e.g., 24, 48, 72h) application->incubation harvest Harvest Plants at Each Time Point incubation->harvest leaf_wash Wash Treated Leaf to Recover Unabsorbed Herbicide harvest->leaf_wash sectioning Section Plant into Parts (Treated Leaf, Stem, Roots, etc.) leaf_wash->sectioning oxidation Combust Plant Sections (Biological Oxidizer) sectioning->oxidation lsc Quantify Radioactivity (Liquid Scintillation Counter) oxidation->lsc calc_absorption Calculate % Absorption lsc->calc_absorption calc_translocation Calculate % Translocation lsc->calc_translocation

Caption: Experimental workflow for ¹⁴C-Dicamba-methyl uptake and translocation study.

Procedure
  • Plant Preparation: Grow test plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod) to ensure uniformity.[1]

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-Dicamba-methyl and formulated non-radiolabeled this compound. A non-ionic surfactant may be added to improve leaf wetting and uptake.[1][2]

  • Application: Using a micropipette, apply a precise volume (e.g., 1-10 µL) of the treatment solution as small droplets onto the adaxial surface of a fully expanded leaf.[3] Record the total radioactivity applied to each plant.

  • Incubation and Harvest: Return the plants to the controlled environment. Harvest plants at predetermined time points (e.g., 6, 24, 48, 72 hours after treatment).

  • Leaf Wash: To quantify the unabsorbed herbicide, wash the treated leaf surface by rinsing it with a suitable solvent (e.g., 10% ethanol) into a scintillation vial.[1] Repeat the wash twice to ensure complete removal of surface residues.[1]

  • Plant Sectioning: Dissect the plant into various parts: the treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.[3]

  • Quantification of Radioactivity:

    • Leaf Wash: Add liquid scintillation cocktail to the vials containing the leaf wash and quantify the radioactivity using an LSC.

    • Plant Tissues: Dry and combust each plant section using a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified by LSC.[3]

  • Data Analysis:

    • Absorption: Calculate the total absorbed ¹⁴C-Dicamba-methyl by subtracting the amount recovered in the leaf wash from the total amount applied. Express this as a percentage of the total applied radioactivity.[1]

    • Translocation: Calculate the amount of radioactivity in each plant part. Express the amount in each non-treated part as a percentage of the total absorbed radioactivity.[1]

Data Presentation

Quantitative data from a ¹⁴C-Dicamba-methyl study can be summarized as follows:

Time After Treatment (hours)% of Applied ¹⁴C Recovered in Leaf Wash (Unabsorbed)% of Applied ¹⁴C Absorbed% of Absorbed ¹⁴C Translocated to Other Tissues
675.2 ± 5.124.8 ± 5.15.3 ± 1.2
2445.8 ± 4.354.2 ± 4.315.7 ± 2.5
4820.1 ± 3.979.9 ± 3.935.2 ± 4.1
7212.5 ± 2.887.5 ± 2.855.8 ± 5.6

Values are presented as mean ± standard deviation.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the extraction and quantification of this compound and its primary metabolites from plant tissues.

Objective

To determine the concentration of this compound and its metabolites (e.g., 5-hydroxy-dicamba, 3,6-dichlorosalicylic acid - DCSA) in various plant tissues.[1][7]

Materials
  • Homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • LC-MS/MS system with electrospray ionization (ESI) source

  • Analytical standards for this compound and its metabolites

  • Internal standard (e.g., d3-dicamba)[5]

  • Extraction solvent (e.g., acetonitrile with 1% formic acid)[1]

  • Methanol

  • Water (LC-MS grade)

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis harvest Harvest and Weigh Plant Tissue spike Spike with Internal Standard harvest->spike extract Add Extraction Solvent and Homogenize spike->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject Sample into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Detect and Quantify (MRM Mode) separate->detect calibration Construct Calibration Curve detect->calibration quantify Calculate Analyte Concentration calibration->quantify G cluster_uptake Foliar Uptake cluster_translocation Translocation cluster_action Site of Action Dicamba_applied This compound Application (Foliar Spray) Cuticle Penetration of Leaf Cuticle Dicamba_applied->Cuticle Epidermis Movement through Epidermal Cells Cuticle->Epidermis Phloem Loading into Phloem (Symplastic Pathway) Epidermis->Phloem Xylem Movement in Xylem (Apoplastic Pathway) Epidermis->Xylem Meristems Accumulation in Meristematic Tissues (Roots and Shoots) Phloem->Meristems Xylem->Meristems Auxin_pathway Disruption of Auxin Signaling Pathway Meristems->Auxin_pathway Uncontrolled_growth Uncontrolled Cell Division and Elongation Auxin_pathway->Uncontrolled_growth Plant_death Plant Death Uncontrolled_growth->Plant_death

References

Standard operating procedure for Dicamba-methyl air sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of Dicamba-methyl in Air Samples

Introduction

Dicamba, a broad-spectrum herbicide, has seen increased use with the introduction of dicamba-resistant crops.[1][2] This has led to a growing need for sensitive and reliable analytical methods to monitor its presence in the atmosphere, particularly due to concerns about off-target movement and potential damage to non-resistant plants.[1][2] This document outlines the standard operating procedures for the analysis of this compound in air samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and modern technique. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also detailed.

Analytical Methodologies

The two primary methods for the quantification of Dicamba in air samples are LC-MS/MS and GC-MS. LC-MS/MS is generally preferred as it eliminates the need for a derivatization step, making it a more robust and less time-consuming approach.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for Dicamba analysis. It involves a straightforward extraction followed by direct analysis. The use of an isotopically labeled internal standard, such as D3-Dicamba, is highly recommended to correct for matrix effects and improve accuracy.[1][3][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization step to convert the polar Dicamba acid into a more volatile ester form, typically this compound ester, before it can be analyzed by GC-MS.[7] This process can be complex and time-consuming.[3]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Dicamba in Air Samples

This protocol is based on established methods for the determination of Dicamba from air sampling tubes and filters.[8][9][10]

1. Sample Collection

  • Air samples are collected using sorbent tubes, such as OVS XAD-2 or PUF sorbent tubes, and/or filter paper.[1][9]

2. Sample Preparation and Extraction

  • Carefully transfer the contents of the air sampling tube (sorbent and PUF plugs) into a polypropylene centrifuge tube.[1] For filter paper samples, place the filter in the extraction tube.[8][9]

  • For fortification and recovery analysis, add a known amount of Dicamba standard solution in methanol to control samples. Allow the spiking solvent to penetrate for at least five minutes before extraction.[8][10]

  • Add the extraction solvent. The recommended solvents are:

    • For air sampling tubes: 10 mL to 40 mL of acidified acetone (1% formic acid).[8][9]

    • For filter paper: 40 mL of acidified methanol (1% formic acid).[8][9]

  • Shake the samples for 30 minutes using a platform or orbital shaker.[8][9][10]

  • Sonicate the samples for 10 minutes.[8][9][10]

  • If the extract contains fine particulates, centrifuge the samples for 5 minutes at 5000 rpm.[8][9]

  • Transfer an aliquot of the supernatant to a clean polypropylene tube. The volume of the aliquot will depend on the required limit of quantitation and the sensitivity of the mass spectrometer.[8]

  • Evaporate the solvent to near dryness (≤ 100 µL) at 50°C under a gentle stream of nitrogen or air.[8][9]

  • For internal standard calibration, add 50 µL of 0.20 µg/mL 13C6-dicamba to each sample.[8][9]

  • Reconstitute the residue to a final volume of 0.5 mL using 0.1% formic acid in an ultra-pure water:methanol (95:5 v/v) solution.[8][9]

  • Vortex the sample well and transfer it to a low-volume autosampler vial for LC-MS/MS analysis.[8]

3. LC-MS/MS Instrumental Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[8]

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode.[8][10]

  • Mobile Phase: A common mobile phase consists of water and acetonitrile (or methanol), both with 0.1% formic acid.[5]

  • Column: A suitable column for separating polar compounds, such as a Phenomenex Kinetex F5, is recommended.[3][4]

  • Calibration: Prepare a minimum of five calibration standards over an appropriate concentration range (e.g., 0.10 pg/µL – 80 pg/µL).[8]

Protocol 2: GC-MS Analysis of this compound in Air Samples

This protocol involves a derivatization step to convert Dicamba to its methyl ester for GC analysis.[7]

1. Sample Collection and Extraction

  • Follow the sample collection and extraction steps 1-7 as outlined in Protocol 1.

2. Derivatization to this compound Ester

  • WARNING: This procedure involves Diazomethane, which is a carcinogen and is explosive. This must be performed by experienced personnel in a well-ventilated hood.[7]

  • Concentrate the sample extract to approximately 1 mL.[7]

  • Add 2 mL of a freshly prepared solution of diazomethane in diethyl ether to the concentrated extract.[7]

  • Cap the vial and let it stand at room temperature for 10 minutes. A persistent yellow color indicates an excess of diazomethane.[7]

3. GC-MS Instrumental Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

  • Injector Temperature: 250°C.[7]

  • Injection Mode: Splitless.[7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp up to a suitable final temperature for elution.[7]

  • Column: A TG-5MS (30 m, 0.25 mm ID, 0.25 µm df) or equivalent.[7]

Data Presentation

Table 1: Quantitative Performance Data for LC-MS/MS Method

ParameterAir Sampling TubeFilter PaperReference
Limit of Quantitation (LOQ) 1.0 ng/sample20 ng/sample[8][9]
Limit of Detection (LOD) 1 ng/mL (in final extract)Not Specified[1][5]
Mean Recoveries 70-120%70-120%[9]
Relative Standard Deviation (RSD) ≤20%≤20%[9]

Table 2: Fortification Levels for Method Validation

Sample TypeFortification LevelConcentrationReference
OVS Tube Samples LOQ10 µL of 0.1 µg/mL[10]
10xLOQ10 µL of 1.0 µg/mL[10]
Filter Paper Samples LOQ20 µL of 1.0 µg/mL[10]
10xLOQ20 µL of 10 µg/mL[10]

Experimental Workflow and Diagrams

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation & Extraction cluster_analysis Analysis A Air Sampling using Sorbent Tube/Filter B Transfer Sorbent/Filter to Centrifuge Tube A->B C Add Acidified Organic Solvent B->C D Shake (30 min) & Sonicate (10 min) C->D E Centrifuge (if necessary) D->E F Evaporate Supernatant to Near Dryness E->F G Add Internal Standard & Reconstitute F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I

Caption: Workflow for LC-MS/MS analysis of Dicamba in air samples.

References

Troubleshooting & Optimization

Technical Support Center: Dicamba-Methyl Volatility and Vapor Drift

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence dicamba-methyl volatility and vapor drift during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is dicamba volatility and why is it a concern in research applications?

A1: Dicamba volatility is the process where dicamba transforms into a gaseous state after application.[1] This is a significant concern because the resulting vapor can move off-target and cause unintended damage to sensitive non-target plants or contaminate nearby experiments, even at very low concentrations.[1][2][3] For example, as little as 0.0154 grams of active ingredient per acre can cause visible injury to non-dicamba-resistant soybeans.[1]

Q2: Which form of dicamba is most prone to volatilization?

A2: The acid form of dicamba is the most volatile.[2][4] Dicamba is a weak acid and is typically formulated as a salt to reduce volatility.[5] However, under certain conditions, these salt formulations can dissociate, releasing the dicamba acid and increasing the potential for volatilization.[1]

Q3: How do different dicamba formulations compare in terms of volatility potential?

A3: The volatility of dicamba varies significantly depending on the salt it is formulated with. Research has shown the following general trend in volatility risk: Dimethylamine (DMA) salt > Diglycolamine (DGA) salt > N,N-Bis-(3-aminopropyl)methylamine (BAPMA) salt.[1][5][6] Newer formulations have been developed to be less volatile than older ones like the DMA salt.[7][8][9]

Q4: Can tank-mixing dicamba with other herbicides affect its volatility?

A4: Yes, tank-mixing dicamba with other products, particularly glyphosate, can significantly increase volatility.[6] Glyphosate formulations can lower the pH of the spray solution, which increases the formation of the more volatile dicamba acid.[1][8] The addition of glyphosate to some dicamba formulations has been shown to increase detectable dicamba air concentrations by 2.9 to 9.3 times.[10]

Q5: What is a temperature inversion, and how does it impact dicamba vapor drift?

A5: A temperature inversion is an atmospheric condition where a layer of cool, stable air is trapped near the ground by a layer of warmer air above it.[1] This condition prevents vertical air mixing, causing vaporized dicamba to become concentrated in the cool air mass and move laterally with slight air currents, potentially over long distances.[1] It is strongly recommended to avoid applying dicamba during temperature inversions, which are common in the evening and early morning when wind speeds are low (< 3 mph).[1]

Troubleshooting Guide: Unexpected Off-Target Effects

If you are observing unintended effects on sensitive plants or adjacent experimental plots, use this guide to troubleshoot potential causes related to dicamba volatility.

Problem: Symptoms of dicamba exposure (e.g., leaf cupping, epinasty) are observed on non-target plants.

Diagram 1: Troubleshooting Logic for Off-Target Dicamba Effects

G start Observed Off-Target Dicamba Symptoms check_formulation 1. Review Dicamba Formulation - Was a low-volatility salt (e.g., BAPMA) used? - Was a volatility-reducing adjuvant included? start->check_formulation check_tankmix 2. Analyze Tank Mixture - Was dicamba mixed with glyphosate? - Was the final spray solution pH < 5.0? start->check_tankmix check_env 3. Assess Environmental Conditions - Were temperatures > 86°F (30°C)? - Was relative humidity low? - Was application followed by rainfall? start->check_env check_application 4. Evaluate Application Surface - Was dicamba applied to plant foliage or bare soil? - Was the soil pH acidic? start->check_application cause_formulation High-Volatility Formulation check_formulation->cause_formulation If 'Yes' to high volatility cause_tankmix Acidic Spray Solution (Low pH) check_tankmix->cause_tankmix If 'Yes' to low pH cause_env Adverse Weather Conditions check_env->cause_env If 'Yes' to adverse conditions cause_surface High-Risk Application Surface check_application->cause_surface If 'Yes' to high-risk surface solution Implement Corrective Actions: - Use low-volatility formulations & VRAs. - Buffer spray solution to pH > 5.0. - Apply during cooler, more humid conditions. - Avoid application to acidic soils when possible. cause_formulation->solution cause_tankmix->solution cause_env->solution cause_surface->solution

Caption: A logical workflow for troubleshooting sources of dicamba volatility.

Data Summary: Factors Influencing Dicamba Volatility

The following tables summarize quantitative data from various studies on the key factors affecting dicamba volatility.

Table 1: Effect of Temperature and Application Surface on Dicamba Injury

Temperature (°F)Application SurfaceSoybean Injury (%)Reference
59Corn LeavesIncreased with temperature[7]
86Corn LeavesIncreased with temperature[7]
>86Corn LeavesNo further increase[7]
Not SpecifiedCorn Leaves39[2][7]
Not SpecifiedSilt Loam Soil26[2][7]

Table 2: Influence of Dicamba Formulation on Volatility

Dicamba Salt FormulationRelative VolatilityReference
Dimethylamine (DMA)High[5][6]
Diglycolamine (DGA)Lower than DMA[5][6]
N,N-Bis(3-aminopropyl)methylamine (BAPMA)Lower than DMA[5][6]
Sodium SaltLower than DMA[7]

Table 3: Impact of Spray Solution pH and Tank Mixes on Dicamba Volatility

Tank Mixture ComponentEffect on Spray Solution pHImpact on Dicamba VolatilityReference
GlyphosateDecreases pH (can fall below 5.0)Increases[1][6][8]
Volatility Reduction Agent (VRA)Increases/Buffers pHDecreases[1][8]

Experimental Protocols

Protocol 1: Field Volatile Flux Measurement

This protocol provides a method for quantifying dicamba volatilization under field conditions using micrometeorological techniques.

  • Objective: To measure the vertical flux of dicamba vapor from a treated field over time.

  • Methodology:

    • Site Selection: Choose a field site with sufficient fetch and uniform surface characteristics to meet the assumptions of flux modeling.[11]

    • Application: Apply the dicamba formulation at the desired rate using a calibrated sprayer. Record application parameters such as nozzle type, pressure, and boom height.[11]

    • Air Sampling: Place sampling masts in the center of the treated plot.[11] Equip masts with air samplers containing polyurethane foam (PUF) plugs at multiple heights (e.g., 0.15, 0.33, 0.55, 0.90, and 1.5 m) above the ground or plant canopy.[11] Begin air sampling shortly after the spray application and continue for a set period (e.g., 72 hours).[11][12]

    • Meteorological Monitoring: Concurrently, record meteorological data, including wind speed and direction, temperature, and relative humidity at multiple heights.

    • Sample Analysis: Extract dicamba from the PUF plugs using an appropriate solvent. Quantify the amount of dicamba using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

    • Flux Calculation: Use the measured dicamba air concentrations and meteorological data to calculate the volatile flux using models like the Aerodynamic (AD) or Integrated Horizontal Flux (IHF) methods.[11][12]

Protocol 2: Humidome Bioassay for Volatility Assessment

This protocol describes a controlled environment method to assess the relative volatility of different dicamba formulations and tank mixes.

  • Objective: To compare dicamba vapor movement from a treated surface to sensitive bioassay plants under controlled temperature and humidity.

  • Methodology:

    • Preparation: Prepare trays with a uniform soil type. Apply different dicamba treatments (formulations, tank mixes) to the soil surface in the trays.

    • Humidome Setup: Place the treated soil trays inside sealed chambers or "humidomes." Place sensitive bioassay plants (e.g., non-dicamba-resistant soybeans) in the humidome, ensuring they do not come into direct contact with the treated soil.

    • Controlled Environment: Place the humidomes in a greenhouse or growth chamber where temperature can be controlled or monitored.[13]

    • Exposure: Expose the bioassay plants to the air within the humidome for a defined period (e.g., 24-72 hours).[14]

    • Air Sampling (Optional): Air can be sampled from within the humidome to quantify the concentration of volatilized dicamba.[10]

    • Injury Assessment: After the exposure period, remove the bioassay plants and grow them in a clean environment. Visually assess and rate the plants for typical dicamba injury symptoms (e.g., leaf cupping, epinasty) at set intervals (e.g., 7, 14, and 21 days after exposure).

Visualizations

Diagram 2: Dicamba Volatilization Pathway

G cluster_spray_tank In Spray Solution cluster_environment On Leaf/Soil Surface DicambaSalt Dicamba-Salt (e.g., DGA, BAPMA) Low Volatility DicambaAnion Dicamba Anion (-) DicambaSalt->DicambaAnion Dissociation SaltCation Salt Cation (+) DicambaSalt->SaltCation Dissociation DicambaAcid Dicamba Acid (Protonated) HIGH VOLATILITY DicambaAnion->DicambaAcid Vapor Dicamba Vapor (Gas Phase) DicambaAcid->Vapor Volatilization H_ion H+ (Protons) H_ion->DicambaAcid Low_pH Low pH Environment (e.g., tank mix with Glyphosate, acidic soil) Low_pH->H_ion Increases H+ availability High_Temp High Temperature (> 86°F / 30°C) High_Temp->Vapor Increases rate

Caption: The chemical pathway from stable dicamba salt to volatile dicamba acid.

References

Technical Support Center: Mitigating Off-Target Movement of Dicamba-Methyl in Field Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target movement of dicamba-methyl during field studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target movement of this compound.

Q1: What are the primary mechanisms of off-target movement for this compound?

There are three primary ways this compound can move off-target:

  • Physical Drift: This occurs during the application process when spray droplets are physically carried by the wind to non-target areas.[1][2] This is a common cause of off-target movement for many herbicides.[2]

  • Volatility (Vapor Drift): this compound can convert into a gas after application and move from the target area.[1][3][4] This vapor can then be carried by the wind to sensitive areas.[4] The potential for volatility is influenced by the herbicide's formulation and various environmental factors.[1][3]

  • Sprayer Contamination: Residues of this compound can remain in the sprayer tank, hoses, and nozzles after an application.[2][5] If the sprayer is not thoroughly cleaned, these residues can be applied to non-target crops during subsequent applications.[2][5]

Q2: What are the key environmental factors that influence this compound volatility?

Several environmental factors can significantly impact the volatility of this compound:

  • Temperature: Higher air temperatures increase the likelihood of dicamba volatilization.[1][6] Temperatures at or above 86°F are associated with a higher risk of volatility.[1]

  • Temperature Inversions: A temperature inversion occurs when a layer of cool air is trapped near the ground by a layer of warmer air above it.[1][7] This stable atmospheric condition can cause small spray droplets and vapor to become suspended and travel long distances.[7][8] Inversions are common in the evening and early morning hours.[1][4]

  • Wind Speed: While high wind speeds contribute to physical drift, very low wind speeds (less than 3 mph) can indicate a temperature inversion, increasing the risk of vapor drift.[1][9] The ideal wind speed for application is typically between 3 and 10 mph.[9][10]

  • Humidity: Low relative humidity can increase the evaporation of spray droplets, leading to smaller droplets that are more prone to drift.[6] Some research suggests that greater soybean injury from dicamba volatilization occurs under low humidity conditions.[6]

  • Soil pH: Lower soil pH can increase the volatility of some dicamba formulations.[3][11]

Q3: How do tank-mix partners affect this compound volatility?

The addition of certain products to the spray tank can influence the volatility of this compound. For instance, tank-mixing with products that lower the spray solution pH, such as glyphosate, can increase volatility by promoting the formation of the more volatile dicamba acid.[1][12] The use of ammonium sulfate (AMS) is prohibited with some dicamba formulations because it has been shown to increase volatility.[13] It is crucial to only use approved tank-mix partners as listed on the product label and accompanying websites.[9][10]

Q4: What are the typical symptoms of dicamba injury on sensitive crops?

Symptoms of dicamba injury on non-tolerant broadleaf plants can vary in severity but often include:[8][14][15][16]

  • Leaf Cupping or Puckering: The leaves may cup upwards or downwards.[14][15][17]

  • Leaf Distortion: Leaves may become elongated, narrow, and have parallel veins ("strapping").[8]

  • Twisted Stems and Petioles: The stems and leaf stalks may show twisting and abnormal growth.[8][14]

  • Stunted Growth: Overall plant growth may be stunted.[16]

  • Necrosis: In severe cases, tissue death may occur.[16]

Symptoms can appear within a few hours to a few days after exposure, depending on the plant's growth rate.[8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the off-target movement of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Observed injury to non-target sensitive crops downwind of the application area. Physical Spray Drift 1. Review Application Records: Check wind speed and direction at the time of application. Wind speeds should be between 3 and 10 mph and blowing away from sensitive crops.[9][10] 2. Verify Nozzle Selection and Pressure: Ensure that only approved, low-drift nozzles were used within the recommended pressure range to produce coarse to ultra-coarse droplets.[10][18] 3. Check Boom Height: The boom should be no more than 24 inches above the target canopy.[9][19] 4. Assess Spray Volume: Use a minimum spray volume of 10-15 gallons per acre to increase droplet size.[9]
Volatility (Vapor Drift) 1. Examine Weather Conditions Post-Application: Check for high temperatures (≥86°F) or the presence of a temperature inversion in the hours and days following the application.[1][7] 2. Review Tank-Mix Partners: Confirm that no acidifying agents like glyphosate or prohibited adjuvants like AMS were included in the tank mix.[1][13] 3. Check Soil pH: In areas with low soil pH, consider the potential for increased volatility.[11] 4. Use Lower-Volatility Formulations: Employ newer dicamba formulations designed for reduced volatility, such as those containing VaporGrip® Technology.[1][2]
Unexpected injury patterns in the field, not necessarily downwind. Sprayer Contamination 1. Review Sprayer Cleanout Procedures: Ensure a thorough triple-rinse procedure with a commercial tank cleaner was performed before and after the dicamba application.[5][10] 2. Inspect the Entire Spray System: Check for residues in tanks, hoses, pumps, and nozzles.[5] 3. Consider a Dedicated Sprayer: If feasible, use a dedicated sprayer for dicamba applications to prevent cross-contamination.[10]
Reduced efficacy on target weeds and potential for off-target movement. Improper Droplet Size 1. Nozzle Selection: Use only approved nozzles that produce large, ultra-coarse droplets to minimize driftable fines.[10] 2. Drift Reduction Adjuvants (DRAs): Include a labeled DRA in the tank mix to help reduce the formation of fine droplets.[20]

Section 3: Data Presentation

The following tables summarize quantitative data from field studies on this compound off-target movement.

Table 1: Influence of Temperature on Dicamba Volatilization

Temperature (°F)Soybean Injury (%)
5910
7218
8625
10025
Source: Adapted from research on the DMA salt of dicamba. Injury was assessed on soybeans exposed to treated corn plants for 6 hours in a greenhouse.[6]

Table 2: Effect of Application Surface on Dicamba Volatilization

Application SurfaceSoybean Injury (%)
Corn Leaves39
Silt Loam Soil26
Source: Based on studies with the DMA salt of dicamba where soybeans were exposed in closed chambers.[6][21]

Table 3: Off-Target Movement of Dicamba in Field Studies

LocationMaximum Injury in Non-Covered Areas (%)Distance for 10% Injury (m)Distance for 1% Injury (m)
Arkansas55113293
Indiana44828
Michigan391171
Nebraska67Not ReportedNot Reported
Ontario15815
Wisconsin44819
Source: Data from six experiments conducted in 2018 evaluating the off-target movement of dicamba.[22][23]

Section 4: Experimental Protocols

This section provides an overview of methodologies used in key experiments to assess the off-target movement of this compound.

Protocol 1: Field Bioassay for Dicamba Volatility

  • Objective: To assess the volatility of different dicamba formulations under field conditions.

  • Methodology:

    • Establish field plots with dicamba-tolerant crops.

    • Apply different dicamba formulations to the plots according to label instructions.

    • Place potted, non-dicamba-tolerant soybeans (bio-indicator plants) at various distances downwind from the treated plots at set time intervals after application (e.g., 0-24h, 24-48h, 48-72h).[24]

    • To differentiate between primary drift and volatility, a set of bio-indicator plants can be covered during the application and uncovered afterward.[22]

    • Remove the bio-indicator plants after the exposure period and move them to a greenhouse for observation.

    • Visually assess and quantify injury symptoms (e.g., leaf cupping, stunting) on the bio-indicator plants at regular intervals (e.g., 7, 14, and 21 days after exposure).[14][17]

Protocol 2: Humidome Study for Comparative Volatility Assessment

  • Objective: To compare the volatility of different dicamba formulations and tank mixes in a controlled laboratory setting.

  • Methodology:

    • Apply the dicamba formulation or tank mix to a tray of soil at a specified rate.

    • Place the treated soil tray inside a closed chamber system known as a humidome.[25]

    • Control environmental conditions such as temperature and humidity within the humidome.

    • Draw air from the humidome through a sampling apparatus (e.g., polyurethane foam plugs) for a set period (e.g., 24 hours) to capture any volatilized dicamba.[25]

    • Extract the dicamba from the sampling medium and quantify it using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[26]

    • This method allows for a comparative analysis of how different formulations, tank-mix partners, and temperatures affect dicamba volatility.[12]

Section 5: Visualizations

The following diagrams illustrate key concepts and workflows for mitigating the off-target movement of this compound.

FactorsInfluencingDicambaVolatility cluster_formulation Formulation & Tank Mix cluster_environment Environmental Conditions Formulation Dicamba Formulation (e.g., Salt vs. Acid) Volatility Increased Dicamba Volatility Formulation->Volatility TankMix Tank-Mix Partners (e.g., Glyphosate, Adjuvants) SprayPH Spray Solution pH TankMix->SprayPH SprayPH->Volatility Temperature High Temperature (≥86°F) Temperature->Volatility Inversion Temperature Inversion Inversion->Volatility Wind Low Wind Speed (<3 mph) Wind->Inversion Humidity Low Humidity Humidity->Volatility SoilPH Low Soil pH SoilPH->Volatility

Caption: Factors influencing this compound volatility.

DicambaApplicationWorkflow cluster_pre Pre-Application Checklist cluster_app Application Best Practices cluster_post Post-Application CheckWeather Check Weather Forecast (Temp, Wind, Inversion Risk) SurveyField Survey for Sensitive Crops (Downwind Buffers) CheckWeather->SurveyField SelectProducts Select Approved Nozzles, Adjuvants, and Tank-Mix Partners SurveyField->SelectProducts CleanSprayer Thoroughly Clean Sprayer SelectProducts->CleanSprayer MonitorWind Monitor Wind Speed & Direction (3-10 mph, away from sensitive areas) CleanSprayer->MonitorWind BoomHeight Maintain Low Boom Height (≤24 inches) MonitorWind->BoomHeight GroundSpeed Maintain Appropriate Ground Speed (≤15 mph) BoomHeight->GroundSpeed SprayVolume Use High Spray Volume (≥10-15 GPA) GroundSpeed->SprayVolume RecordKeeping Detailed Record Keeping SprayVolume->RecordKeeping CleanOut Triple-Rinse Sprayer RecordKeeping->CleanOut End Finish CleanOut->End Start Start Start->CheckWeather

Caption: Recommended workflow for this compound application.

TroubleshootingOffTargetMovement Start Off-Target Injury Observed Pattern Injury Pattern? Start->Pattern Downwind Downwind & Uniform Pattern->Downwind Random Random or Streaky Pattern->Random CheckDrift Investigate Physical Drift Downwind->CheckDrift CheckVolatility Investigate Volatility Downwind->CheckVolatility CheckContamination Investigate Sprayer Contamination Random->CheckContamination DriftFactors High Wind? Small Droplets? High Boom? CheckDrift->DriftFactors VolatilityFactors High Temp? Inversion? Wrong Tank Mix? CheckVolatility->VolatilityFactors ContaminationFactors Improper Cleanout? CheckContamination->ContaminationFactors

References

Technical Support Center: Optimizing Dicamba-Methyl Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental application of Dicamba-methyl.

Troubleshooting Guide

Q1: We are observing significant off-target damage to susceptible plants despite following recommended application rates. What could be the cause and how can we mitigate this?

A1: Off-target damage from this compound application is primarily caused by spray drift and volatilization. Here’s a step-by-step troubleshooting guide:

  • Droplet Size and Nozzle Selection: Small droplets are highly susceptible to wind and can drift long distances.

    • Recommendation: Use nozzles that produce "Extremely Coarse" or "Ultra Coarse" droplets.[1][2] Air induction (AI) nozzles are designed to create larger, air-filled droplets that are less prone to drift.[1] The Turbo TeeJet Induction (TTI) and Hypro Ultra Lo-Drift (ULD) nozzles are specifically recommended for Dicamba applications.[1][3]

  • Wind Speed and Direction: Wind is a major factor in spray drift.

    • Recommendation: Apply this compound when wind speeds are between 3 and 10 miles per hour.[4] Crucially, ensure the wind is blowing away from any sensitive crops.[4] Always measure wind speed at boom height.[5]

  • Temperature and Inversions: High temperatures can increase the volatility of Dicamba, causing it to turn into a gas and move off-target.[6][7] Temperature inversions, where a layer of cool air is trapped near the ground by a layer of warmer air, can suspend small spray droplets and allow them to travel long distances.[8]

    • Recommendation: Avoid spraying in temperatures at or above 80-86°F.[5][7] Do not spray during a temperature inversion.[4][7] Inversions are common in the late afternoon, evening, and early morning.[8]

  • Boom Height: The higher the spray boom, the more time droplets have to be affected by wind.

    • Recommendation: Keep the boom as low as possible, ideally no more than 24 inches above the target canopy, while still achieving uniform coverage.[5]

  • Sprayer Speed: High sprayer speeds can create turbulence that leads to smaller droplets and increased drift.

    • Recommendation: Maintain a sprayer speed under 15 mph as per label restrictions.[5]

  • Adjuvants: The use of appropriate adjuvants can significantly reduce drift.

    • Recommendation: Incorporate a drift reduction adjuvant (DRA) in your tank mix.[9][10] Some products, like Tether™ DC, are specifically designed for use with Dicamba-based herbicides.[9][10]

Q2: Our weed control efficacy with this compound is lower than expected. How can we improve it?

A2: Reduced efficacy can be due to several factors related to droplet size, carrier volume, and adjuvants.

  • Droplet Size vs. Coverage: While larger droplets reduce drift, they can also lead to less coverage on the target weed.

    • Recommendation: Generally, as droplet size increases, weed control can decrease.[11] However, increasing the carrier volume can help buffer this effect.[11] For Dicamba, a 900 µm (Ultra Coarse) droplet size paired with a 187 L/ha carrier volume has been shown to provide satisfactory weed control while mitigating drift.[12]

  • Carrier Volume: The volume of water used to apply the herbicide can impact coverage and efficacy.

    • Recommendation: Higher carrier volumes can improve weed control, especially when using larger droplets.[11]

  • Adjuvants for Uptake: The addition of certain adjuvants can enhance the absorption of this compound by the weed.

    • Recommendation: Methylated seed oil (MSO) has been shown to significantly increase the adsorption of Dicamba on leaf surfaces.[13][14] Non-ionic surfactants (NIS) and crop oil concentrates (COC) can also improve performance by reducing surface tension and increasing penetration through the leaf cuticle.[15][16]

  • Tank Contamination: Residual herbicides in the sprayer tank can antagonize this compound or cause unintended crop injury.

    • Recommendation: Thoroughly clean the sprayer system, including tanks, hoses, and nozzles, before and after each use. A triple rinse procedure with a commercial tank cleaner is recommended.[4][17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for this compound application?

A1: The optimal droplet size for this compound is a balance between maximizing efficacy and minimizing drift potential. Research suggests that for mitigating drift while achieving satisfactory weed control (≥90% of maximum observed control), a 900 µm (Ultra Coarse) droplet size paired with a 187 L/ha carrier volume is recommended.[12] For a Dicamba-plus-glyphosate mixture at 94 L/ha, a droplet size of 395 µm (Coarse) maximized weed mortality, though a size up to 620 µm (Extremely Coarse) could be used to maintain 90% of maximum mortality with reduced drift risk.[18]

Q2: Which type of spray nozzle is best for this compound?

A2: Nozzles that produce "Extremely Coarse" or "Ultra Coarse" spray droplets are required for over-the-top Dicamba applications to minimize drift.[1][2] Approved nozzle types include:

  • Air Induction (AI) TeeJet[1]

  • Turbo TeeJet Induction (TTI)[1]

  • Hypro Ultra Lo-Drift (ULD)[1][3]

Always refer to the latest pesticide labels for a complete and updated list of approved nozzles and their operating pressures.[1]

Q3: What role do adjuvants play in this compound application?

A3: Adjuvants are critical for optimizing this compound applications in several ways:

  • Drift Reduction Agents (DRAs): These increase the viscosity of the spray solution, leading to larger droplets and reduced drift.[9][10]

  • Water Conditioners: These agents, such as ammonium sulfate (AMS), can prevent the herbicide from being tied up by hard water ions.[10]

  • Surfactants (NIS, COC, MSO): These improve the spreading and penetration of the herbicide on the leaf surface, leading to better uptake and efficacy.[15][16] Methylated seed oil (MSO) has been shown to be particularly effective in increasing Dicamba absorption.[13][14][19]

  • Volatility Reduction Agents (VRAs): These are required for some Dicamba formulations to reduce the potential for the herbicide to vaporize and move off-target. They work by buffering the spray solution's pH.[10][16]

Q4: How do environmental conditions affect this compound application?

A4: Environmental conditions play a crucial role in the efficacy and off-target movement of this compound.

  • Temperature: High temperatures (≥ 80-86°F) increase the risk of Dicamba volatilization.[5][7]

  • Wind: Wind speeds between 3 and 10 mph are generally acceptable, but the direction must be away from sensitive areas.[4]

  • Temperature Inversions: These atmospheric conditions can trap small droplets and vapors, leading to unpredictable, long-distance drift. Spraying during an inversion is prohibited by many labels.[4][7][8]

  • Humidity: Low humidity can lead to faster evaporation of smaller droplets, increasing their drift potential.

Data Presentation

Table 1: Recommended Nozzles and Operating Pressures for Dicamba Application

Nozzle ModelApproved for DicambaRecommended Operating Pressure Range (PSI)Resulting Droplet Size Classification
Air Induction TeeJet (AI)YesVaries by specific product labelExtremely Coarse to Ultra Coarse
Turbo TeeJet Induction (TTI)YesVaries by specific product labelExtremely Coarse to Ultra Coarse
Hypro Ultra Lo-Drift (ULD)Yes15-70 (Enlist Duo), 20-40 (XtendiMax, FeXapan), 15-40 (Engenia)Extremely Coarse to Ultra Coarse
Billericay Air Bubble JetNo--
Greenleaf AirMixNo--
Greenleaf TurboDrop XLNo--
Note: This table is for informational purposes. Always consult the most current product label for approved nozzles and operating pressures as these can change.[2]

Table 2: Effect of Droplet Size and Carrier Volume on Dicamba Efficacy

Droplet Size (µm)Droplet ClassificationCarrier Volume (L/ha)Weed Control Outcome
900Ultra Coarse187Recommended for satisfactory weed control while mitigating drift.[12]
150Fine187Predicted to provide maximum weed control for weed dry biomass, but high drift risk.[20]
395Coarse94Maximized weed mortality for a Dicamba-plus-glyphosate mixture.[18]
620Extremely Coarse94Maintained 90% of maximum weed mortality for a Dicamba-plus-glyphosate mixture with reduced drift.[18]

Experimental Protocols

Protocol 1: Determining the Effect of Nozzle Type, Pressure, and Adjuvants on Dicamba Spray Droplet Adsorption

This protocol is based on the methodology described in a study examining Dicamba spray droplet adsorption on common lambsquarters and soybean.[13][14]

  • Plant Preparation: Grow common lambsquarters and soybean plants in a greenhouse to a suitable size for spraying.

  • Spray Solutions: Prepare Dicamba solutions (e.g., 0.14 kg ae/ha) with and without various adjuvants (e.g., methylated seed oil (MSO), non-ionic surfactant (NIS), silicone-based adjuvant, crop oil concentrate (COC), or a drift reduction adjuvant (DRA)).[14] Include a fluorescent tracer, such as 1,3,6,8-pyrene tetra sulfonic acid tetra sodium salt, in each solution.[14]

  • Spray Application:

    • Use a laboratory spray chamber to apply the treatments.

    • Test a range of nozzles (e.g., XR, AIXR, TTI) at different operating pressures (e.g., 138, 259, and 379 kPa).[14]

  • Sample Collection and Analysis:

    • Immediately after spraying, excise the leaves from the treated plants.

    • Wash the leaves with a known volume of deionized water to recover the fluorescent tracer.

    • Measure the fluorescence of the wash solution using a fluorometer to quantify the amount of spray solution adsorbed onto the leaf surface.

  • Data Analysis: Compare the amount of tracer recovered for each combination of nozzle, pressure, and adjuvant to determine which application parameters maximize spray droplet adsorption.

Visualizations

Dicamba_Application_Workflow cluster_pre_application Pre-Application Planning cluster_application Application cluster_post_application Post-Application Check_Weather Check Weather (Wind 3-10 mph, No Inversion) Select_Nozzle Select Approved Nozzle (e.g., TTI, AIXR, ULD) Check_Weather->Select_Nozzle Select_Adjuvants Select Adjuvants (DRA, VRA, Surfactant) Select_Nozzle->Select_Adjuvants Tank_Mix_Prep Prepare Tank Mix (Proper Order, Clean Tank) Select_Adjuvants->Tank_Mix_Prep Set_Parameters Set Sprayer Parameters (Pressure, Boom Height, Speed) Tank_Mix_Prep->Set_Parameters Spray_Application Spray Application Set_Parameters->Spray_Application Tank_Cleanout Thorough Tank Cleanout (Triple Rinse) Spray_Application->Tank_Cleanout Record_Keeping Detailed Record Keeping Tank_Cleanout->Record_Keeping

Caption: Workflow for optimizing this compound application.

Droplet_Size_Logic Start Select Nozzle & Pressure Droplet_Size Resulting Droplet Size Start->Droplet_Size Small_Droplets Small Droplets (<200 µm) Droplet_Size->Small_Droplets Fine/Medium Large_Droplets Large Droplets (>600 µm) Droplet_Size->Large_Droplets Extremely/Ultra Coarse High_Drift High Drift Potential Small_Droplets->High_Drift Good_Coverage Potentially Better Coverage Small_Droplets->Good_Coverage Low_Drift Low Drift Potential Large_Droplets->Low_Drift Reduced_Coverage Potentially Reduced Coverage Large_Droplets->Reduced_Coverage Add_DRA Action: Add Drift Reduction Adjuvant (DRA) High_Drift->Add_DRA Increase_Volume Action: Increase Carrier Volume Reduced_Coverage->Increase_Volume

Caption: Decision logic for managing Dicamba droplet size.

References

Technical Support Center: Improving Dicamba-Methyl Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dicamba-methyl and surfactant adjuvants. Our goal is to help you optimize your experimental outcomes by addressing common challenges and providing detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a surfactant adjuvant when used with this compound?

A1: Surfactant adjuvants, also known as surface-active agents, are added to a herbicide solution to enhance its effectiveness.[1] They work by reducing the surface tension of the spray droplets.[2][3] This allows the droplets to spread more evenly over the waxy surface of a weed's leaves, increasing the contact area and improving adhesion.[1][4] Ultimately, this leads to better absorption of the this compound into the plant, increasing its herbicidal activity.[3][5]

Q2: What are the different types of surfactant adjuvants, and how do I choose the right one for my experiment?

A2: There are several classes of surfactants, each with specific properties. The choice of surfactant should align with the herbicide formulation and the target weed species.[1][6]

  • Non-ionic Surfactants (NIS): These are general-purpose surfactants that are compatible with a wide range of herbicides.[5] They are effective at reducing surface tension and improving the spreading and sticking of the spray solution.[3]

  • Crop Oil Concentrates (COC): COCs are a mixture of petroleum-based oils and surfactants.[1] They are particularly effective at helping the herbicide penetrate the waxy cuticle of the leaf surface.[7]

  • Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are known for their excellent ability to enhance the penetration of herbicides into the plant tissue.[8][9]

  • Organo-silicone Surfactants: These surfactants provide a significant reduction in surface tension, leading to superior spreading of the spray droplets.[3] They are also known to improve the rainfastness of the herbicide application.[10]

  • Nitrogen-Surfactant Blends: These are often used with post-emergence broadleaf herbicides and can help to overcome issues with hard water.[3][5]

Always consult the this compound product label for recommendations on the appropriate type of surfactant to use.[1]

Q3: How does water quality, specifically pH and hardness, impact the efficacy of this compound?

A3: Water quality can significantly affect the performance of this compound.[11]

  • Water Hardness: Hard water contains positively charged ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) that can bind with the negatively charged this compound molecules.[12][13] This interaction can reduce the amount of active ingredient available for uptake by the weed.[12] Using a water conditioning agent, such as ammonium sulfate (AMS), can help to mitigate the negative effects of hard water.[12][14]

  • Water pH: Dicamba is a weak acid herbicide and is generally more effective in slightly acidic water (pH 4-6.5).[11][15] High pH can lead to the degradation of the herbicide in the spray tank.[11] However, it's important to note that some Dicamba formulations require the use of a volatility reduction agent (VRA) which can raise the pH of the spray solution to minimize volatility.[14]

Q4: What are the best practices to minimize off-target movement (drift and volatility) of this compound?

A4: Off-target movement of Dicamba is a significant concern.[16] To minimize this, it is crucial to:

  • Use approved drift reduction agents (DRAs) and volatility reduction agents (VRAs) as specified on the product label.[14][17]

  • Select appropriate spray nozzles that produce coarse droplets.[18]

  • Adhere to label requirements for wind speed, temperature, and boom height during application.[17][18]

  • Avoid spraying during temperature inversions.[17]

Q5: Are there any specific considerations for tank-mixing this compound with other herbicides and adjuvants?

A5: Yes, when tank-mixing, it is essential to ensure the compatibility of all components. A compatibility test is recommended before mixing large quantities.[18] Always follow the label instructions for the proper mixing order. Some Dicamba formulations have specific requirements for tank-mix partners and adjuvants to reduce the risk of off-target movement.[14] The use of ammonium sulfate (AMS) is not recommended with some dicamba herbicides as it can increase volatility.[19]

Troubleshooting Guide

Problem: Reduced this compound efficacy (poor weed control) despite using a surfactant adjuvant.

Possible CauseRecommended Solution
Incorrect Surfactant Choice or Rate Ensure the surfactant type and rate are as recommended on the this compound label for the target weed species.[1] Different weeds have different leaf characteristics that may require a specific type of surfactant for optimal penetration.
Antagonistic Water Quality Test your water source for hardness and pH. If the water is hard, consider adding a water conditioning agent like ammonium sulfate (AMS), if permitted by the product label.[12][14] If the pH is too high, a buffering agent may be needed to acidify the spray solution.[15]
Weed Growth Stage and Environmental Conditions Apply this compound to smaller, actively growing weeds for best results.[17] Efficacy can be reduced if weeds are under stress from drought or high temperatures.[1]
Herbicide Resistance Consider the possibility of herbicide resistance in the target weed population, especially if control has been poor in previous applications.[20]

Problem: Observed crop injury after applying this compound with a surfactant adjuvant.

Possible CauseRecommended Solution
Incorrect Adjuvant Rate Using a higher than recommended rate of certain adjuvants, like crop oil concentrates, can increase the risk of crop injury.[6] Always follow the label for the correct rates.
Application at Sensitive Crop Stage Applying the herbicide at a sensitive stage of crop development can lead to injury. Refer to the product label for the recommended application window for your specific crop.
Environmental Conditions High temperatures and humidity can increase the absorption of the herbicide, potentially leading to crop injury. Avoid applications during extreme weather conditions.[1]
Contamination of Spray Equipment Ensure that the spray tank is thoroughly cleaned before use to avoid contamination from previous herbicide applications.[18]

Quantitative Data Summary

The following table summarizes the impact of different this compound application rates and tank mixes on the control of velvetleaf.

Herbicide TreatmentApplication Rate (g ai/ha)Velvetleaf Height (cm)Velvetleaf Control 28 DAT (%)Velvetleaf Biomass Reduction 28 DAT (%)
Dicamba280≤20<7549
Dicamba560≤20<7586
Dicamba + Glyphosate280 + 630≤208682
Dicamba + Glyphosate560 + 1,260≤20≥9099
Dicamba + Fluthiacet560 + 7.2≤20≥90-

Data adapted from studies on velvetleaf control.[21]

Experimental Protocols

Protocol: Greenhouse Assay for Evaluating this compound Efficacy with Different Surfactant Adjuvants

This protocol outlines a general procedure for assessing the impact of various surfactant adjuvants on the efficacy of this compound in a controlled greenhouse environment.

  • Plant Propagation:

    • Grow a target weed species (e.g., velvetleaf, Abutilon theophrasti) in pots containing a standard potting mix.

    • Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 4-leaf stage.[22]

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound.

    • Prepare separate treatment solutions by tank-mixing the this compound stock solution with different surfactant adjuvants (e.g., NIS, COC, MSO) at their recommended rates. Include a control group with this compound alone and an untreated control group.

  • Herbicide Application:

    • Use a research-grade cabinet sprayer to apply the herbicide solutions to the plants. Ensure uniform coverage.

  • Data Collection:

    • At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete plant death).

    • At 21 DAT, harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Calculate the percent weed control and percent biomass reduction relative to the untreated control.

    • Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Analysis plant_prop 1. Plant Propagation (Target Weed Species) solution_prep 2. Treatment Solution Preparation (this compound +/- Surfactants) application 3. Herbicide Application (Cabinet Sprayer) solution_prep->application visual_assess 4a. Visual Assessment (7, 14, 21 DAT) application->visual_assess biomass 4b. Biomass Measurement (21 DAT) application->biomass data_analysis 5. Statistical Analysis (ANOVA) visual_assess->data_analysis biomass->data_analysis

Caption: Workflow for evaluating this compound efficacy with adjuvants.

signaling_pathway cluster_factors Factors Reducing Efficacy water_hardness Hard Water Cations (Ca²⁺, Mg²⁺) dicamba This compound in Spray Solution water_hardness->dicamba Binds to Herbicide high_ph High Water pH high_ph->dicamba Degrades Herbicide improper_surfactant Incorrect Surfactant reduced_efficacy Reduced Weed Control improper_surfactant->reduced_efficacy Poor Spreading/ Penetration plant_stress Weed Stress plant_stress->reduced_efficacy Reduced Uptake logical_relationship start Start: Select this compound for Experiment check_label Consult Product Label for Adjuvant Recommendations start->check_label select_nis Select Non-ionic Surfactant (NIS) check_label->select_nis General Use select_coc_mso Select Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) check_label->select_coc_mso Enhanced Penetration Needed check_water Analyze Water Quality (pH and Hardness) add_conditioner Add Water Conditioner (e.g., AMS, if permitted) check_water->add_conditioner Water is Hard no_conditioner Proceed without Conditioner check_water->no_conditioner Water is Soft select_nis->check_water select_coc_mso->check_water final_mix Prepare Final Tank Mix add_conditioner->final_mix no_conditioner->final_mix

References

Technical Support Center: Troubleshooting Low Recovery of Dicamba-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Dicamba-methyl in analytical samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing step-by-step guidance to resolve them.

Sample Preparation

Question 1: What are the critical first steps in sample preparation to ensure good recovery of this compound?

Answer: Proper sample collection, storage, and initial processing are fundamental to achieving high recovery. Dicamba is an acidic herbicide, and its state can be influenced by the pH of the sample matrix.

  • Sample pH Adjustment: For water samples, acidification to a pH ≤ 2 with an acid like sulfuric acid is crucial to ensure Dicamba is in its non-ionized form, which is more amenable to extraction with organic solvents.[1] For soil samples, extraction is often performed under acidic conditions to improve the release of Dicamba from the soil matrix.

  • Homogenization: Ensure solid samples like soil or plant tissue are thoroughly homogenized to obtain a representative subsample for extraction. Inconsistent homogenization can lead to variable and low recovery.

  • Storage: Samples should be stored at low temperatures (e.g., 4°C) to minimize degradation of the analyte before analysis.

Question 2: I'm experiencing low recovery from soil samples. What could be the cause?

Answer: Low recovery from soil is often linked to strong adsorption of Dicamba to soil particles, especially in soils with high organic matter or clay content.

  • Inadequate Extraction Solvent: The choice of extraction solvent is critical. A mixture of a polar and a non-polar solvent, such as acetone and hexane (1:1), is often used for Soxhlet or ultrasonic extraction of soil samples.[1] For QuEChERS-based methods, acetonitrile with 1% formic acid is a common choice.

  • Insufficient Extraction Time/Energy: Ensure adequate extraction time and energy are applied. For Soxhlet extraction, 6-8 hours is recommended.[1] For ultrasonic extraction, multiple extractions with fresh solvent may be necessary.[1]

  • Matrix Effects: Soil matrices can contain co-extractives that interfere with the analysis, leading to ion suppression in LC-MS/MS or signal loss in GC. A proper cleanup step is essential to minimize these effects.

Extraction

Question 3: My recovery using Liquid-Liquid Extraction (LLE) is poor. How can I improve it?

Answer: Low recovery in LLE can result from several factors, including incorrect pH, insufficient partitioning, or emulsion formation.

  • pH of the Aqueous Phase: As mentioned, ensure the aqueous sample is acidified to pH ≤ 2 to keep Dicamba in its acidic form, which will readily partition into an immiscible organic solvent like diethyl ether or dichloromethane.[1][2]

  • Choice of Extraction Solvent: Diethyl ether is a common and effective solvent for extracting Dicamba from acidified water.[1]

  • Multiple Extractions: Perform at least three sequential extractions with fresh portions of the organic solvent to ensure complete transfer of the analyte from the aqueous phase.[1]

  • Breaking Emulsions: If an emulsion forms at the interface of the two layers, it can trap the analyte and lead to low recovery. Techniques to break emulsions include adding a small amount of a saturated salt solution (salting out), gentle stirring, or centrifugation.

Question 4: Is the QuEChERS method suitable for this compound, and what are the key considerations for good recovery?

Answer: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, including Dicamba, in various matrices.[3]

  • Initial Extraction: The initial extraction is typically performed with acetonitrile and water, along with buffering salts. For acidic herbicides like Dicamba, using an acidic buffer (e.g., AOAC 2007.01 method with acetate buffering) is beneficial.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The cleanup step is crucial for removing interfering matrix components. A combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences is common. However, for highly pigmented samples, graphitized carbon black (GCB) might be necessary, but it can also adsorb planar molecules like Dicamba, so its use should be optimized.

  • pH Control: Maintaining an acidic pH throughout the extraction and cleanup process is important to prevent the loss of Dicamba.

Derivatization (for GC Analysis)

Question 5: Why is derivatization necessary for Dicamba analysis by GC, and what are the common issues?

Answer: Dicamba is a carboxylic acid with low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC). Derivatization converts it into a more volatile and thermally stable ester, typically the methyl ester (this compound).[1][4] Low recovery during derivatization is a frequent problem.

  • Incomplete Reaction: The derivatization reaction may not go to completion, resulting in low yields of the methyl ester.

    • Diazomethane: This is a common but hazardous reagent for methylation. An excess of diazomethane is needed, indicated by a persistent yellow color. If the color disappears, more reagent should be added.[1]

    • BF3/Methanol or HCl/Methanol: These reagents require heating to drive the reaction to completion. Ensure the correct temperature and reaction time are used.

  • Presence of Water: Derivatization reagents are sensitive to water, which can consume the reagent and inhibit the reaction. Ensure the sample extract is thoroughly dried, for example, by passing it through anhydrous sodium sulfate, before adding the derivatization reagent.

  • Degradation of the Derivative: The resulting this compound ester may not be stable. It's important to analyze the derivatized sample as soon as possible.

Chromatographic Analysis

Question 6: I'm observing low signal intensity and poor peak shape for this compound in my GC-MS analysis. What could be the problem?

Answer: These issues can arise from problems with the GC system, the column, or the detector.

  • Injector Temperature: An injector temperature that is too low can lead to poor volatilization of the analyte, while a temperature that is too high can cause thermal degradation. Optimize the injector temperature for this compound.

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS), is generally suitable for the analysis of this compound.[5]

  • Column Contamination: Active sites on a contaminated column can lead to peak tailing and loss of signal. Bake out the column according to the manufacturer's instructions or trim the front end of the column.

  • Detector Sensitivity: Ensure the MS detector is properly tuned and calibrated to achieve the desired sensitivity.

Question 7: In my LC-MS/MS analysis, I suspect matrix effects are causing low recovery. How can I confirm and mitigate this?

Answer: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.[6][7]

  • Confirmation of Matrix Effects:

    • Post-column Infusion: Infuse a constant flow of a Dicamba standard solution into the MS detector after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of Dicamba indicates ion suppression or enhancement, respectively.

    • Post-extraction Spike: Compare the peak area of a standard spiked into a blank matrix extract after extraction with the peak area of a standard in a pure solvent at the same concentration. A significant difference indicates a matrix effect.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Use a more effective cleanup method (e.g., SPE) to remove interfering matrix components.

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for the matrix effect.

    • Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., d3-Dicamba).[8] The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.

Quantitative Data Summary

The following tables summarize typical recovery rates for Dicamba using different analytical methods and matrices.

Table 1: Recovery of Dicamba from Water Samples

Analytical MethodExtraction MethodFortification LevelAverage Recovery (%)Reference
LC-MSSolid-Phase Extraction (SPE)0.1 ng/mL106[9]
LC-MSSolid-Phase Extraction (SPE)1 ng/mL128[9]
LC-MSSolid-Phase Extraction (SPE)10 ng/mL115[9]
GC-MSLiquid-Liquid Extraction (LLE)Not Specified>70[8]

Table 2: Recovery of Dicamba from Soil and Other Matrices

Analytical MethodMatrixExtraction MethodFortification LevelAverage Recovery (%)Reference
LC-MS/MSHairMethanol Extraction & SPENot Specified70.8 - 121[10]
LC-MS/MSAir (PUF tube)Solvent ExtractionNot Specified88 - 124[9]
GC-MSSoilQuEChERS0.05 mg/kg71 - 120
LC-MS/MSSpinachQuEChERSNot Specified101.3 - 105.8[9]
LC-MS/MSSpinachLiquid-Liquid ExtractionNot Specified62.6 - 85.5[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Extraction and Derivatization of Dicamba from Water for GC-MS Analysis

1. Sample Preparation:

  • Collect a 1-liter water sample in a glass container.

  • Acidify the sample to pH ≤ 2 with concentrated sulfuric acid.

2. Liquid-Liquid Extraction (LLE):

  • Transfer the acidified sample to a 2-liter separatory funnel.

  • Add 60 mL of diethyl ether to the separatory funnel, cap, and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate.

  • Drain the lower aqueous layer into a separate flask and collect the upper ether layer in a collection flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 60 mL portions of diethyl ether.

  • Combine all the ether extracts.

  • Pass the combined ether extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

3. Derivatization with Diazomethane:

  • WARNING: Diazomethane is a carcinogen and is explosive. This procedure must be performed by experienced personnel in a well-ventilated hood behind a safety shield.

  • Concentrate the dried ether extract to approximately 1 mL using a gentle stream of nitrogen.

  • Add 2 mL of a freshly prepared solution of diazomethane in diethyl ether to the concentrated extract.

  • Cap the vial and let it stand at room temperature for 10 minutes. A persistent yellow color indicates an excess of diazomethane. If the color disappears, add more diazomethane solution until the yellow color persists.

  • Gently bubble nitrogen through the solution to remove excess diazomethane.

  • Adjust the final volume to a known volume with a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Extraction of Dicamba from Soil using a Modified QuEChERS Method for LC-MS/MS Analysis

1. Sample Preparation:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - AOAC 2007.01).

  • Immediately cap and shake vigorously for 1 minute.

2. Centrifugation:

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Preparation for LC-MS/MS Analysis:

  • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the troubleshooting process for low recovery of this compound.

Troubleshooting_Workflow start Low Recovery of This compound Detected check_sample_prep Review Sample Preparation start->check_sample_prep check_extraction Evaluate Extraction Procedure start->check_extraction check_derivatization Assess Derivatization (GC only) start->check_derivatization check_analysis Investigate Chromatographic Analysis start->check_analysis sub_prep1 Incorrect pH? check_sample_prep->sub_prep1 sub_prep2 Improper Storage? check_sample_prep->sub_prep2 sub_prep3 Incomplete Homogenization? check_sample_prep->sub_prep3 sub_ext1 Wrong Solvent? check_extraction->sub_ext1 sub_ext2 Insufficient Extraction? check_extraction->sub_ext2 sub_ext3 Emulsion? check_extraction->sub_ext3 sub_deriv1 Incomplete Reaction? check_derivatization->sub_deriv1 sub_deriv2 Presence of Water? check_derivatization->sub_deriv2 sub_analysis1 Matrix Effects? check_analysis->sub_analysis1 sub_analysis2 Instrument Problem? check_analysis->sub_analysis2 solution_prep Adjust pH Re-extract sub_prep1->solution_prep Yes sub_prep2->solution_prep Yes sub_prep3->solution_prep Yes solution_ext Optimize Solvent & Extraction Time sub_ext1->solution_ext Yes sub_ext2->solution_ext Yes sub_ext3->solution_ext Yes solution_deriv Ensure Dry Extract & Complete Reaction sub_deriv1->solution_deriv Yes sub_deriv2->solution_deriv Yes solution_analysis Use Matrix-Matched Standards or IS sub_analysis1->solution_analysis Yes solution_instrument Calibrate & Maintain Instrument sub_analysis2->solution_instrument Yes end Recovery Improved solution_prep->end solution_ext->end solution_deriv->end solution_analysis->end solution_instrument->end

Caption: Troubleshooting workflow for low this compound recovery.

Sample_Prep_Workflow cluster_extraction Extraction cluster_analysis Analysis start Start: Sample Collection homogenize Homogenize (Solid Samples) start->homogenize acidify Acidify to pH ≤ 2 homogenize->acidify lle Liquid-Liquid Extraction (LLE) Add organic solvent (e.g., diethyl ether) Shake and separate layers Repeat 3x acidify->lle spe Solid-Phase Extraction (SPE) Condition cartridge Load sample Wash Elute acidify->spe quechers QuEChERS Add acetonitrile & salts Shake & centrifuge d-SPE cleanup acidify->quechers dry_extract Dry Extract (Anhydrous Na₂SO₄) lle->dry_extract spe->dry_extract lcms LC-MS/MS Analysis quechers->lcms derivatize Derivatize to This compound (for GC analysis) dry_extract->derivatize gcms GC-MS Analysis derivatize->gcms end End: Data Acquisition gcms->end lcms->end

Caption: General sample preparation workflow for this compound analysis.

References

Addressing matrix effects in LC-MS/MS analysis of Dicamba-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Dicamba-methyl.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1][2] These effects are a common challenge when analyzing complex matrices such as soil, plant tissues, and water samples.[3][4]

Q2: What are the common signs of significant matrix effects in my data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections.

  • Low or inconsistent analyte recovery.[1]

  • Significant differences in the slope of calibration curves prepared in solvent versus those prepared in a sample matrix (matrix-matched calibration).[1][2]

  • Inaccurate quantification when using external calibration.

Q3: How can I minimize matrix effects during sample preparation?

A3: Effective sample preparation is crucial for minimizing matrix effects.[5][6] Common techniques include:

  • Solid-Phase Extraction (SPE): SPE can effectively clean up sample extracts by removing interfering compounds.[1][7][8]

  • Liquid-Liquid Extraction (LLE): LLE can be used to isolate this compound from the sample matrix.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in various matrices and can help reduce matrix components.[1][9]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components that cause ion suppression or enhancement.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7][8][10][11] A SIL-IS, such as D3-dicamba or 13C6-Dicamba, is chemically identical to the analyte but has a different mass.[8][10] It co-elutes with this compound and experiences the same ionization suppression or enhancement, allowing for accurate correction during data analysis.[7][8]

Q5: When should I use matrix-matched calibration?

A5: Matrix-matched calibration is recommended when a suitable SIL-IS is not available or as a supplementary method to assess the extent of matrix effects.[1] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to mimic the ionization conditions of the actual samples.[1][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Significant ion suppression due to matrix effects.- Incorporate a stable isotope-labeled internal standard (e.g., D3-dicamba) for accurate quantification.[7][8]- Optimize the sample preparation method to improve cleanup (e.g., use SPE or QuEChERS).[1]- Dilute the sample extract to reduce the concentration of interfering matrix components.[1]
Poor Reproducibility (High %RSD) Inconsistent matrix effects between samples.- Ensure the sample homogenization and extraction procedures are consistent.- Use a stable isotope-labeled internal standard to normalize the response.[4]- Evaluate the need for a more rigorous cleanup step in your sample preparation.
Non-linear Calibration Curve Saturation of the detector at high concentrations or significant matrix effects across the concentration range.- Adjust the calibration curve range to lower concentrations.- If using an external calibration, switch to a matrix-matched calibration or the method of standard additions.[1]- Ensure the sample is diluted to fall within the linear range of the instrument.[11]
Peak Tailing or Splitting Co-eluting matrix components interfering with the chromatography.- Optimize the LC gradient to improve the separation of this compound from interferences.[6]- Consider using a different stationary phase, such as a Kinetex F5 column, which has shown good performance for polar analytes like Dicamba.[3][13]- Ensure the sample solvent is compatible with the mobile phase.[6]
Signal Enhancement Co-eluting matrix components enhancing the ionization of this compound.- While less common than suppression, signal enhancement also leads to inaccurate results.[1]- Employ a stable isotope-labeled internal standard for correction.[8]- Improve sample cleanup to remove the enhancing compounds.

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup for Soil Samples

This protocol is a general guideline and may require optimization based on the specific soil type.

  • Sample Homogenization: Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled internal standard (e.g., D3-dicamba) to the sample.[4]

  • Extraction:

    • Add 10 mL of acetonitrile with 1% formic acid.[4]

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake on a mechanical shaker for 15 minutes.[4]

    • Centrifuge at 4000 rpm for 10 minutes.[4]

  • Cleanup (d-SPE):

    • Transfer the supernatant to a 15 mL d-SPE tube containing appropriate sorbents (e.g., PSA and C18) to remove interferences.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.[4]

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument.

  • LC System: UPLC or HPLC system

  • Column: Phenomenex Kinetex® F5 (100 x 3 mm, 2.6 µm) or equivalent[13]

  • Mobile Phase A: Water with 0.1% formic acid[3][13]

  • Mobile Phase B: Methanol with 0.1% formic acid[3][13]

  • Gradient: Optimize for baseline separation of this compound from matrix interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[3][4]

  • MRM Transitions:

    • Dicamba: Monitor at least two transitions (e.g., precursor ion m/z 219 -> product ions m/z 175 and m/z 159).[8][14]

    • D3-Dicamba (IS): Adjust m/z values accordingly.

Visualizations

Caption: Workflow for addressing matrix effects in LC-MS/MS analysis.

Troubleshooting_Matrix_Effects cluster_investigation Investigation cluster_solutions Solutions Start Inaccurate or Irreproducible This compound Results Check_IS Are you using a Stable Isotope Labeled IS? Start->Check_IS Check_Cleanup Is sample cleanup adequate? Check_IS->Check_Cleanup Yes Implement_IS Implement SIL-IS (e.g., D3-dicamba) Check_IS->Implement_IS No Check_Chroma Is chromatographic separation optimal? Check_Cleanup->Check_Chroma Yes Improve_Cleanup Enhance Cleanup (SPE, d-SPE) Check_Cleanup->Improve_Cleanup No Optimize_LC Optimize LC Method (Gradient, Column) Check_Chroma->Optimize_LC No Matrix_Match Use Matrix-Matched Calibration Check_Chroma->Matrix_Match Yes Result Improved Accuracy and Reproducibility Implement_IS->Result Improve_Cleanup->Result Optimize_LC->Result Matrix_Match->Result

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Overcoming Dicamba-Methyl Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments on dicamba-methyl resistance in weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of dicamba resistance observed in weed biotypes?

A1: Dicamba resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the auxin signaling pathway, which is the direct target of dicamba.[1][2][3] Specifically, mutations have been identified in the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of genes, which act as co-receptors for auxin herbicides.[1][2][3] These mutations can prevent dicamba from effectively binding to its target, thereby rendering the herbicide ineffective. For instance, a mutation in the IAA16 gene has been linked to dicamba resistance in Kochia scoparia and Chenopodium album.[4][5]

  • Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.[6][7] The most common NTSR mechanisms for dicamba resistance include:

    • Enhanced Metabolism: The resistant weed biotype can rapidly metabolize and detoxify dicamba, often through the action of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).

    • Enhanced Oxidative Stress Response: Some resistant populations exhibit an enhanced ability to cope with the oxidative stress induced by dicamba application.[6]

Q2: How can I determine if my weed biotype is resistant to dicamba in vitro?

A2: The most common in vitro method to determine dicamba resistance is the dose-response assay.[8] This involves exposing seedlings or plant tissues to a range of dicamba concentrations and measuring a biological response, such as growth inhibition or mortality. The results are used to calculate the EC50 (Effective Concentration 50%) or LD50 (Lethal Dose 50%) value, which is the concentration of dicamba required to cause a 50% reduction in growth or survival, respectively. A significantly higher EC50 or LD50 value in a test population compared to a known susceptible population indicates resistance.

Q3: What is a typical fold-resistance level observed for dicamba-resistant weeds?

A3: The level of resistance, often expressed as a resistance factor (R/S ratio), can vary significantly between weed species and even among different populations of the same species. For example, a Palmer amaranth accession from Lauderdale County, Tennessee, was found to have a 14.25-fold resistance to dicamba.[9] In another case, a resistant phenotype of Chenopodium album exhibited a 25.3-fold higher resistance to dicamba compared to a susceptible phenotype.[4] A multiple-resistant waterhemp population from Illinois showed a 5- to 10-fold resistance level to dicamba.[10]

Troubleshooting Guides

Dose-Response Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in results between replicates Inconsistent seed germination or seedling vigor. Uneven application of dicamba. Inconsistent environmental conditions (light, temperature).Ensure uniform seed size and pre-germinate seeds to select for uniform seedlings. Calibrate pipettes and use consistent application techniques. Maintain stable and uniform conditions in the growth chamber or incubator.
No clear dose-response curve (all plants die or all survive) The range of dicamba concentrations is too high or too low.Conduct a preliminary range-finding experiment with a wide, logarithmic series of concentrations to determine the appropriate range for the definitive assay.[11]
Poor germination of weed seeds Seed dormancy. Fungal or bacterial contamination. Suboptimal germination conditions (temperature, moisture, light).Refer to specific germination protocols for the weed species being tested; some may require stratification or scarification.[12] Use sterile techniques and consider surface sterilizing seeds. Optimize germination conditions based on the species' requirements.[13][14]
Inconsistent EC50 values across experiments Variation in plant growth stage at the time of treatment. Changes in environmental conditions between experiments. Inconsistent preparation of herbicide stock solutions.Standardize the growth stage of the plants used in each assay.[12] Carefully monitor and control environmental parameters. Prepare fresh herbicide stock solutions for each experiment and verify their concentrations.
Molecular Assays for Resistance Mechanisms
Issue Possible Cause(s) Troubleshooting Steps
Failure to amplify the target gene (e.g., Aux/IAA) by PCR Poor DNA quality. Inappropriate primer design. PCR inhibitors present in the DNA extract.Use a robust DNA extraction protocol optimized for plant tissues. Design and validate primers using sequence information from a related species if the target species' sequence is unavailable. Include a DNA purification step to remove potential inhibitors.
Inconclusive results from enzyme assays (e.g., P450 activity) Low enzyme activity in the crude extract. Sub-optimal assay conditions (pH, temperature, substrate concentration). Presence of endogenous inhibitors.Optimize protein extraction buffers to maintain enzyme stability. Perform a literature search for optimal assay conditions for the specific enzyme family and plant species. Consider partial purification of the enzyme to remove inhibitors.

Quantitative Data Summary

The following table summarizes EC50 values and resistance factors from published studies on dicamba-resistant weed biotypes.

Weed SpeciesResistant PopulationSusceptible PopulationEC50 (g ae/ha) - ResistantEC50 (g ae/ha) - SusceptibleResistance Factor (R/S)Reference
Amaranthus palmeri (Palmer amaranth)Lauderdale County 1, TNSusceptible Check1.79780.126214.25[9]
Chenopodium albumResistant (R) phenotypeSusceptible (S) phenotype--25.3 (based on LD50)[4]
Amaranthus tuberculatus (Waterhemp)CHR Population, ILSensitive Parental Line--5 - 10[10]

Note: EC50 and LD50 values can vary based on experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for Dicamba Resistance

This protocol outlines a method for determining the level of dicamba resistance in a weed biotype using a whole-plantlet agar-based assay.

Materials:

  • Seeds of putative resistant and known susceptible weed biotypes

  • Petri dishes (100 mm x 15 mm)

  • Agar

  • Dicamba analytical standard

  • Sterile water

  • Growth chamber with controlled temperature and light

  • Digital caliper or ruler

  • Software for non-linear regression analysis

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds by immersing them in a 1% sodium hypochlorite solution for 2 minutes, followed by three rinses with sterile water.

    • Place sterilized seeds on moist filter paper in a Petri dish and incubate in the dark at an appropriate temperature for the species until germination (radicle emergence).

  • Preparation of Dicamba-Containing Agar:

    • Prepare a 1% (w/v) agar solution in water and autoclave.

    • Allow the agar to cool to approximately 45-50°C.

    • Prepare a stock solution of dicamba in an appropriate solvent (e.g., DMSO or water, depending on solubility) and make serial dilutions to achieve the desired final concentrations in the agar.

    • Add the dicamba solutions to the molten agar to achieve a range of at least 7-10 concentrations, plus a non-treated control. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects plant growth.

    • Pour approximately 25 mL of the dicamba-containing agar into each Petri dish and allow it to solidify.

  • Seedling Transfer and Incubation:

    • Once germinated, carefully transfer one uniform-sized seedling into each Petri dish containing the solidified agar.

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Place the Petri dishes in a growth chamber with a defined photoperiod (e.g., 16:8 h light:dark) and temperature.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), measure the primary root length or shoot length of each seedling.

    • Calculate the percent inhibition of growth for each concentration relative to the non-treated control.

    • Use a non-linear regression model (e.g., a four-parameter logistic model) to fit the dose-response data and calculate the EC50 value for both the resistant and susceptible populations.

    • Calculate the resistance factor (RF) by dividing the EC50 of the resistant population by the EC50 of the susceptible population.

Visualizations

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Sterilization & Germination C Transfer Seedlings to Plates A->C B Prepare Dicamba-Agar Plates B->C D Incubate in Growth Chamber C->D E Measure Root/Shoot Growth D->E F Calculate % Inhibition E->F G Non-linear Regression (EC50) F->G H Calculate Resistance Factor G->H

Caption: Experimental workflow for an in vitro dose-response assay.

Auxin_Signaling_Pathway cluster_susceptible Susceptible Biotype cluster_resistant Target-Site Resistant Biotype Dicamba_S Dicamba TIR1_AFB_S TIR1/AFB Receptor Dicamba_S->TIR1_AFB_S Aux_IAA_S Aux/IAA Repressor TIR1_AFB_S->Aux_IAA_S promotes binding SCF_S SCF Complex Aux_IAA_S->SCF_S targeted to ARF_S ARF Transcription Factor Aux_IAA_S->ARF_S represses Proteasome_S 26S Proteasome SCF_S->Proteasome_S ubiquitination Proteasome_S->Aux_IAA_S degrades Auxin_Genes_S Auxin-Responsive Genes ARF_S->Auxin_Genes_S activates Plant_Death_S Uncontrolled Growth -> Plant Death Auxin_Genes_S->Plant_Death_S Dicamba_R Dicamba TIR1_AFB_R TIR1/AFB Receptor Dicamba_R->TIR1_AFB_R Mutated_Aux_IAA_R Mutated Aux/IAA Repressor TIR1_AFB_R->Mutated_Aux_IAA_R binding impaired SCF_R SCF Complex Mutated_Aux_IAA_R->SCF_R not targeted effectively ARF_R ARF Transcription Factor Mutated_Aux_IAA_R->ARF_R continues to repress Proteasome_R 26S Proteasome SCF_R->Proteasome_R ubiquitination reduced Auxin_Genes_R Auxin-Responsive Genes ARF_R->Auxin_Genes_R transcription blocked Survival_R Normal Growth -> Survival Auxin_Genes_R->Survival_R

Caption: Simplified auxin signaling pathway in susceptible vs. target-site resistant weeds.

References

Stabilizing Dicamba-methyl formulations for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preparing and stabilizing Dicamba-methyl formulations for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Dicamba acid?

A: this compound (CAS 6597-78-0) is the methyl ester derivative of Dicamba (CAS 1918-00-9). Dicamba itself is a benzoic acid derivative and acts as a selective, systemic herbicide by mimicking the plant hormone auxin.[1][2] In laboratory settings, this compound is often used as an analytical reference standard. The primary structural difference is the replacement of the acidic proton on the carboxylic acid group of Dicamba with a methyl group. This change affects its physical properties, such as solubility and volatility.

Q2: What are the primary factors that cause this compound degradation in laboratory solutions?

A: The main factors contributing to the degradation of this compound and related compounds in a lab setting are:

  • Photodegradation: Exposure to UV light can break down the molecule.[3] It is crucial to store solutions in amber or opaque containers to protect them from light.[3][4][5]

  • pH Extremes: Although Dicamba acid is stable to hydrolysis, ester compounds can be susceptible to hydrolysis under acidic or basic conditions, which would convert this compound back to Dicamba acid and methanol.[6] Maintaining a neutral pH is advisable unless experimental conditions require otherwise.

  • Microbial Action: While more relevant in environmental samples, microbial contamination in improperly stored aqueous solutions can lead to degradation.[1][7]

  • Evaporation: As a moderately volatile compound, improper storage can lead to the evaporation of the solvent, thereby increasing the concentration of the standard over time.[3][5]

Q3: What is the best solvent for preparing a this compound stock solution?

A: For analytical purposes, high-purity, HPLC, or analytical grade solvents are required.[8] Methanol is a commonly recommended solvent for preparing stock solutions of Dicamba and its derivatives.[8][9] Acetonitrile and acetone are also used.[10] For biological assays like plant tissue culture, sterile-filtered aqueous solutions are used, sometimes with ethanol as a co-solvent.

Q4: How should I store my this compound stock and working solutions?

A: Proper storage is critical to maintain the integrity of your formulations.

  • Stock Solutions: Store concentrated stock solutions in a refrigerator (2-8°C) or freezer (at or below -20°C).[9][10][11] Use amber glass vials with PTFE-lined screw caps or crimp seals to prevent evaporation and light exposure.[4][5]

  • Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them refrigerated and protected from light.[10]

  • General Practice: Always allow refrigerated or frozen standards to equilibrate to room temperature before opening to prevent condensation from contaminating the solution.[11]

Q5: My solution appears cloudy or has formed a precipitate. What should I do?

A: Cloudiness or precipitation can occur due to low solubility, especially when transferring from an organic stock to an aqueous buffer, or if the solution was stored at a low temperature.

  • Check Solubility: Ensure the concentration in your working solution does not exceed the solubility limit in that specific solvent or buffer system.

  • Gentle Re-dissolving: Before use, you can try gently warming the solution and sonicating it for 10-15 minutes to help the compound redissolve.[3]

  • Filtration: If precipitation persists, it may indicate insolubility or the presence of an impurity. Before use in sensitive analytical equipment like HPLC/LC-MS, filter the solution through a 0.22 µm or 0.45 µm syringe filter.

Q6: How does pH affect the stability and volatility of my formulation?

A: The pH of the solution is a critical factor, particularly for the parent compound, Dicamba. A low pH (below 5.0) increases the formation of Dicamba acid, which is the more volatile form of the molecule.[12][13] While this compound itself is not an acid, potential hydrolysis back to the acid form could be influenced by pH. Therefore, using buffered solutions with a pH between 6.0 and 7.5 is a good practice to minimize potential volatility and degradation. Some commercial formulations include pH-modifying adjuvants to keep the pH above 5.0.[14][15]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound formulations.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. 1. Degradation of Active Ingredient: The compound may have degraded due to improper storage (light/heat exposure) or age.[3] 2. Inaccurate Concentration: Errors in weighing, dilution, or solvent evaporation from the stock solution.[5] 3. Precipitation: The compound may have precipitated out of the solution, especially if stored cold.[3]1. Prepare a fresh stock solution from the solid compound. Always store solutions protected from light and at the recommended temperature.[5][11] 2. Use a calibrated analytical balance and Class A volumetric glassware. Ensure vial caps are tightly sealed.[8][10] 3. Before use, visually inspect the solution. If precipitate is seen, warm gently and sonicate to redissolve. Confirm complete dissolution before making dilutions.[3]
Clogged HPLC/LC-MS system or erratic peaks. 1. Particulate Matter: The solution may contain undissolved compound or other particulates. 2. Precipitation Post-Mixing: The compound may be precipitating when mixed with the mobile phase.1. Always filter samples through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent before injecting. 2. Ensure the solvent used for your final dilution is miscible and compatible with the mobile phase.
Variability between different batches of prepared solutions. 1. Inconsistent Solvent Quality: Using different grades or sources of solvents can introduce variability. 2. Improper Mixing: Failure to ensure the compound is fully dissolved and the solution is homogenous before aliquoting or diluting.1. Use high-purity (e.g., HPLC grade) solvents from a reliable source for all preparations.[8] 2. After adding the solvent, vortex or sonicate the solution until all solid material is visibly dissolved. Invert the flask multiple times to ensure homogeneity.

Experimental Protocols

Protocol 3.1: Preparation of a 1 mg/mL Stock Solution in Methanol

Materials:

  • This compound analytical standard

  • HPLC-grade Methanol

  • Calibrated analytical balance (5-figure)[8]

  • 10 mL Class A amber glass volumetric flask with a stopper[8]

  • Glass pipette or syringe

  • Amber glass storage vials with PTFE-lined caps[5]

Procedure:

  • Place the 10 mL volumetric flask on the analytical balance and tare it.

  • Carefully weigh approximately 10.0 mg of this compound standard directly into the flask. Record the exact weight.

  • Remove the flask from the balance.

  • Using a pipette, add approximately 5-7 mL of HPLC-grade methanol to the flask.

  • Stopper the flask and gently swirl or place in a sonicator until the solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Carefully add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is homogenous.

  • Calculate the exact concentration based on the recorded weight.

  • Transfer the stock solution to labeled amber glass vials for storage at 2-8°C.[8]

Protocol 3.2: Preparation of Aqueous Working Solutions

Materials:

  • This compound stock solution (from Protocol 3.1)

  • High-purity (Type I) water or appropriate buffer (e.g., PBS, pH 7.4)

  • Calibrated micropipettes

  • Sterile volumetric flasks or conical tubes

Procedure:

  • Determine the final concentration and volume of the working solution required.

  • Calculate the volume of stock solution needed using the formula: C₁V₁ = C₂V₂ .

    • C₁ = Concentration of stock solution

    • V₁ = Volume of stock solution to be added

    • C₂ = Final concentration of working solution

    • V₂ = Final volume of working solution

  • Add the desired final volume (V₂) of water or buffer to a sterile volumetric flask.

  • Using a calibrated micropipette, add the calculated volume (V₁) of the stock solution to the flask.

  • Mix thoroughly by vortexing or inverting.

  • If used for cell culture or other biological assays, the final solution may need to be sterile-filtered through a 0.22 µm filter.

  • Use the working solution immediately for best results.

Data and Diagrams

Quantitative Data Summary

Table 1: Solubility of Dicamba Acid (Note: Specific solubility data for this compound is limited; data for the parent acid is provided for reference. Solubility of the ester may differ.)

SolventSolubility (g/L at 25°C)Reference
Water6.5[6]
Ethanol922[1]
Acetone810[1]

Table 2: Key Factors Influencing Stability of this compound in Solution

FactorIssueMitigation Strategy
Light PhotodegradationStore solutions in amber glass or opaque containers.[3][5]
Temperature Increased degradation/evaporation at high temps; precipitation at low temps.Store stock solutions at 2-8°C or frozen. Allow to equilibrate to room temperature before opening.[9][11]
pH Potential for hydrolysis and increased volatility of the parent acid form.Use high-purity water or a neutral buffer (pH 6.0-7.5) for aqueous dilutions.[12]
Oxygen/Air Potential for oxidative degradation over long-term storage.Minimize headspace in storage vials. For highly sensitive experiments, consider flushing with an inert gas (e.g., Nitrogen).[5]
Container Type Leaching or adsorption with plastic containers; evaporation with poor seals.Use chemically inert glass containers with PTFE-lined screw caps or crimp seals.[4]

Visualizations

G start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol start->check_prep Potential Cause? check_storage Review Storage Conditions start->check_storage Potential Cause? cause_weigh Weighing or Dilution Error check_prep->cause_weigh check_age Is Solution Freshly Prepared? check_storage->check_age cause_degrade Compound Degradation check_age->cause_degrade No cause_precip Compound Precipitation check_age->cause_precip Yes, but stored cold sol_recalibrate Use Calibrated Balance & Volumetric Glassware cause_weigh->sol_recalibrate Solution sol_remake Prepare Fresh Solution cause_degrade->sol_remake Solution sol_sonicate Warm Gently and Sonicate cause_precip->sol_sonicate Solution sol_protect Store in Amber Vial at 2-8°C, Protected from Light sol_remake->sol_protect Then

Caption: Troubleshooting inconsistent experimental results.

G cluster_prep Stock Solution Preparation cluster_store Storage cluster_use Working Solution Preparation weigh 1. Weigh Solid Standard on Calibrated Balance dissolve 2. Dissolve in Minimal Organic Solvent (e.g., Methanol) weigh->dissolve volume 3. Bring to Final Volume in Class A Volumetric Flask dissolve->volume mix 4. Stopper and Mix Thoroughly by Inversion volume->mix transfer 5. Transfer to Labeled Amber Glass Vial mix->transfer store 6. Store at 2-8°C, Protected from Light transfer->store equilibrate 7. Equilibrate Stock to Room Temperature store->equilibrate dilute 8. Perform Serial Dilution in Aqueous Buffer equilibrate->dilute use 9. Use Immediately or Store Temporarily dilute->use

Caption: Workflow for preparing stable lab solutions.

G parent Dicamba path1_node Microbial O-Demethylation parent->path1_node path2_node Photodegradation (UV Light) parent->path2_node path3_node Metabolism (in vivo) parent->path3_node product1 3,6-Dichlorosalicylic Acid (DCSA) (No Herbicidal Activity) path1_node->product1 product2 Various Photoproducts path2_node->product2 product3 Hydroxylated Metabolites (e.g., 5-OH-Dicamba) path3_node->product3

Caption: Primary degradation pathways of Dicamba.

References

Reducing Dicamba-methyl degradation in soil samples post-collection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preserving the integrity of Dicamba-methyl in soil samples post-collection. Adhering to proper handling and storage protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My measured this compound concentrations are significantly lower than expected. What is the likely cause?

A1: The most probable cause for lower-than-expected concentrations is the degradation of this compound after sample collection. The primary driver of this degradation is microbial activity in the soil.[1][2] Factors such as storage temperature, soil moisture, and time elapsed between collection and analysis can significantly influence the rate of degradation.[2][3]

Q2: What is the optimal method for storing soil samples to prevent this compound degradation?

A2: For long-term storage or if analysis cannot be performed promptly, freezing the soil samples is the most effective method to minimize microbial activity and preserve this compound concentrations.[4][5][6] For short-term storage (a few days), refrigeration at approximately 4°C is recommended.[7][8]

Q3: How should I handle and transport my soil samples from the field to the laboratory?

A3: Immediately after collection, samples should be placed in a cooler with ice packs to bring the temperature down and inhibit microbial activity.[4][9] They should be kept out of direct sunlight and away from heat sources.[9] For shipping, use a rapid transport method and ensure samples are well-insulated with coolant packs, especially during warm weather.[4][9]

Q4: Can I air-dry my soil samples before storage?

A4: While air-drying wet soil to a workable condition is a practice for some types of soil analysis, for herbicide residue analysis, it is critical to minimize the time that microbes are active.[6][10] Therefore, the recommended procedure is to immediately cool and then freeze moist samples to halt microbial degradation as quickly as possible.[4]

Q5: Besides microbial action, what other factors can affect the stability of this compound in my samples?

A5: While microbial degradation is the main pathway in soil, other factors can influence Dicamba concentrations.[1][11] High temperatures can increase the rate of chemical degradation and also lead to volatilization (loss of the compound as a gas), especially in moist soils.[3][12] Additionally, the pH of the soil can impact its stability and potential for volatilization.[13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in results between replicate samples. Inconsistent sample handling post-collection; differential exposure to heat or sunlight.Standardize your sample handling protocol. Ensure all samples are cooled immediately and stored under identical conditions.[9]
Detection of Dicamba degradation products (e.g., 3,6-DCSA). Significant time-lapse between collection and analysis at non-frozen temperatures.Analyze samples as quickly as possible after collection. If immediate analysis is not possible, freeze samples immediately at ≤ -20°C.[6][10]
No detectable this compound in a recently treated field. Improper storage leading to complete degradation.Review your collection-to-analysis workflow. Implement immediate freezing and frozen shipment protocols.[4][5] Confirm analytical method sensitivity.
Sample integrity compromised during shipping (e.g., thawed upon arrival). Insufficient coolant or slow shipping method.Use an adequate number of frozen gel packs to maintain a low temperature for the duration of transit. Opt for an expedited shipping service.[4][9]

Experimental Protocols

Protocol 1: Soil Sample Collection and Preservation for this compound Analysis

Objective: To collect and preserve soil samples in a manner that minimizes the ex-situ degradation of this compound.

Materials:

  • Soil probe or auger

  • Clean sample containers (e.g., amber glass jars, high-density polyethylene bags)

  • Labels and permanent marker

  • Cooler with ice packs

  • Laboratory freezer (≤ -20°C)

  • Laboratory refrigerator (4°C)

Procedure:

  • Collection: Collect a representative soil sample from the desired depth (e.g., 0-10 cm). For a composite sample, combine at least three subsamples from the area of interest.[4]

  • Immediate Cooling: As soon as the sample is collected, place it in a labeled container and store it in a cooler with ice packs. Avoid any exposure to direct sunlight or heat.[9]

  • Transportation: Transport the samples to the laboratory in the cooler as quickly as possible.

  • Storage Decision:

    • Short-Term Storage (Analysis within 48-72 hours): Upon arrival at the lab, transfer the samples to a refrigerator set to 4°C.[7]

    • Long-Term Storage (Analysis > 72 hours): Transfer samples directly to a freezer and store at ≤ -20°C.[4][6] This is the preferred method for ensuring stability.

  • Sample Preparation for Analysis:

    • If frozen, allow the sample to thaw at room temperature or in a refrigerator.

    • Homogenize the sample thoroughly before taking a subsample for extraction.

    • Proceed immediately with the extraction protocol (e.g., QuEChERS or solvent extraction with acetonitrile).

Data Presentation

Table 1: Recommended Storage Conditions to Minimize this compound Degradation
Storage Condition Temperature Maximum Recommended Duration Primary Goal Reference
Field HandlingAmbient (in cooler)< 8 hoursInhibit microbial activity immediately post-collection[4][9]
Short-Term Storage4°C (Refrigerated)2 - 4 daysSlow down microbial metabolism[7]
Long-Term Storage≤ -20°C (Frozen)> 4 days (up to several months)Halt nearly all microbial activity[4][5][6][10]

Note: Freezer storage stability data has shown that Dicamba residues are stable in some agricultural commodities for over 2 years.[15]

Visualizations

G cluster_field Field Operations cluster_lab Laboratory Procedures Collect 1. Collect Soil Sample Cool 2. Place in Cooler with Ice Packs Immediately Collect->Cool Transport 3. Transport to Lab Cool->Transport Decision 4. Analysis Timeframe? Transport->Decision Refrigerate Short-Term Storage (4°C) Decision->Refrigerate < 72 hours Freeze Long-Term Storage (≤ -20°C) Decision->Freeze > 72 hours Analyze 5. Sample Extraction & Analysis Refrigerate->Analyze Freeze->Analyze

Caption: Workflow for Soil Sample Handling to Minimize this compound Degradation.

G Dicamba This compound (3,6-dichloro-2-methoxybenzoic acid) Process Microbial O-demethylation in Soil Dicamba->Process DCSA 3,6-Dichlorosalicylic Acid (3,6-DCSA) (Primary Metabolite) Process->DCSA

Caption: Primary Aerobic Degradation Pathway of this compound in Soil.

References

Best practices for handling and storage of Dicamba-methyl standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the proper handling and storage of Dicamba-methyl analytical standards. Adherence to these guidelines is crucial for ensuring the integrity of the standard, the accuracy of experimental results, and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

A1: this compound standards should be stored in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[1][2] For optimal stability, especially for solutions, refrigeration is recommended.[3][4] Always keep the container tightly sealed to prevent evaporation and contamination.[1][5]

Q2: What type of container is best for storing this compound standards?

A2: Solid this compound powder should be stored in its original, tightly closed container.[2] For solutions, especially those containing volatile components, amber glass vials with PTFE-lined screw caps or crimp seals are preferred to protect against light degradation and minimize evaporation.[6][7] It is advisable to match the container size to the volume of the standard to reduce headspace, which can further limit evaporative loss.

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] The standard solution is often prepared in a flammable solvent like n-hexane, which is a highly flammable liquid and vapor.[1] Always consult the Safety Data Sheet (SDS) for a comprehensive list of hazards and handle the standard in a well-ventilated area using appropriate Personal Protective Equipment (PPE).[1][3][5]

Q4: What Personal Protective Equipment (PPE) should be worn when handling this compound standards?

A4: When handling this compound, you should wear chemical-resistant gloves (e.g., PVC or rubber), safety goggles or a face shield, and a laboratory coat or cotton overalls.[2][3][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[3][5]

Q5: How should I dispose of expired or unused this compound standards?

A5: this compound waste is considered toxic and must be disposed of according to local, regional, and national regulations for hazardous chemical waste.[5] It should not be disposed of with household garbage or allowed to enter sewer systems.[1] Collect waste in appropriately labeled, sealed containers for chemical waste disposal.[6]

Troubleshooting Guide

Issue 1: Inconsistent or Drifting Analytical Results

  • Possible Cause 1: Standard Degradation.

    • Verification: Has the standard's expiration date passed? Was it stored improperly (e.g., exposed to light, high temperatures, or left unsealed)? this compound is stable under normal conditions but can be susceptible to degradation if stored improperly.[5]

    • Solution: Use a fresh, unexpired standard. Always store standards according to the manufacturer's instructions, typically in a cool, dark, and dry place in a tightly sealed container.[1][2][8]

  • Possible Cause 2: Evaporation of Solvent.

    • Verification: If using a solution, was the container properly sealed? Was it allowed to warm to room temperature before opening? Warming a volatile standard increases headspace pressure, leading to loss of solvent and analyte upon opening, thereby concentrating the standard.

    • Solution: Keep standard solutions refrigerated or frozen as recommended and allow them to equilibrate to ambient temperature only in a sealed container if necessary for your protocol, but minimize the time the container is open.[7] Use vials with secure seals, such as those with PTFE-lined caps, to minimize leakage.[6]

  • Possible Cause 3: Contamination.

    • Verification: Was the standard exposed to air or moisture for an extended period? Were clean pipettes and glassware used for dilutions?

    • Solution: Never introduce anything directly into the stock standard bottle.[8] Pour out a small aliquot into a separate clean vessel for use. Replace the cap on the stock bottle immediately after use.[8]

Issue 2: Low Analyte Response or Signal

  • Possible Cause 1: Analyte Adsorption.

    • Verification: Are you using plastic containers for storage or dilution?

    • Solution: Avoid using plastic containers as analytes can adsorb to the surface. Use glass or deactivated glass vials for storing and preparing solutions.[6]

  • Possible Cause 2: Incomplete Dissolution.

    • Verification: If you prepared the standard solution from a solid, did you ensure it was fully dissolved? Some less volatile compounds may precipitate if stored in a freezer.[7]

    • Solution: After bringing a refrigerated or frozen standard solution to room temperature, sonicate the vial for 10-15 minutes to ensure all components are fully redissolved before use.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₉H₈Cl₂O₃[9]
Molecular Weight 235.06 g/mol [9]
Appearance White crystalline solid[10]
Melting Point 114-116 °C[9][10]
Solubility Soluble in ethanol and acetone. Low solubility in water.[10]

Table 2: Summary of Recommended Storage Conditions

ConditionRecommendationRationaleReference
Temperature Cool, dry location. Refrigerate for solutions.Prevents degradation and reduces solvent evaporation.[1][3]
Light Store in the dark or in amber containers.Protects light-sensitive compounds from degradation.[6][7]
Container Tightly sealed, amber glass vials with minimal headspace.Prevents evaporation, contamination, and light exposure.[6]
Atmosphere Well-ventilated area.Prevents accumulation of flammable or toxic vapors.[2][5]

Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL Stock Solution in Methanol

This protocol is based on standard laboratory procedures for preparing analytical standards.[3]

  • Safety Precautions: Before starting, review the Safety Data Sheet (SDS).[1][5] Perform all operations in a chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety glasses).[3]

  • Weighing: Accurately weigh a sufficient amount of the this compound analytical standard (correcting for purity) using a five-figure analytical balance.

  • Dissolution: Transfer the weighed standard into a Class A 100-mL amber volumetric flask.

  • Dilution: Add a small amount of HPLC-grade methanol to dissolve the standard. Once dissolved, dilute to the mark with methanol.

  • Mixing: Cap the flask and mix thoroughly by inverting it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store under refrigeration.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Obtain this compound Standard & SDS ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Accurately Weigh Standard in Fume Hood ppe->weigh dissolve Dissolve in Methanol in Volumetric Flask weigh->dissolve dilute Dilute to Final Volume with Methanol dissolve->dilute mix Mix Thoroughly dilute->mix transfer Transfer to Labeled Amber Vial mix->transfer storage Store in Refrigerator (Cool, Dark, Dry) transfer->storage use Prepare Working Standards for Analysis storage->use end Analysis use->end

Caption: Workflow for preparing and storing this compound standard solutions.

Troubleshooting Decision Tree

G start Inconsistent Analytical Results? check_storage Check Storage Conditions (Temp, Light, Seal) start->check_storage check_expiry Check Expiration Date start->check_expiry check_handling Review Handling Procedure (Contamination, Evaporation) start->check_handling improper_storage Improper Storage check_storage->improper_storage Incorrect expired Standard Expired check_expiry->expired Yes handling_error Handling Error check_handling->handling_error Issue Found solution2 Improve Storage: Cool, Dark, Tightly Sealed improper_storage->solution2 solution1 Discard and Use New Standard expired->solution1 solution3 Refine Handling: Use Clean Glassware, Minimize Open Time handling_error->solution3

Caption: Decision tree for troubleshooting inconsistent analytical results.

Chemical Degradation Pathway

G parent This compound (3,6-dichloro-2-methoxybenzoic acid) child 3,6-Dichlorosalicylic Acid (DCSA) (Major Degradation Product) parent->child Microbial O-demethylation (in soil) co2 Further Degradation (e.g., CO₂) child->co2 Microbial Action

Caption: Primary environmental degradation pathway of this compound.

References

Validation & Comparative

Navigating Dicamba-methyl Analysis: A Comparative Guide to Isotope-Based Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Dicamba-methyl is paramount. This guide provides a comprehensive comparison of validated analytical methods utilizing isotope standards, offering insights into their performance, detailed experimental protocols, and the underlying principles of Dicamba's mode of action.

The use of isotopically labeled internal standards in analytical methodologies for pesticide residue analysis, such as for this compound, offers a robust approach to mitigate matrix effects and ensure high accuracy and precision. This guide delves into the validation of such methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), the two most prevalent techniques for this application.

Comparative Analysis of Analytical Methods

The choice between LC-MS/MS and GC-MS/MS for this compound analysis often depends on the sample matrix, required sensitivity, and laboratory resources. While both techniques offer excellent selectivity and sensitivity, they possess distinct advantages and limitations. LC-MS/MS is generally preferred for its ability to analyze a wider range of compounds, including polar and thermally labile molecules like Dicamba, often with simpler sample preparation.[1] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds.[1]

For this compound, which is a moderately volatile herbicide, both methods have been successfully validated.[2] The use of an isotopically labeled internal standard, such as D3-Dicamba, is crucial in both approaches to compensate for variations during sample preparation and analysis, thereby improving the accuracy and reliability of the results.[2][3][4][5][6]

Performance Data Summary

The following tables summarize the quantitative performance data from various validated methods for this compound analysis using isotope standards. These parameters are critical for evaluating the suitability of a method for a specific application.[7]

Table 1: LC-MS/MS Method Performance for this compound Analysis

ParameterWater MatrixAir MatrixSoil & Foliage Matrix
Limit of Detection (LOD) 0.1 ng/mL[2][3]1 ng/mL[2][3]<1 ng/mL[4]
Limit of Quantitation (LOQ) 0.1 ng/mL[2]5 ng/mL[2]1.0 ng/air sample tube; 20 ng/filter[8]
Recovery 106–128%[2][3]88–124%[2][3]70-150%[4]
Precision (RSD) Not explicitly statedNot explicitly stated≤ 20%[4]
**Linearity (R²) **≥ 0.990[2]Not explicitly statedNot explicitly stated

Table 2: Alternative Method Performance for this compound Analysis

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Dynamic Range
Kinetic-Spectrophotometric 0.101 µg/mL[9]0.306 µg/mL[9]0.31 to 31.00 µg/mL[9]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the analysis of this compound in environmental samples using LC-MS/MS with an isotope dilution approach.

Protocol 1: Determination of this compound in Water Samples by LC-MS/MS

This protocol is adapted from a validated method utilizing a simple solid-phase extraction (SPE) for sample cleanup.[2][3]

1. Sample Preparation and Extraction:

  • To a 500 mL water sample, add a known amount of D3-Dicamba internal standard.[2]

  • Acidify the sample to pH ≤1.

  • Perform solid-phase extraction (SPE) using a suitable sorbent.

  • Elute the analyte and internal standard from the SPE cartridge with an appropriate solvent.

  • Concentrate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water and methanol, both containing 0.1% formic acid.[5]

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and the D3-Dicamba internal standard to ensure selectivity and accurate quantification.[5]

3. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the D3-Dicamba internal standard against the concentration of the calibration standards.[8]

  • Quantify the this compound concentration in the samples using this calibration curve.

Visualizing the Workflow and Mode of Action

To better understand the analytical process and the herbicidal activity of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Water Sample (500 mL) Spike Spike with D3-Dicamba (Internal Standard) Sample->Spike Acidify Acidify to pH <= 1 Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Concentrate Concentrate to Dryness Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Cal_Curve Generate Calibration Curve (Peak Area Ratios) MS->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify

Caption: Experimental workflow for this compound analysis.

Dicamba is a synthetic auxin herbicide that disrupts normal plant growth, leading to plant death.[4][5][9] Its mode of action involves hijacking the plant's natural auxin signaling pathway.

signaling_pathway Dicamba This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptors Dicamba->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressors SCF_Complex->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factors Aux_IAA->ARF Represses (in absence of Dicamba) Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

References

Comparative Efficacy of Dicamba vs. 2,4-D on Specific Broadleaf Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective, data-driven comparison of the herbicidal performance of Dicamba and 2,4-D (2,4-dichlorophenoxyacetic acid), two prominent synthetic auxin herbicides. With the rise of herbicide-resistant weeds, a nuanced understanding of the relative efficacy and mechanisms of these molecules is critical for researchers, scientists, and professionals in crop protection and drug development.[1][2] Both herbicides are instrumental in managing broadleaf weeds, particularly in cropping systems tolerant to these chemistries.[3][4]

Mechanism of Action: Synthetic Auxins

Both Dicamba and 2,4-D are classified as WSSA Group 4 herbicides.[5] They function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[6][7] Unlike endogenous auxin, which is tightly regulated by the plant, these synthetic versions are highly persistent. They are absorbed through both foliage and roots, translocate to areas of active growth (meristems), and trigger an overload of the plant's growth-regulating pathways.[5][7][8]

This overload leads to rapid, uncontrolled, and unsustainable cell division and elongation.[9] The molecular cascade involves the herbicide binding to the TIR1/AFB family of F-box proteins. This binding enhances the degradation of Aux/IAA transcriptional repressor proteins, which normally inhibit the expression of auxin-responsive genes. The subsequent unchecked gene expression results in the characteristic symptoms of auxin herbicide injury, such as stem twisting (epinasty), leaf cupping, and tissue malformation, ultimately leading to the destruction of vascular tissue and plant death.[5][10]

Synthetic_Auxin_Pathway cluster_nucleus Plant Cell Nucleus Auxin Synthetic Auxin (Dicamba or 2,4-D) SCFTIR1 SCF-TIR1/AFB Ubiquitin Ligase Complex Auxin->SCFTIR1 Binds & Activates AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Targets for Ubiquitination label_high High Auxin: Repressor is degraded, ARF becomes active ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Ub Ubiquitin label_low Low Auxin: ARF is repressed ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Response Uncontrolled Growth & Plant Death ARG->Response Leads to Ub->AuxIAA

Caption: Synthetic auxin herbicide signaling pathway.

Comparative Efficacy Data

The herbicidal effectiveness of Dicamba and 2,4-D is highly dependent on the target weed species, its growth stage, application rate, and prevailing environmental conditions. While both control a broad spectrum of broadleaf weeds, quantitative studies reveal significant performance differences.

Table 1: Efficacy on Herbicide-Resistant Kochia (Bassia scoparia)

Multiple studies highlight the challenges in controlling herbicide-resistant kochia populations. While neither herbicide applied alone may provide complete control, especially on resistant biotypes, their performance in tank-mixes is often synergistic.[11]

HerbicideApplication Rate (g ae/ha)Population% Visual Control (28 DAT)Source(s)
2,4-D 560MHR26% - <50%[11]
Dicamba 280MHR26% - 58%[11]
Dicamba + 2,4-D + Dichlorprop-p 280 + 560 + 560MHR85% - 94%[11]
MHR: Multiple Herbicide-Resistant (resistant to glyphosate, dicamba, and/or fluroxypyr)
Table 2: Efficacy on Palmer Amaranth (Amaranthus palmeri)

Palmer amaranth has developed resistance to numerous herbicides, including glyphosate, and more recently, to 2,4-D and dicamba in some populations.[12][13][14] Efficacy can be variable, and control often requires a programmed approach with multiple modes of action.

HerbicideApplication Rate (g ae/ha)Weed Size% Visual ControlSource(s)
2,4-D 530 - 106013-20 cm68% - 80%[15]
Dicamba 280 - 112013-20 cm59% - 83%[15]
2,4-D + Glufosinate 530 + 43013-20 cm89% - 97%[15]
Dicamba + Glufosinate 280 + 43013-20 cm89% - 97%[15]
Dicamba 560 (0.5 lb ae/A)5-10 cm46% (Resistant Pop.)[14]
2,4-D 1060 (1.0 lb ae/A)5-10 cm40% - 50% (Resistant Pop.)[14]
Table 3: Efficacy on Other Common Broadleaf Weeds

Field trials comparing Dicamba and 2,4-D against other prevalent weeds demonstrate species-specific advantages for each herbicide.

Weed SpeciesHerbicideApplication Rate (g ae/ha)% Visual ControlSource(s)
Horseweed (Conyza canadensis)2,4-D533< 50%[16]
Dicamba280~80%[16]
Cutleaf Evening Primrose (Oenothera laciniata)2,4-D533 - 106674% - 85%[16][17][18]
Dicamba28051%[16][17][18]
Curly Dock (Rumex crispus)2,4-D53359% - 70%[16][17][18]
Dicamba28059% - 70%[16][17][18]
Henbit / Purple Deadnettle (Lamium spp.)2,4-D533< 8%[16][18]
Dicamba280< 8%[16][18]
Benghal Dayflower (Commelina benghalensis)2,4-D530≥ 90%[15]
Dicamba1120≥ 90%[15]

Experimental Protocols

The data presented are derived from peer-reviewed field and greenhouse studies. The general methodologies employed are outlined below.

General Field Trial Protocol
  • Site Selection & Preparation: Experiments are typically conducted in fields with known, uniform infestations of the target weed species. Sites may represent agricultural no-till or conventional tillage systems.

  • Experimental Design: A randomized complete block design (RCBD) with three to four replications is standard. Plot sizes are established to be large enough to minimize edge effects.

  • Herbicide Application:

    • Treatments: Herbicides (Dicamba, 2,4-D) are applied alone or in specified tank-mixtures at various rates (e.g., 280 to 1121 g ae/ha).[3] An untreated control is always included for comparison.

    • Equipment: Applications are made using a calibrated research sprayer (e.g., CO₂-pressurized backpack sprayer) equipped with nozzles designed to deliver a consistent spray volume (e.g., 140-187 L/ha) and droplet size.

    • Timing: Applications are made post-emergence to actively growing weeds at a specified height or growth stage (e.g., 5-10 cm).[3]

  • Data Collection & Evaluation:

    • Visual Control Ratings: Efficacy is assessed visually at set intervals after treatment (e.g., 14, 21, and 28 days after treatment - DAT).[11] Ratings are based on a scale of 0% (no control) to 100% (complete plant death) relative to the untreated control.

    • Biomass Reduction: In some studies, above-ground biomass from a specified area within each plot is harvested, dried, and weighed to provide a quantitative measure of control.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using an appropriate statistical test (e.g., Fisher's Protected LSD at p ≤ 0.05).

Experimental_Workflow start Start: Field Selection design Experimental Design (RCBD) start->design setup Plot Establishment design->setup treat Herbicide Application (Dicamba, 2,4-D, etc.) setup->treat eval1 Data Collection (e.g., 14 DAT) treat->eval1 Wait eval2 Data Collection (e.g., 28 DAT) eval1->eval2 Wait harvest Biomass Sampling (Optional) eval2->harvest analysis Statistical Analysis (ANOVA) harvest->analysis end End: Results & Conclusion analysis->end

Caption: Generalized workflow for a herbicide efficacy field trial.

Key Differentiating Characteristics

Beyond species-specific efficacy, Dicamba and 2,4-D differ in physical and chemical properties that influence their use in the field.

  • Volatility: Dicamba formulations have historically been more prone to volatilization (turning into a gas after application) than 2,4-D, increasing the risk of off-target movement and injury to sensitive crops.[1][6] Newer formulations of both herbicides have been developed to reduce this risk.

  • Soil Activity: Some studies suggest Dicamba may provide slightly more soil activity or residual control compared to 2,4-D, which can help suppress later flushes of weed emergence.[19] However, neither is considered a primary residual herbicide.

  • Tank-Mixture Compatibility: Both herbicides are frequently tank-mixed with other modes of action, like glyphosate or glufosinate, to broaden the weed control spectrum and manage resistance.[4][20][21] Studies have shown that these mixtures are generally physically compatible, though they can affect spray solution properties like pH.[4]

Herbicide_Comparison Dicamba Dicamba Higher Volatility Potential (formulation dependent) Slightly more soil activity Strong on Kochia, Horseweed shared {Shared Characteristics|Synthetic Auxins (Group 4) Broadleaf weed control Risk of off-target drift Used in tolerant crops} Dicamba->shared vs vs. D24 2,4-D Lower Volatility Potential Limited soil activity Strong on Cutleaf Evening Primrose D24->shared

Caption: Key comparative characteristics of Dicamba and 2,4-D.

Conclusion

Both Dicamba and 2,4-D are highly effective synthetic auxin herbicides essential for the management of broadleaf weeds, including populations resistant to other herbicide modes of action.[5] Their efficacy is highly species-dependent. Dicamba generally shows an advantage for controlling weeds like glyphosate-resistant horseweed and is a critical component in managing tough weeds like kochia.[11][16] Conversely, 2,4-D demonstrates superior control of other species, such as cutleaf evening primrose.[16][17]

The selection between Dicamba and 2,4-D, or their use in a tank-mix, should be guided by the specific weed spectrum present, the prevalence of herbicide-resistant biotypes, and strict adherence to application guidelines to mitigate off-target movement. For comprehensive and durable weed management, these herbicides should be utilized within an integrated program that includes multiple effective modes of action and cultural practices.

References

Unveiling the Auxin-Like Activity of Dicamba-Methyl: A Comparative Guide to Cross-Reactivity in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of Dicamba-methyl's performance in auxin bioassays against other natural and synthetic auxins. The information is supported by experimental data and detailed protocols to aid in the assessment of its cross-reactivity and biological activity.

This compound, a widely used herbicide, exerts its phytotoxic effects by mimicking the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants.[1][2][3][4] This mimicry leads to uncontrolled and disorganized growth, ultimately resulting in the death of susceptible plant species. In plant tissues, the methyl ester group of this compound is rapidly hydrolyzed, converting it to its biologically active form, Dicamba acid. This conversion is a key consideration, as it allows for the evaluation of Dicamba's cross-reactivity with auxin pathways using data from studies on the acid form.

This guide focuses on the cross-reactivity of this compound within the context of the canonical auxin signaling pathway and its effects as measured by the highly sensitive Arabidopsis thaliana root elongation bioassay.

The Auxin Signaling Pathway: The Molecular Target

The perception of auxin signals, including those mimicked by synthetic auxins like Dicamba, occurs through a well-defined signaling cascade. The core components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which function as auxin co-receptors.[1][5] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional co-repressors, binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

The binding of an auxin molecule to a TIR1/AFB protein promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of target genes, thereby initiating the physiological responses associated with auxin.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, Dicamba) TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA (Repressor) SCF->Aux_IAA targets for ubiquitination ARF ARF (Transcription Factor) Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes activates/ represses Response Physiological Response AuxinResponseGenes->Response Ub Ubiquitin Ub->Aux_IAA

Figure 1: Simplified diagram of the auxin signaling pathway.

Comparative Performance in Auxin Bioassays

The Arabidopsis thaliana root elongation assay is a sensitive and quantitative method to assess the biological activity of auxins. At low concentrations, auxins can promote root growth, while at higher concentrations, they typically inhibit root elongation. This dose-dependent response allows for the determination of key parameters such as the half-maximal effective concentration (EC50) for inhibition.

The following table summarizes the approximate concentrations of various auxins required to inhibit Arabidopsis primary root elongation by 50%. This data, compiled from studies with similar experimental setups, provides a basis for comparing the relative biological activity of Dicamba.

CompoundChemical ClassApproximate Concentration for 50% Root Growth Inhibition in Arabidopsis thaliana
Indole-3-acetic acid (IAA) Natural Auxin (Indole)~30 nM
Indole-3-butyric acid (IBA) Natural Auxin (Indole)>100 nM (less inhibitory than IAA)
1-Naphthaleneacetic acid (NAA) Synthetic Auxin (Naphthalene)~100 nM
2,4-Dichlorophenoxyacetic acid (2,4-D) Synthetic Auxin (Phenoxycarboxylic Acid)~30 nM
Dicamba Synthetic Auxin (Benzoic Acid)~5 µM (5000 nM)

Note: The presented values are approximations derived from graphical representations in the cited literature and are intended for comparative purposes. Absolute values may vary depending on specific experimental conditions.

The data indicates that Dicamba is required at a significantly higher concentration to elicit a 50% inhibition of root growth in Arabidopsis thaliana compared to the natural auxin IAA and other synthetic auxins like 2,4-D and NAA. This suggests that while Dicamba does act as an auxin mimic, its potency in this specific bioassay is lower than that of other tested auxins.

Experimental Protocols

Arabidopsis thaliana Root Elongation Bioassay

This protocol details a standard method for quantifying the effects of auxin-like compounds on primary root growth in Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

  • Plant line: Arabidopsis thaliana (e.g., ecotype Columbia-0).

  • Sterilization: Surface sterilize seeds using a 50% bleach solution for 5-10 minutes, followed by five rinses with sterile deionized water.

  • Plating: Sow sterile seeds on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at approximately 22°C.

2. Auxin Treatment:

  • Stock Solutions: Prepare stock solutions of the test compounds (e.g., this compound, IAA, 2,4-D, NAA, IBA) in a suitable solvent (e.g., DMSO or ethanol) and sterilize by filtration.

  • Treatment Plates: Prepare MS agar plates as described above, and after autoclaving and cooling to approximately 50°C, add the test compounds from the stock solutions to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control.

  • Seedling Transfer: After 4-5 days of growth, carefully transfer seedlings of uniform size to the treatment plates (and control plates containing the solvent only).

3. Data Acquisition and Analysis:

  • Imaging: Place the plates back in the growth chamber. Mark the position of the root tips at the time of transfer. After a set period (e.g., 3-5 days), photograph the plates.

  • Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the point of transfer to the new root tip.

  • Data Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the control. Plot the percentage of inhibition against the logarithm of the auxin concentration to generate a dose-response curve. From this curve, the EC50 value can be determined.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis SeedSterilization Seed Sterilization Plating Plating on MS Medium SeedSterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination & Growth Stratification->Germination SeedlingTransfer Transfer Seedlings to Treatment Plates Germination->SeedlingTransfer Incubation Incubation SeedlingTransfer->Incubation Imaging Imaging of Roots Incubation->Imaging Measurement Root Length Measurement Imaging->Measurement DataAnalysis Data Analysis (Dose-Response Curve, EC50) Measurement->DataAnalysis

Figure 2: Workflow for the Arabidopsis root elongation bioassay.

Conclusion

The cross-reactivity assessment of this compound in auxin bioassays reveals that while it effectively mimics the action of natural auxins by interacting with the core auxin signaling pathway, its biological activity in terms of root growth inhibition in Arabidopsis thaliana is less potent compared to IAA, 2,4-D, and NAA. This difference in potency highlights the nuanced interactions between different synthetic auxins and the plant's auxin perception and response machinery. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further investigate the specific molecular interactions and physiological consequences of this compound and other auxin-like compounds.

References

LC-MS/MS vs. GC-MS for Dicamba-Methyl Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Dicamba-methyl residues.

Dicamba, a widely used herbicide, is typically analyzed in its methylated form, this compound, particularly when using GC-MS. The choice between LC-MS/MS and GC-MS for its residue analysis depends on various factors, including the sample matrix, required sensitivity, and laboratory workflow. This guide presents a comprehensive overview of both methodologies, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your analytical needs.

Performance Comparison at a Glance

A summary of key quantitative performance parameters for LC-MS/MS and GC-MS in the analysis of Dicamba and its methyl ester is presented below. These values are indicative and can vary depending on the specific instrumentation, method, and matrix.

ParameterLC-MS/MS for DicambaGC-MS for this compound
Limit of Quantitation (LOQ) 0.1 - 30 ng/g (ppb)~0.01 mg/kg (10 ppb)
Recovery 70 - 120%85 - 95%
Derivatization Required NoYes (typically methylation)
Analysis Time Generally shorter run timesCan be longer due to derivatization
Selectivity & Sensitivity HighHigh
Matrix Effects Can be significant, often requires internal standardsCan be less prone to certain matrix effects

The Great Debate: LC-MS/MS or GC-MS?

Historically, GC-based methods have been the standard for analyzing many pesticides, including the chlorinated herbicide Dicamba.[1] However, the analysis of the acidic form of Dicamba by GC requires a derivatization step to convert it into a more volatile and thermally stable compound, typically this compound, before it can be effectively analyzed. This extra step can be time-consuming and introduce potential for variability.

The advent of LC-MS/MS has provided a powerful alternative that circumvents the need for derivatization.[2] LC-MS/MS can directly analyze the polar, non-volatile Dicamba molecule, simplifying sample preparation and potentially improving sample throughput.[1][3] For many laboratories, LC-MS/MS is becoming the preferred technique for pesticide residue analysis due to its versatility and high sensitivity.[4] While both techniques offer excellent sensitivity and selectivity, LC-MS/MS often demonstrates superior performance for a wider range of pesticides, with the notable exception of some organochlorine pesticides where GC-MS may have an advantage.[5][6]

Experimental Protocols

Below are detailed methodologies for the analysis of Dicamba residues using both LC-MS/MS and GC-MS.

LC-MS/MS Method for Dicamba Analysis

This method is adapted from established protocols for the analysis of acidic herbicides in various matrices.[1][2]

1. Sample Preparation and Extraction:

  • For Soil and Vegetation:

    • Weigh 5 g of a homogenized sample into a centrifuge tube.

    • Add an appropriate isotopically labeled internal standard (e.g., d3-Dicamba).

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Shake vigorously for 15 minutes, followed by sonication for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • The supernatant can be directly analyzed or subjected to a cleanup step if necessary.[1]

  • For Water (Solid-Phase Extraction - SPE):

    • Acidify a 500 mL water sample with formic acid.

    • Add the internal standard.

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water.

    • Elute the analyte with an organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[7]

2. Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 or F5 column (e.g., Phenomenex Kinetex F5).[1][2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.[2]

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 219.0

  • Product Ions (m/z): 175.0, 147.0 (quantifier and qualifier)

GC-MS Method for this compound Analysis

This protocol involves the derivatization of Dicamba to its methyl ester.

1. Sample Preparation and Extraction:

  • Follow a similar extraction procedure as for the LC-MS/MS method to isolate the acidic Dicamba from the sample matrix. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be employed.[8][9]

2. Derivatization (Methylation):

  • Using Diazomethane (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood).

    • Concentrate the sample extract.

    • Add a freshly prepared ethereal solution of diazomethane until a yellow color persists.

    • Allow the reaction to proceed for 10 minutes.

    • Gently remove excess diazomethane with a stream of nitrogen.

  • Alternative Derivatizing Agents: Other less hazardous methylating agents, such as trimethylsilyldiazomethane or methanol with an acid catalyst, can also be used.

3. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a TG-5MS (30 m x 0.25 mm x 0.25 µm).[10][11]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[10]

  • Quantification Ion for this compound (m/z): 234.[10]

  • Qualifier Ions (m/z): 177, 203.[10]

Visualizing the Workflow and Decision-Making Process

To better illustrate the analytical workflows and the decision-making process when choosing between LC-MS/MS and GC-MS, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_lcmsms LC-MS/MS Path cluster_gcms GC-MS Path cluster_data Data Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction LC_Separation LC Separation Extraction->LC_Separation Direct Analysis Derivatization Derivatization (Methylation) Extraction->Derivatization Requires Derivatization MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for Dicamba residue analysis.

G start Start: Dicamba Residue Analysis node_properties Analyte Properties: Polarity, Volatility, Thermal Stability start->node_properties node_derivatization Is derivatization step acceptable? node_properties->node_derivatization node_lcmsms LC-MS/MS (Direct Analysis of Polar, Non-Volatile Dicamba) end_lc end_lc node_lcmsms->end_lc Choose LC-MS/MS node_gcms GC-MS (Analysis of Volatile, Thermally Stable this compound) end_gc end_gc node_gcms->end_gc Choose GC-MS node_derivatization->node_gcms Yes node_throughput High throughput needed? node_derivatization->node_throughput No node_throughput->node_lcmsms Yes node_throughput->node_gcms No

Caption: Decision tree for selecting LC-MS/MS or GC-MS.

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the trace-level analysis of Dicamba residues. The primary advantage of LC-MS/MS lies in its ability to directly analyze the parent Dicamba molecule without the need for a time-consuming derivatization step, making it a more streamlined and often preferred method in modern analytical laboratories.[1][2] Conversely, GC-MS remains a robust and reliable technique, particularly for laboratories with established GC workflows and expertise in derivatization procedures.[10] The choice between the two will ultimately depend on the specific requirements of the analysis, including desired sample throughput, available instrumentation, and the overall analytical workflow of the laboratory. This guide provides the necessary information to make an informed decision based on scientific data and established protocols.

References

Differential Gene Expression in Plants: A Comparative Analysis of Dicamba-methyl vs. Dicamba Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba is a widely used herbicide that mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. It is commercially available in various formulations, including the acid form and as esters, such as Dicamba-methyl. This compound is an ester that is rapidly hydrolyzed to the active Dicamba acid form within the plant. Therefore, the ultimate impact on gene expression is mediated by Dicamba acid. This guide focuses on the known transcriptomic changes induced by Dicamba acid, which are expected to be largely representative of the effects of this compound following its conversion.

Comparative Analysis of Gene Expression

The following table summarizes the key gene families and pathways affected by Dicamba acid, based on a whole-genome microarray analysis in Arabidopsis thaliana. It is anticipated that this compound would induce a similar suite of gene expression changes after its conversion to Dicamba acid.

Functional CategoryGene/Pathway ExamplesDirection of Regulation (by Dicamba Acid)Putative Function in Herbicide Response
Auxin Signaling & Response IAA genes (e.g., IAA1, IAA5), GH3 genes (e.g., GH3.3), SAUR genesUp-regulatedMediate auxin perception, signal transduction, and downstream growth responses.
Ethylene Biosynthesis & Signaling ACS genes (ACC synthase), ERF genes (Ethylene Response Factor)Up-regulatedEthylene production is a known response to auxin over-stimulation, contributing to senescence and epinasty.
Abscisic Acid (ABA) Biosynthesis & Signaling NCED3 (9-cis-epoxycarotenoid dioxygenase)Up-regulatedABA is a stress hormone, and its induction suggests a general stress response to the herbicide.
Stress Response Glutathione S-transferases (GSTs), Cytochrome P450s (CYPs)Up-regulatedInvolved in the detoxification of xenobiotics, including herbicides.
Cell Wall Modification Pectinesterases, Xyloglucan endotransglucosylases/hydrolases (XTHs)Up- and Down-regulatedAlterations in cell wall-modifying genes reflect the uncontrolled cell expansion and growth caused by auxinic herbicides.
Transcription Factors WRKY, MYB, bZIP family membersUp- and Down-regulatedAct as master regulators of various stress response pathways.

Experimental Protocols

The following protocol is based on the methodology described in the study by Gleason et al. (2011) for the analysis of differential gene expression in Arabidopsis thaliana treated with Dicamba acid.

Plant Growth and Treatment:

  • Arabidopsis thaliana (Col-0) seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Seeds were stratified at 4°C for 2 days to synchronize germination.

  • Plates were transferred to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Four-day-old seedlings were sprayed with a solution of 7 mM Dicamba acid (in a solution containing 0.01% Silwet L-77 as a surfactant) or a mock solution (surfactant only) until runoff.

  • Whole seedlings were harvested 10 hours after treatment, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Microarray Analysis:

  • Total RNA was extracted from pooled seedlings using a suitable RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • RNA quality and quantity were assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • For microarray analysis, labeled cRNA was prepared from total RNA using a labeling kit (e.g., Agilent Low Input Quick Amp Labeling Kit).

  • Labeled cRNA was hybridized to an Arabidopsis gene expression microarray (e.g., Agilent 4x44K array).

  • Arrays were washed and scanned, and the resulting data were extracted and normalized.

  • Differentially expressed genes were identified using statistical analysis, applying a fold-change cut-off (e.g., ≥ 2-fold) and a significance threshold (e.g., p-value < 0.05).

Visualizations

Experimental_Workflow cluster_growth Plant Growth cluster_treatment Herbicide Treatment cluster_analysis Gene Expression Analysis seed Arabidopsis thaliana seeds germination Germination on MS medium seed->germination seedlings 4-day-old seedlings germination->seedlings treatment Spray Application dicamba Dicamba Acid (7 mM) dicamba->treatment mock Mock Treatment mock->treatment harvest Harvest & Freeze treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction microarray Microarray Hybridization rna_extraction->microarray data_analysis Data Analysis microarray->data_analysis

Experimental workflow for analyzing differential gene expression in response to Dicamba acid.

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_degradation Repressor Degradation cluster_transcription Transcriptional Regulation Auxin Dicamba (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB activates Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome targeted to ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Degradation Degradation of Aux/IAA Proteasome->Degradation Degradation->ARF releases repression Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates transcription Response Altered Growth & Development Auxin_Response_Genes->Response

Simplified auxin signaling pathway targeted by Dicamba.

Conclusion

The application of Dicamba acid to plants triggers a significant reprogramming of the transcriptome, primarily impacting auxin signaling and various stress response pathways. While a direct comparative study on this compound is lacking, its rapid conversion to Dicamba acid in planta strongly suggests that it induces a similar cascade of gene expression changes. Future research employing next-generation sequencing technologies could provide a more detailed and direct comparison of the subtle differences in the timing and magnitude of gene expression changes induced by these two important herbicide formulations.

Environmental impact assessment of Dicamba-methyl versus other phenoxy herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Environmental Impact Assessment: Dicamba and Phenoxy Herbicides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impacts of Dicamba, a benzoic acid herbicide, and major phenoxy herbicides such as 2,4-D and MCPA. Both classes of herbicides are synthetic auxins used extensively for broadleaf weed control, but their distinct chemical properties lead to different environmental behaviors and risks.[1][2][3] This analysis is supported by quantitative data from experimental studies and outlines the methodologies used in these assessments.

Volatility and Off-Target Movement

A primary distinguishing factor in the environmental impact of these herbicides is volatility, which is the tendency of a chemical to vaporize.[4] High volatility increases the risk of the herbicide moving off-target as a gas, potentially damaging susceptible non-target plants, including crops, wild plants, and ornamentals.[2][5]

Dicamba is inherently more volatile than 2,4-D.[6][7][8] This high vapor pressure has been a known issue for decades, leading to recurrent incidents of non-target plant injury.[4] Symptoms of exposure in sensitive broadleaf plants include distinctive leaf cupping (often upward for Dicamba), twisting, and stunted growth.[9] Even at extremely low doses, simulating particle drift at just 0.1% to 1% of the field application rate, Dicamba has been shown to delay and reduce flowering in non-target plants, which can in turn decrease visitation by pollinators.[10][11]

While ester formulations of 2,4-D are known to be volatile, modern amine and choline salt formulations have significantly lower volatility.[8] In contrast, even newer Dicamba salt formulations (e.g., DGA, BAPMA) developed to reduce volatility still pose a significant risk, which can be exacerbated by high temperatures (≥86°F or 30°C) and tank-mixing with other products like glyphosate that can lower spray solution pH.[4][6]

Table 1: Comparison of Herbicide Volatility and Key Properties

Parameter Dicamba (Acid) 2,4-D (Acid) MCPA (Acid) Notes
Chemical Class Benzoic AcidPhenoxyacetic AcidPhenoxyacetic AcidBoth are synthetic auxin herbicides (Group 4).[3]
Vapor Pressure High (e.g., 3.4 x 10⁻⁵ mm Hg)Lower than DicambaLower than DicambaHigher vapor pressure indicates greater volatility potential.[6][12]
Water Solubility High (6.5 g/L at 25°C)[13]Moderate (Varies by form)HighHigh solubility can increase potential for runoff.
Primary Risk Vapor Drift & Particle DriftParticle DriftParticle DriftDicamba's volatility makes vapor drift a more significant concern compared to modern 2,4-D formulations.[8]
Soil Persistence and Degradation

The persistence of an herbicide in soil, often measured by its half-life (DT50), determines its potential for carryover injury to subsequent crops and its likelihood of leaching into groundwater.

Both Dicamba and phenoxy herbicides are primarily degraded by soil microbes.[14][15][16] Generally, phenoxy herbicides like 2,4-D have a relatively short soil persistence, with a half-life often under 14 days. Dicamba's half-life is typically in the range of 1 to 4 weeks.[14] However, these rates are highly dependent on environmental conditions such as soil type, moisture, temperature, and microbial activity. In anaerobic (low oxygen) environments, the degradation of both herbicide types slows considerably.[15] Because of its high mobility and low binding affinity in soil, Dicamba has the potential to leach into groundwater.[14][15]

Table 2: Soil Persistence of Dicamba and Phenoxy Herbicides

Herbicide Typical Aerobic Soil Half-Life (DT50) Key Degradation Pathway Leaching Potential
Dicamba 14 - 28 days[15]Microbial Degradation[14]High[14]
2,4-D < 14 days (typically 6-15 days)[15]Microbial DegradationModerate
MCPA ~5 days (in surface layer)[17]Microbial Degradation & Photodecomposition[17]Moderate
Aquatic Toxicity

The risk to aquatic ecosystems is evaluated by determining the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period. Higher LC50 values indicate lower toxicity.

Based on available data, both Dicamba and 2,4-D are generally considered to have low to slight toxicity for fish and aquatic invertebrates.[1][14] For instance, studies show Dicamba's 96-hour LC50 for fish species like Rainbow Trout and Bluegill ranges from 28 mg/L to over 500 mg/L.[13] Similarly, the 96-hour LC50 for 2,4-D DMA salt in Bluegill and Rainbow Trout is reported as 524 mg/L and 250 mg/L, respectively.[18] However, runoff from treated fields can still pose a hazard to aquatic organisms and non-target plants in adjacent water bodies.[15][18]

Table 3: Acute Aquatic Toxicity Data (96-hour LC50 for Fish)

Herbicide Species LC50 (mg/L) Toxicity Class
Dicamba Rainbow Trout28 - 516[13]Slightly to Practically Nontoxic[14]
Dicamba Bluegill Sunfish>100Practically Nontoxic
2,4-D (DMA Salt) Rainbow Trout250[18]Slightly to Practically Nontoxic
2,4-D (DMA Salt) Bluegill Sunfish524[18]Practically Nontoxic

Experimental Protocols and Visualizations

Methodology for Key Experiments

The data presented in this guide are derived from standardized tests, often following guidelines from the Organisation for Economic Co-operation and Development (OECD).

  • Soil Persistence (OECD 307): This test evaluates the rate of aerobic and anaerobic transformation of a substance in soil. The test substance is applied to soil samples incubated under controlled temperature, moisture, and light conditions. Samples are taken at intervals to measure the concentration of the parent compound and its transformation products, allowing for the calculation of DT50 and DT90 values.

  • Aquatic Toxicity (OECD 203 - Fish, Acute Toxicity Test): This guideline is used to determine the concentration of a chemical that is lethal to 50% (LC50) of a test fish species over a 96-hour period.[19][20] Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[21][22] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[21][22]

  • Terrestrial Plant Toxicity (OECD 208): This test assesses a substance's toxicity to non-target terrestrial plants.[23] Seeds are planted, and the substance is applied to the soil or directly to the seedlings at various rates. The test evaluates effects on seedling emergence, growth (shoot height and weight), and visual signs of phytotoxicity over a period of 14 to 21 days after emergence.[23]

  • Field Volatility Studies: These experiments are designed to quantify off-target movement. They often involve applying the herbicide to a target area under specific meteorological conditions. Air samplers are placed at various distances and heights downwind to capture vapor and particle drift, which is then quantified using analytical chemistry techniques.[7][8]

Visualizations

cluster_dicamba Dicamba cluster_phenoxy Phenoxy Herbicides (e.g., 2,4-D Amine) D Dicamba (Applied to Field) DV Vaporization (High Risk) D->DV High Vapor Pressure DD Particle Drift D->DD D_soil Soil Degradation (DT50: 14-28d) D->D_soil D_water Runoff/Leaching (High Mobility) D->D_water D_air Atmospheric Vapor DV->D_air P 2,4-D (Applied to Field) PV Vaporization (Low Risk) P->PV Low Vapor Pressure PD Particle Drift P->PD P_soil Soil Degradation (DT50: <14d) P->P_soil P_water Runoff/Leaching (Moderate Mobility) P->P_water

Caption: Comparative environmental fate pathways of Dicamba vs. Phenoxy Herbicides.

cluster_lab cluster_field lab Lab Studies soil_persist Soil Persistence (OECD 307) aqua_tox Aquatic Toxicity (OECD 203) plant_tox Plant Toxicity (OECD 208) field Field Trials volatility Volatility & Drift Measurement residue Residue Analysis (OECD 509) efficacy Efficacy Trials assessment Environmental Impact Assessment Report soil_persist->assessment Fate & Ecotox Data aqua_tox->assessment Fate & Ecotox Data plant_tox->assessment Fate & Ecotox Data volatility->assessment Exposure & Performance Data residue->assessment Exposure & Performance Data efficacy->assessment Exposure & Performance Data

Caption: Workflow for a typical herbicide environmental impact assessment.

References

Comparative analysis of Dicamba-methyl binding affinity to auxin receptors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the differential binding of the synthetic auxin herbicide Dicamba to TIR1/AFB auxin co-receptors, supported by quantitative data and experimental methodologies.

The herbicidal activity of synthetic auxins like Dicamba stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA). They achieve this by binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in unregulated, lethal growth. This guide provides a comparative overview of Dicamba's binding affinity for different TIR1/AFB receptors, offering insights into its molecular mode of action.

Quantitative Binding Affinity Data

The binding affinity of an auxin to its receptor is a key determinant of its biological efficacy. This affinity is often quantified by the equilibrium dissociation constant (KD), where a lower KD value signifies a stronger binding interaction.

Recent studies utilizing surface plasmon resonance (SPR) have elucidated the binding profiles of various auxins, including Dicamba, to representative members of the three main clades of Arabidopsis TIR1/AFB receptors: TIR1, AFB2, and AFB5.

The data reveals that Dicamba is a notably weak binder to all three tested receptors, with KD values exceeding 100 µM.[1] This contrasts sharply with the natural auxin IAA, which binds with high affinity to all three receptors, and other synthetic auxins like 2,4-D and picloram, which exhibit varied but measurable affinities.[1] Despite its low in vitro binding affinity, mutant analysis in Arabidopsis has shown that TIR1 and AFB5 are the primary receptors mediating the physiological response to Dicamba.[2][3][4] The double mutant tir1-1/afb5 shows a significant increase in resistance to Dicamba, indicating that these two receptors are at least partially responsible for its perception.[2][4]

LigandReceptorKD (µM)
Dicamba TIR1 >100
AFB2 >100
AFB5 >100
Indole-3-acetic acid (IAA)TIR10.13
AFB20.54
AFB50.52
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR11.8
AFB24.6
AFB52.1
PicloramTIR1>100
AFB218.2
AFB51.3
Data sourced from a 2022 study on the differential binding of auxin herbicides.[1][5]

Auxin Signaling Pathway

Auxin perception occurs when the hormone binds to a pocket within a TIR1/AFB protein, acting as a 'molecular glue' to stabilize the interaction between the receptor and an Aux/IAA repressor protein.[1][5] This event triggers the SCFTIR1/AFB E3 ubiquitin ligase complex to tag the Aux/IAA protein with ubiquitin for degradation by the 26S proteasome.[5][6] The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which then regulate the expression of auxin-responsive genes, leading to various physiological effects.[6]

AuxinSignalingPathway Canonical Auxin Signaling Pathway cluster_nucleus Nucleus cluster_low Low Auxin cluster_high High Auxin Auxin Auxin or Dicamba TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Physiological Response Genes->Response

Caption: The core auxin signaling pathway initiated by auxin/dicamba binding.

Experimental Protocols

The quantitative binding data presented in this guide was primarily generated using Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Assay for Auxin-Receptor Binding

Objective: To quantitatively measure the binding kinetics and affinity (KD) of auxins (like Dicamba-methyl) to TIR1/AFB receptors. SPR measures changes in mass on a sensor chip surface in real-time, allowing for label-free detection of biomolecular interactions.[1][7][8]

Methodology:

  • Protein Expression and Purification: The sequences of Arabidopsis TIR1, AFB2, and AFB5, along with the SKP1-like (ASK1) protein, are codon-optimized for expression in insect cells.[5] These proteins are often tagged (e.g., with His-tags or FLAG-tags) to facilitate purification via affinity chromatography.[5]

  • Chip Preparation: A streptavidin-coated SPR sensor chip is prepared. A biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., AtAux/IAA7) is immobilized on the chip surface.[5][9] This degron peptide is the site of interaction for the TIR1/AFB-auxin complex.

  • Binding Analysis:

    • A solution containing the purified TIR1/AFB-ASK1 protein complex is mixed with a specific concentration of the auxin to be tested (the analyte).

    • This mixture is injected and flows over the sensor chip surface.

    • The association of the receptor-auxin complex with the immobilized degron peptide is monitored in real-time as a change in the SPR signal, measured in Resonance Units (RU).[1]

  • Dissociation Analysis: After the association phase, a buffer solution without the auxin or receptor is passed over the chip, and the dissociation of the complex is monitored as a decrease in the RU signal.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed. By performing the experiment with a range of analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) can be calculated using kinetic models (e.g., a 1:1 Langmuir binding model).[5][10]

ExperimentalWorkflow Surface Plasmon Resonance (SPR) Workflow start 1. Protein Purification chip_prep 2. Immobilize Aux/IAA Degron Peptide on Chip start->chip_prep mix 3. Prepare Analyte: Receptor + Dicamba start->mix inject 4. Inject Analyte over Sensor Chip chip_prep->inject mix->inject association 5. Measure Association (Real-time RU increase) inject->association dissociation 6. Inject Buffer & Measure Dissociation (Real-time RU decrease) association->dissociation analysis 7. Data Analysis: Calculate ka, kd, and KD dissociation->analysis

References

Evaluating the Phytotoxicity of Dicamba-Methyl and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phytotoxicity of the herbicide Dicamba-methyl and its primary metabolites, 3,6-dichlorosalicylic acid (DCSA) and 3,6-dichlorogentisic acid (DCGA). The information presented is supported by experimental data from peer-reviewed scientific literature and is intended to be an objective resource for research and development.

Introduction to this compound and its Metabolism

This compound is a widely used selective herbicide for the control of broadleaf weeds.[1] Its mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This leads to uncontrolled and abnormal plant growth, ultimately resulting in the death of susceptible species. In the environment and within plants, this compound is metabolized into several compounds, with 3,6-dichlorosalicylic acid (DCSA) being the major degradation product.[2] Another metabolite that can be formed is 3,6-dichlorogentisic acid (DCGA). Understanding the phytotoxicity of these metabolites is crucial for a complete environmental and biological assessment.

Comparative Phytotoxicity Data

While this compound exhibits significant herbicidal activity, its primary metabolite, 3,6-dichlorosalicylic acid (DCSA), is generally considered to have little to no phytotoxicity.[3] This is a critical factor in the environmental fate and overall impact of this compound application.

The following table summarizes the phytotoxic effects of this compound on non-tolerant soybean, a species known to be highly sensitive to this herbicide.

Table 1: Phytotoxicity of this compound on Non-Tolerant Soybean (Glycine max)

This compound Rate (g ae ha⁻¹)Growth Stage at ApplicationVisual Injury (%) at 14 DAAYield Loss (%)Reference
5.8V34112[4]
14.4V3Not specified18[4]
28.8V3Not specified25[4]
57.6V3>41Not specified[4]
576V392Not specified[4]
5.8R1<4112[4]
14.4R14118[4]
28.8R1>4125[4]
57.6R1>41Not specified[4]
576R197Not specified[4]

g ae ha⁻¹: grams of acid equivalent per hectare; V3: third trifoliolate leaf stage; R1: beginning flowering stage; DAA: Days After Application.

Information regarding the phytotoxicity of 3,6-dichlorogentisic acid (DCGA) is limited in the available scientific literature.

Experimental Protocols

The following is a generalized experimental protocol for assessing the phytotoxicity of this compound and its metabolites, based on common methodologies found in the literature.

Greenhouse Bioassay for Phytotoxicity Evaluation

Objective: To determine and compare the phytotoxic effects of this compound, DCSA, and DCGA on a sensitive indicator plant species.

1. Plant Material and Growth Conditions:

  • Indicator Species: Select a highly sensitive broadleaf species, such as non-tolerant soybean (Glycine max), tomato (Solanum lycopersicum), or field mustard (Brassica rapa).
  • Growing Medium: Use a standardized greenhouse potting mix or a mixture of sand, silt, and clay with known properties.
  • Pots: Use uniform pots (e.g., 10 cm diameter) with drainage holes.
  • Greenhouse Environment: Maintain controlled conditions:
  • Temperature: 25 ± 2°C day / 20 ± 2°C night.
  • Photoperiod: 16-hour day / 8-hour night.
  • Light Intensity: Supplement with artificial lighting to ensure consistent light levels.
  • Watering: Water as needed to maintain adequate soil moisture without waterlogging.

2. Preparation of Test Solutions:

  • Prepare stock solutions of this compound, DCSA, and DCGA in an appropriate solvent (e.g., acetone or ethanol) and dilute with deionized water containing a non-ionic surfactant (e.g., 0.25% v/v) to the desired concentrations.
  • A range of concentrations should be tested to establish a dose-response curve. For this compound, this could range from sublethal "drift" rates (e.g., 0.1 to 10 g ae ha⁻¹) to the full recommended application rate. For DCSA and DCGA, a similar or higher range of concentrations should be tested to confirm their lack of phytotoxicity.
  • A control group receiving only the solvent and surfactant solution should be included.

3. Experimental Design and Treatment Application:

  • The experiment should be arranged in a completely randomized design or a randomized complete block design with at least four replications per treatment.
  • Plants should be grown to a specific growth stage (e.g., V2-V3 for soybean) before treatment application.
  • Apply the test solutions uniformly to the foliage of the plants using a calibrated laboratory sprayer.

4. Data Collection and Analysis:

  • Visual Injury Assessment: Evaluate plant injury at regular intervals (e.g., 7, 14, and 21 days after application) using a 0 to 100% scale, where 0% is no injury and 100% is plant death. Symptoms to look for include leaf cupping, epinasty, chlorosis, and stunting.
  • Plant Height: Measure the height of each plant from the soil surface to the apical meristem at the end of the experiment.
  • Biomass: Harvest the above-ground portion of each plant at the conclusion of the study, dry in an oven at 70°C until a constant weight is achieved, and record the dry weight.
  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Use regression analysis to model the dose-response relationship and calculate endpoints such as the GR₅₀ (the concentration causing a 50% reduction in growth) or EC₅₀ (the effective concentration causing a 50% response).

Mandatory Visualizations

Metabolic Pathway of this compound

Dicamba This compound (3,6-dichloro-2-methoxybenzoic acid) DCSA 3,6-dichlorosalicylic acid (DCSA) (Negligible Phytotoxicity) Dicamba->DCSA O-demethylation DCGA 3,6-dichlorogentisic acid (DCGA) Dicamba->DCGA Hydroxylation & Demethylation

Caption: Metabolic degradation pathway of this compound to its primary metabolites.

Simplified Auxin Signaling Pathway Activated by Dicamba

cluster_nucleus Nucleus Dicamba Dicamba (Synthetic Auxin) TIR1_AFB TIR1/AFB Auxin Receptors Dicamba->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes binding to ARF ARF Transcription Factors Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Elongation and Division Auxin_Genes->Uncontrolled_Growth Phytotoxicity Phytotoxicity Symptoms Uncontrolled_Growth->Phytotoxicity

Caption: Simplified signaling pathway of Dicamba-induced phytotoxicity.

References

Dose-response analysis of sensitive plant species to Dicamba-methyl exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dose-response of sensitive plant species to Dicamba-methyl exposure. It includes supporting experimental data, detailed methodologies, and a comparative analysis with other auxinic herbicides to inform research and development efforts.

Comparative Dose-Response Data

The following tables summarize the quantitative dose-response of various sensitive plant species to this compound and its alternatives, primarily 2,4-D. The data is presented as ED₅₀ (Effective Dose causing 50% response) or GR₅₀ (Dose causing 50% growth reduction), providing a clear measure of phytotoxicity.

Plant SpeciesHerbicideResponse MetricED₅₀ / GR₅₀ (g ae ha⁻¹)Growth Stage at ApplicationReference
Soybean (Glycine max)DicambaYield Loss~5.6 (for 4% loss)Vegetative[1]
Soybean (Glycine max)DicambaYield Loss~5.6 (for 9% loss)Flowering[1]
Soybean (Glycine max)2,4-DYield Loss>56Vegetative & Flowering[1]
Soybean (Glycine max)DicambaPlant Height Reduction7.27 - 8.04V2[2]
Soybean (Glycine max)DicambaPlant Height Reduction3.72 - 4.41V7/R1[2]
Tomato (Solanum lycopersicum)DicambaVisual Injury3.98 - 5.35-[3][4]
Tomato (Solanum lycopersicum 'Better Boy')DicambaDry Weight Reduction (GR₅₀)4.44-leaf stage[4]
Wild Tomato AccessionsDicambaDry Weight Reduction (GR₅₀)~48.4 (11-fold more tolerant)4-leaf stage[4]
Cotton (Gossypium hirsutum)DicambaBiomass ReductionSignificant reduction up to 70Second true leaf[5]
Cotton (Gossypium hirsutum)2,4-DPhytotoxicityHigh phytotoxicity up to 83.75Second true leaf[5]
Common Beans (Phaseolus vulgaris)DicambaBiomass Reduction100% reduction at 70Second true leaf[5]
Common Beans (Phaseolus vulgaris)2,4-DBiomass Reduction30% reduction at 167.5Second true leaf[5]
Peanut (Arachis hypogaea)DicambaDry Biomass ReductionSignificant reduction up to 70Second true leaf[5]
Peanut (Arachis hypogaea)2,4-DPhytotoxicity69.5% at 670Second true leaf[5]
Industrial Hemp (Cannabis sativa)DicambaBiomass Reduction>50% at < 1x label rate5-10 cm height[6]
Palmer Amaranth (Amaranthus palmeri)DicambaMortality (LD₅₀)111 (Parental) -> 309 (P3)4-5 leaf stage[7]

Experimental Protocols

A standardized greenhouse bioassay is crucial for determining the dose-response of sensitive plant species to this compound. The following protocol outlines a typical experimental workflow.

Protocol: Greenhouse Dose-Response Bioassay for Dicamba Phytotoxicity
  • Plant Material and Growth Conditions:

    • Select a sensitive indicator plant species (e.g., soybean, tomato).

    • Sow 2-3 seeds per pot in a suitable growing medium.

    • Maintain plants in a greenhouse with controlled conditions:

      • Temperature: 25 ± 2°C (day) and 20 ± 2°C (night).[8]

      • Photoperiod: 16-hour day / 8-hour night cycle.[8]

      • Watering: Water as needed to maintain consistent soil moisture.[8]

    • After emergence, thin seedlings to one uniform and healthy plant per pot.[8]

  • Experimental Design and Treatments:

    • Arrange the experiment in a randomized complete block design with at least four replications per treatment.[8]

    • Prepare a series of Dicamba solutions at varying concentrations. A typical range for sensitive species might include doses from 0.056 to 56 g ae ha⁻¹.[9]

    • Include an untreated control group (sprayed with water and any adjuvant used).[8]

  • Herbicide Application:

    • Apply herbicides to plants at a specific growth stage (e.g., second trifoliate stage for soybean, 4-leaf stage for tomato).[2][4]

    • Use a calibrated sprayer to deliver a precise volume of the herbicide solution.[3]

    • To prevent soil contamination, cover the pot surface with a material like aluminum foil during application.[3]

  • Data Collection and Analysis:

    • Visual Injury Assessment: Score plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no injury) to 100% (complete death) scale.[8]

    • Growth Measurements:

      • Plant Height: Measure from the soil surface to the apical meristem.[8]

      • Biomass: Harvest the above-ground plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.[8]

    • Data Analysis:

      • Use Analysis of Variance (ANOVA) to analyze the collected data.[8]

      • Employ a non-linear regression model, such as a four-parameter log-logistic model, to determine the dose-response relationship and calculate ED₅₀ or GR₅₀ values.[8]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Planting Planting & Thinning Growth Greenhouse Growth Planting->Growth Controlled Conditions Application Dicamba Application Growth->Application Specific Growth Stage Assessment Visual Assessment Application->Assessment Measurement Growth Measurement Application->Measurement Analysis Statistical Analysis Assessment->Analysis Measurement->Analysis

Experimental workflow for dose-response analysis.
Dicamba Signaling Pathway

Dicamba acts as a synthetic auxin, hijacking the plant's natural hormone signaling pathway.[10][11] It binds to auxin receptors, leading to the degradation of transcriptional repressors and causing uncontrolled expression of auxin-responsive genes, which ultimately results in phytotoxicity.[12]

Dicamba_Signaling_Pathway cluster_cell Plant Cell Dicamba Dicamba Receptor TIR1/AFB Auxin Receptor Dicamba->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Inhibits AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription UncontrolledGrowth Uncontrolled Growth & Phytotoxicity AuxinGenes->UncontrolledGrowth Leads to

Simplified signaling pathway of Dicamba in a sensitive plant cell.

References

A Comparative Guide to Inter-laboratory Quantification of Dicamba-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of Dicamba-methyl, a widely used herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines the experimental protocols and presents a comparative analysis of the performance of different techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Methods

The quantification of this compound is crucial for monitoring its environmental fate, ensuring food safety, and for regulatory compliance. Several analytical techniques are employed for this purpose, each with its own advantages and limitations. Gas chromatography-based methods often require a derivatization step to convert the acidic and less volatile Dicamba into a more suitable form for analysis.[1] In contrast, liquid chromatography methods, particularly LC-MS/MS, can often analyze the compound directly, offering a more rugged and less time-consuming approach.[2][3] Immunoassays like ELISA provide a cost-effective and high-throughput screening alternative.[4]

Comparative Performance Data

The following table summarizes the key performance parameters of the most common methods used for this compound quantification. The data has been compiled from various studies and application notes. It is important to note that direct comparison can be challenging due to variations in matrices, instrumentation, and experimental conditions across different laboratories.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (RSD %) Linearity (r²) Citation(s)
GC-MS Soybean-0.01 mg/kg85-953.3-4.9-[5]
LC-MS/MS Water<1 ng/mL----[6]
Soil, Soy Foliage-0.1 - 140 ng/g70-150<20-[2][7]
Air1 ng/mL1.0 ng/air sample type88-124--[8][9]
Water0.1 ng/mL-106-128--[9]
HPLC-UV Water->1 mg/L---[10]
ELISA Water2.3 µg/L (0.23 µg/L with preconcentration)---0.9991 (vs. GC-MS)[4]
Water, Soil, Durum Wheat0.050 ppb (water), 5.00 ppb (soil, wheat)10 ppb-<10-[11]
Tap Water, Soil--97.8-105 (water), 100.3-105 (soil)--[12]
Kinetic-Spectrophotometric Infant Baby Food0.101 µg/mL0.306 µg/mL-1.77-4.55-[13]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of Dicamba, but it necessitates a derivatization step to convert Dicamba into its more volatile methyl ester form.[1][14]

Sample Preparation and Derivatization:

  • Extraction: The sample matrix (e.g., soil, vegetation) is extracted with an organic solvent, often acidified. Common extraction solvents include acetonitrile.[5]

  • Cleanup: The extract is purified to remove interfering substances. This can involve liquid-liquid partitioning or solid-phase extraction (SPE).[5]

  • Derivatization: The acidic Dicamba is converted to its methyl ester. This is commonly achieved by reaction with diazomethane or by using other methylating agents like pentafluorobenzyl bromide (PFBBr).[1][2]

Instrumentation (Example):

  • Gas Chromatograph: Agilent 7890A GC coupled to a 5975C MS or equivalent.[1]

  • Column: TG-5MS (30 m, 0.25 mm ID, 0.25 µm df) or equivalent.[1]

  • Injector Temperature: 250°C (Splitless mode).[1]

  • Oven Temperature Program: Initial 60°C (1 min), ramp at 10°C/min to 280°C (hold 5 min).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • MSD Transfer Line: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for Dicamba analysis as it typically does not require derivatization, leading to simpler and faster sample preparation.[2][3]

Sample Preparation:

  • Extraction: Samples are extracted with a suitable solvent, such as acetonitrile with formic acid.[2]

  • Centrifugation: The mixture is centrifuged to separate the solid and liquid phases.[2]

  • Dilution: The supernatant is diluted with the mobile phase before injection.[2]

Instrumentation (Example):

  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.[15]

  • MS System: SCIEX QTRAP 6500+ System or Waters Xevo TQ-XS.[2][15]

  • Column: Phenomenex Kinetex F5 column (2.6 μm, 100 x 3 mm).[6]

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[16]

  • Ionization Mode: Negative mode electrospray ionization (ESI-).[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[16]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective screening method based on the specific recognition of Dicamba by antibodies.[11]

Protocol Overview (Competitive Indirect ELISA - CI-ELISA):

  • Coating: Microtiter plates are coated with a Dicamba-protein conjugate.

  • Competition: A mixture of the sample (containing Dicamba) and a specific anti-Dicamba antibody is added to the wells. Dicamba in the sample competes with the coated Dicamba for antibody binding.

  • Secondary Antibody: An enzyme-labeled secondary antibody that binds to the primary antibody is added.

  • Substrate Addition: A substrate is added, which is converted by the enzyme to produce a colorimetric signal.

  • Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of Dicamba in the sample.[11]

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using Graphviz, illustrate a typical experimental workflow for this compound quantification and a decision tree to aid in selecting the appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection (e.g., Soil, Water, Vegetation) extraction Extraction (e.g., with acidified acetonitrile) start->extraction cleanup Cleanup (e.g., SPE, LLE) extraction->cleanup derivatization Derivatization (for GC-based methods) cleanup->derivatization lcmsms LC-MS/MS Analysis cleanup->lcmsms hplc HPLC-UV Analysis cleanup->hplc elisa ELISA cleanup->elisa gcms GC-MS Analysis derivatization->gcms quantification Quantification (Calibration Curve) gcms->quantification lcmsms->quantification hplc->quantification elisa->quantification validation Method Validation (LOD, LOQ, Recovery) quantification->validation report Reporting Results validation->report method_selection start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Screening? sensitivity->throughput No lcmsms LC-MS/MS sensitivity->lcmsms Yes derivatization_q Avoid Derivatization? throughput->derivatization_q No cost Low Cost a Priority? throughput->cost elisa ELISA throughput->elisa Yes derivatization_q->lcmsms Yes gcms GC-MS derivatization_q->gcms No cost->lcmsms No cost->gcms No cost->elisa Yes hplc HPLC-UV cost->hplc Moderate

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dicamba-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste such as Dicamba-methyl is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to prevent contamination and ensure compliance with regulations. This guide provides a direct, step-by-step plan for the safe disposal of this compound and its containers.

Immediate Safety and Spill Response

Before beginning any disposal procedure, it is crucial to be prepared for accidental spills. In the event of a release, immediate and correct action can significantly mitigate hazards.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

Protective EquipmentSpecificationSource
Eye/Face Protection Wear safety glasses with side shields or goggles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., PVC or rubber).[2][3]
Skin/Body Protection Wear protective clothing, such as cotton overalls, to prevent skin contact.[1][2][3]
Respiratory Protection Use in a well-ventilated area. A respirator is typically not required with good general ventilation.[1][3]

Spill Containment Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]

  • Contain the Spill: Stop the leak if it is safe to do so. Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[2] Do not allow the chemical to enter drains, sewers, or waterways.[1][2][4]

  • Collect Waste: Once absorbed, collect the material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: After the spilled material has been removed, flush the area with water, ensuring the runoff is also contained and does not enter drains.[1]

Disposal of Unused this compound

Unused or unwanted this compound is considered hazardous waste and must be disposed of accordingly.[1] Improper disposal, such as pouring it down the drain or placing it in regular trash, can lead to environmental contamination and is illegal.[4][5]

Step-by-Step Disposal Procedure:

  • Consult the Product Label: The first step is to read the "Storage and Disposal" section on the product's label for specific instructions.[5][6]

  • Minimize Waste: The most effective way to manage disposal is to avoid it altogether. Calculate the required amount accurately and use all the product for its intended purpose according to the label directions.[5][7] If you have a small amount of leftover mixture, consider if a colleague can use it for a labeled application.[5][6]

  • Contact Hazardous Waste Authorities: If you cannot use the remaining product, it must be disposed of as household hazardous waste.[6] Contact your local solid waste management authority, environmental agency, or a licensed hazardous waste disposal site to inquire about collection programs and specific local regulations.[1][5] State and local laws can be more stringent than federal requirements.[5][6]

  • Transport Safely: When transporting the chemical to a collection facility, keep it in its original, labeled container.[6] Secure the container to prevent it from shifting or spilling during transport.[6]

Disposal of Empty this compound Containers

Empty containers must be thoroughly cleaned before they can be disposed of or recycled to prevent chemical residue from harming the environment.[7] Never reuse a pesticide container for any other purpose.[5][6]

Detailed Protocol: Triple-Rinsing Procedure

This procedure is designed to remove as much residue from the container as possible, rendering it non-hazardous solid waste in many jurisdictions.[8]

  • Initial Draining: Empty the container into the sprayer tank, allowing it to drain for at least 30 seconds.[8]

  • First Rinse: Fill the container approximately one-quarter full with clean water.[8]

  • Shake Vigorously: Securely replace the cap and shake the container for 30 seconds to rinse all interior surfaces.[8][9]

  • Collect Rinsate: Pour the rinse water (rinsate) into the sprayer tank for application according to the product label.[6][9] Allow the container to drain completely for at least 30 seconds.[8]

  • Repeat: Repeat the rinsing and draining process two more times.[8][9]

  • Final Steps: After the third rinse, puncture the container to prevent reuse.[7] Dispose of the cap as regular household waste.[9]

  • Container Disposal: Check with your local recycling facility to see if they accept properly rinsed pesticide containers. If recycling is not an option, the container can typically be disposed of in a licensed landfill, but always confirm with the landfill operator first.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G start This compound Disposal Procedure product_type Identify Waste Type start->product_type unused_product Unused or Unwanted This compound product_type->unused_product Chemical empty_container Empty Container product_type->empty_container Container check_label 1. Consult 'Storage and Disposal' section on product label. unused_product->check_label triple_rinse 1. Perform Triple-Rinse Procedure. empty_container->triple_rinse contact_hw 2. Contact Local Hazardous Waste Authority or Licensed Disposal Site. check_label->contact_hw transport 3. Transport securely in original container to approved facility. contact_hw->transport puncture 2. Puncture container to prevent reuse. triple_rinse->puncture check_local_regs 3. Check local regulations for disposal options. puncture->check_local_regs recycle Recycle at approved facility check_local_regs->recycle Recycling Available landfill Dispose in licensed landfill check_local_regs->landfill No Recycling Option

Caption: Logical workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Dicamba-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Dicamba-methyl is paramount. This guide provides immediate, procedural, and step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal methods to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesElbow-length, unlined gloves are recommended.[1] Suitable materials include nitrile, butyl, or neoprene.[1] PVC or rubber gloves are also acceptable.[2] Avoid leather or cotton gloves.[1]
Eyes/Face Safety glasses, goggles, or face shieldUse snug-fitting, non-fogging goggles or a full-face shield, especially when pouring or mixing concentrates.[1] Safety glasses should have brow and side shields.[1]
Body Protective clothingA long-sleeved shirt, long pants, and a washable hat are standard.[2][3][4] For tasks with a higher risk of exposure, wear cotton overalls buttoned to the neck and wrist or a chemical-resistant suit.[2][5][6] A chemical-resistant apron can provide an extra layer of protection during mixing and loading.[4]
Respiratory Respirator (as needed)Generally not required in well-ventilated areas.[2] However, if ventilation is insufficient or when working with highly toxic sprays or dusts, a respirator is necessary.[1][7] The product label will specify if a respirator is mandatory.[1]

Standard Handling and Disposal Protocol

Adherence to a strict operational workflow is crucial for safety. This involves careful preparation, handling, and disposal of this compound.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure you are in a well-ventilated area.[7][8] Read the product's safety data sheet (SDS) thoroughly. Put on all required PPE as specified in the table above.

  • Handling: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area.[7][10][11] Keep containers securely sealed when not in use.[9]

  • After Handling: Wash hands, arms, and face thoroughly with soap and water after use and before eating, drinking, or smoking.[2] Remove any contaminated clothing immediately and wash it separately from other laundry before reuse.[2][7]

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[2][7][12] Keep it away from ignition sources, strong oxidizing agents, food, and animal feed.[7][10][13]

  • Disposal: All waste, including empty containers and contaminated absorbent material, must be disposed of in accordance with local, regional, national, and international regulations.[7] Do not allow the chemical to enter sewers or waterways.[13] Empty containers should be taken to an approved waste handling site.[7]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Sheet prep2 Ensure Good Ventilation prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Handle with Care prep3->handle1 handle2 Avoid Contact and Inhalation handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 post1 Thoroughly Wash Hands and Face handle3->post1 post2 Clean/Dispose of PPE post1->post2 post3 Store Chemical Properly post2->post3 disp1 Dispose of Waste per Regulations post3->disp1

Standard operational workflow for handling this compound.

Emergency Spill Response

In the event of a spill, a quick and organized response is critical to mitigate exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately clear the area of all personnel.[12] Move upwind of the spill.[12]

  • Protect Yourself: Wear the appropriate PPE, including respiratory protection if vapors are present.[7][12]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways by using an inert absorbent material like sand, earth, or vermiculite.[9][12][13]

  • Clean Up: For small spills, absorb the material and place it into a suitable, labeled container for disposal.[8][13] For large spills, dike the area and recover as much liquid as possible before absorbing the rest.[3]

  • Decontaminate: After the spill is cleaned up, decontaminate the area and all tools used.[3] Wash all protective clothing before storing or reusing it.[9]

  • Dispose: Dispose of the contaminated material as hazardous waste according to regulations.[7]

spill Spill Occurs evacuate Evacuate Area & Move Upwind spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill & Place in Labeled Container contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Managed dispose->end

Logical workflow for responding to a this compound spill.

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15-20 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do, then continue rinsing.[7][10] Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[2][7] If skin irritation occurs, get medical advice.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] If the person feels unwell, call a poison control center or doctor.[7]

  • Ingestion: Rinse the mouth with water.[2][7] Call a poison control center or doctor immediately for treatment advice.[10] Do NOT induce vomiting.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicamba-methyl
Reactant of Route 2
Reactant of Route 2
Dicamba-methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.